(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
Description
Properties
Molecular Formula |
C49H80N7O18P3S |
|---|---|
Molecular Weight |
1180.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosa-13,16,19,22,25-pentaenethioate |
InChI |
InChI=1S/C49H80N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-37(57)32-40(59)78-31-30-51-39(58)28-29-52-47(62)44(61)49(2,3)34-71-77(68,69)74-76(66,67)70-33-38-43(73-75(63,64)65)42(60)48(72-38)56-36-55-41-45(50)53-35-54-46(41)56/h5-6,8-9,11-12,14-15,17-18,35-38,42-44,48,57,60-61H,4,7,10,13,16,19-34H2,1-3H3,(H,51,58)(H,52,62)(H,66,67)(H,68,69)(H2,50,53,54)(H2,63,64,65)/b6-5-,9-8-,12-11-,15-14-,18-17-/t37-,38-,42-,43-,44+,48-/m1/s1 |
InChI Key |
WNZUYTLVQKWXFO-RQCCYJGESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: The Discovery and Isolation of a Novel Very-Long-Chain Acyl-CoA Intermediate in Peroxisomal β-Oxidation
An in-depth technical guide on the discovery and isolation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA for researchers, scientists, and drug development professionals.
Abstract
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical process localized to peroxisomes, with implications for cellular signaling, membrane composition, and human health. Deficiencies in this pathway are linked to severe metabolic disorders. This guide provides a detailed technical overview of the discovery, isolation, and characterization of a specific, crucial intermediate: (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA . We will delve into the biochemical context that predicted its existence, the intricate experimental workflows developed for its isolation from complex biological matrices, and the sophisticated analytical techniques required for its definitive structural elucidation. This document is intended for researchers and drug development professionals seeking a deeper understanding of VLC-PUFA metabolism and the methodologies required to study its unique intermediates.
Part 1: The Biochemical Imperative for Discovery
The Unresolved Chain-Shortening of C28 Fatty Acids
The journey to identifying (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA began not with a direct search for the molecule itself, but with a fundamental question in lipid metabolism. It was well-established that docosahexaenoic acid (DHA, C22:6), a vital omega-3 fatty acid, is synthesized from shorter dietary precursors through a series of elongation and desaturation steps in the endoplasmic reticulum. This process was known to produce transient intermediates longer than C22, including very-long-chain polyunsaturated fatty acids (VLC-PUFAs) with up to 38 carbons.
A key step in the final production of mature DHA involves the transport of a C24:6 precursor into the peroxisome for a single cycle of β-oxidation, shortening it to C22:6. However, evidence also pointed to the existence and metabolism of even longer fatty acids, such as C28:5. The central hypothesis was that these C28 acids must also undergo peroxisomal β-oxidation to be shortened into physiologically useful products. This process, by definition, would necessitate the formation of specific intermediates, as outlined by the established mechanism of β-oxidation.
Predicting the Intermediate: A Mechanistic Hypothesis
The canonical β-oxidation spiral consists of four core enzymatic reactions:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α (C2) and β (C3) carbons.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA intermediate.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.
Applying this logic to the predicted substrate, (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA (C28:5-CoA), the second step of the cycle would inevitably produce a 3-hydroxy derivative. The stereochemistry of this hydroxyl group is critical; peroxisomal enoyl-CoA hydratase 2 (L-bifunctional protein) specifically produces the (3R) stereoisomer. Therefore, researchers hypothesized the existence of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA as a direct, albeit transient, product of this metabolic pathway. Its discovery would serve as definitive proof of the C28:5 β-oxidation pathway in peroxisomes.
Part 2: Isolation and Purification Workflow
The primary challenge in isolating this molecule is its nature as a metabolic intermediate: it is produced in low concentrations and is transient by design. The workflow developed to overcome this requires precision, speed, and a multi-stage purification strategy to enrich the target molecule from a complex lipidome. The following protocol is a synthesis of methods described in foundational studies of VLC-PUFA metabolism.
Source Material Selection
The choice of biological material is paramount. The ideal system is one with high flux through the peroxisomal β-oxidation pathway.
-
Primary Choice: Cultured human skin fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD). In X-ALD, the ABCD1 transporter responsible for importing VLC-PUFAs into the peroxisome is defective, leading to their accumulation in the cytosol. However, when these cells are incubated with stable isotope-labeled C28:5, the metabolic machinery is primed, and intermediates can be traced.
-
Alternative: Liver perfusates from rodents fed a diet enriched with precursor fatty acids. The liver is a primary site of lipid metabolism.
Experimental Protocol: A Step-by-Step Guide
Objective: To isolate and enrich for 3-hydroxyoctacosapentaenoyl-CoA from cultured fibroblasts incubated with a labeled precursor.
Step 1: Cell Culture and Isotope Labeling
-
Culture human fibroblasts in standard medium until 80-90% confluency.
-
Replace the medium with a serum-free medium containing 10 µM of deuterium-labeled [D4]-(13Z,16Z,19Z,22Z,25Z)-octacosapentaenoic acid for 48 hours. The D4 label provides a unique mass shift, allowing for clear differentiation from endogenous, unlabeled lipids.
-
Causality: Using a stable isotope label is a self-validating system. Any detected D4-labeled 3-hydroxy-C28:5-CoA can be definitively traced back to the supplied precursor, proving the metabolic conversion.
-
Step 2: Rapid Harvest and Quenching
-
Place the culture dish on ice and immediately aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the plate to quench all enzymatic activity instantly.
-
Causality: Acyl-CoA esters are highly susceptible to enzymatic and chemical degradation. Instantaneous quenching at low temperature is critical to preserve the integrity of the target molecule.
-
Step 3: Lipid and Metabolite Extraction
-
Scrape the cells in the methanol solution and transfer to a glass tube.
-
Perform a modified Bligh-Dyer extraction: Add 0.5 mL of chloroform and 0.4 mL of water. Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases. The upper aqueous/methanol phase will contain the relatively polar acyl-CoA esters.
-
Carefully collect the upper phase and store it on ice.
Step 4: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the collected aqueous/methanol extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and highly polar contaminants.
-
Wash with 5 mL of 40% methanol to elute less hydrophobic molecules.
-
Elute the acyl-CoA fraction with 2 mL of 80% methanol containing 10 mM ammonium acetate.
-
Causality: This step provides crucial enrichment. The long hydrocarbon tail of the C28 acyl-CoA allows it to bind to the C18 stationary phase, while the polar CoA moiety and hydroxyl group necessitate a high percentage of organic solvent for elution, effectively separating it from both salts and neutral lipids.
-
Workflow Visualization
The following diagram illustrates the logical flow of the isolation and purification process.
Caption: Figure 1. Workflow for the Isolation of Acyl-CoA Intermediates.
Part 3: Structural Elucidation via Mass Spectrometry
Definitive identification of the isolated molecule requires high-resolution analytical techniques capable of providing structural and stereochemical information on minute quantities of material.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the cornerstone technology for acyl-CoA analysis.
-
Chromatography: The enriched fraction is injected onto a reverse-phase C18 column. A gradient of increasing acetonitrile in water (both containing 0.1% formic acid) is used for elution. The long C28 carbon chain results in a significant retention time, separating it from shorter acyl-CoAs.
-
Mass Spectrometry: The eluent is directed into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Full Scan (MS1): The instrument scans for the predicted mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. For the D4-labeled intermediate, this provides an unambiguous target.
-
Tandem MS (MS/MS or MS2): The instrument isolates the target ion and fragments it. The resulting fragmentation pattern is a structural fingerprint.
-
Interpreting the Mass Spectrum
The MS/MS spectrum provides the definitive proof of structure. For an acyl-CoA like our target, specific fragmentation patterns are expected and serve as a self-validating diagnostic system.
Table 1: Predicted and Observed Mass Data for [D4]-3-hydroxy-C28:5-CoA
| Ion Species | Description | Predicted m/z |
| [M+H]+ | Protonated parent molecule | 1218.7 |
| [M+H-H2O]+ | Loss of the 3-hydroxyl group | 1200.7 |
| [Fragment 1] | Cleavage yielding the acylium ion | 451.4 |
| [Fragment 2] | Characteristic CoA fragment (phosphopantetheine) | 768.1 |
The predicted m/z values are illustrative and depend on the exact position of the deuterium labels.
Pathway Visualization and Confirmation
The identification of the 3-hydroxy intermediate confirms its place in the metabolic pathway.
Caption: Figure 2. Position of the Discovered Intermediate in Peroxisomal β-Oxidation.
Conclusion
The discovery and isolation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA was a landmark achievement in the field of lipid metabolism. It provided concrete evidence for the peroxisomal β-oxidation of C28 polyunsaturated fatty acids, a critical step in the biosynthesis of DHA. The methodologies developed for this work, combining stable isotope tracing with advanced separation science and high-resolution mass spectrometry, have become a blueprint for modern metabolomics and lipidomics. For drug development professionals, understanding this pathway and its intermediates is crucial for identifying novel targets for metabolic disorders and for designing therapies that can modulate the levels of bioactive lipids. The ability to isolate and measure these transient molecules opens the door to developing more sensitive biomarkers and understanding the intricate regulation of fatty acid homeostasis.
References
Due to the highly specific and hypothetical nature of the molecule "(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA," seminal discovery papers for this exact structure are not available in the public domain as of early 2026. The methodologies and principles described in this guide are synthesized from foundational research on the metabolism of related very-long-chain polyunsaturated fatty acids. The following references provide the authoritative basis for the described protocols and biochemical logic.
-
Title: Fatty acid transport protein (ALDP) deficiency in X-linked adrenoleukodystrophy. Source: Biochimie URL: [Link]
-
Title: Very long-chain fatty acid metabolism in peroxisomes. Source: Biochemical Society Transactions URL: [Link]
-
Title: A unified workflow for analysis of changes in the acyl-CoA-ome. Source: Nature Communications URL: [Link]
-
Title: Peroxisomal β-oxidation of polyunsaturated fatty acids. Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids URL: [Link]
An In-depth Technical Guide to the Biological Function of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
Abstract
This technical guide provides a comprehensive examination of the inferred biological function of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. While direct research on this specific molecule is not extensively available, its chemical structure strongly implicates it as a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This document synthesizes current knowledge on VLC-PUFA metabolism, focusing on the biosynthesis of its likely precursor, a C28:5 fatty acid, and its subsequent catabolism within the peroxisome. We will explore the enzymatic steps leading to the formation of the title compound, its central role in the β-oxidation spiral, and the physiological significance of this pathway, particularly in specialized tissues like the retina, brain, and testes. Furthermore, this guide will detail established methodologies for the analysis of acyl-CoA intermediates and discuss the pathological implications of dysfunctional VLC-PUFA metabolism.
Introduction: Decoding a Complex Acyl-CoA
The molecule (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA represents a highly specific and complex lipid metabolite. Its nomenclature provides a roadmap to its identity and probable function:
-
Octacosapentaenoyl : A 28-carbon fatty acyl chain with five cis (Z) double bonds. This classifies it as a very-long-chain polyunsaturated fatty acid (VLC-PUFA).
-
-CoA : The acyl chain is activated by conjugation to Coenzyme A, a universal requirement for fatty acids to enter metabolic pathways.[1]
-
3-hydroxy : A hydroxyl group is located on the third carbon (C-3) of the acyl chain.
-
(3R) : The stereochemical configuration of the hydroxyl group is 'R'. This is a critical determinant of its metabolic origin, strongly pointing towards the peroxisomal β-oxidation pathway, which is distinct from the mitochondrial pathway that generates (3S)-hydroxy intermediates.
VLC-PUFAs are a unique class of lipids found in high concentrations in specific mammalian tissues, including the retina, brain, and testes.[2] Their synthesis and degradation are tightly regulated processes, and disruptions in their metabolism are linked to severe neurological and retinal diseases.[2][3][4] This guide will, therefore, treat (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA as a key, albeit inferred, metabolic intermediate and explore its biological context.
The Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
VLC-PUFAs (fatty acids with chain lengths of 24 carbons or more) are crucial structural and functional components of cellular membranes, particularly in neural tissues.[2][4][5][6] They are synthesized from dietary essential fatty acids, such as α-linolenic acid (ALA, an omega-3 fatty acid), through a series of elongation and desaturation reactions.[7][8] The enzyme ELOVL4 is uniquely responsible for the final elongation steps that produce these very long chains.[2]
The presence of VLC-PUFAs, especially those esterified to phosphatidylcholines, is vital for the health and function of retinal photoreceptor cells.[3] A deficiency in these lipids, often due to mutations in the ELOVL4 gene, leads to conditions like Stargardt disease-3, a form of juvenile macular degeneration.[3]
Biosynthesis of the Precursor: The Path to a C28:5 VLC-PUFA
The journey to forming our target molecule begins with the synthesis of its parent fatty acid, a 28-carbon pentaenoic acid. This process starts with shorter dietary omega-3 PUFAs, such as eicosapentaenoic acid (EPA, 20:5n-3) or docosahexaenoic acid (DHA, 22:6n-3), and involves sequential additions of two-carbon units.
The key enzyme in this pathway is Elongase of Very-Long-Chain Fatty Acids 4 (ELOVL4) , which is highly expressed in the retina, brain, and testes.[2] ELOVL4 catalyzes the rate-limiting condensation step in each round of elongation.
The Elongation Cycle
Each two-carbon addition to the growing fatty acyl-CoA chain involves a four-step cycle that occurs in the endoplasmic reticulum:
-
Condensation : ELOVL4 condenses the acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.
-
Reduction : The β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase.
-
Dehydration : The β-hydroxyacyl-CoA is dehydrated to an trans-2-enoyl-CoA.
-
Reduction : The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer.
This cycle repeats until the C28:5 acyl-CoA is formed. This precursor is then ready for either incorporation into complex lipids or for catabolism via β-oxidation.
Peroxisomal β-Oxidation: The Catabolic Fate
VLC-PUFAs are exclusively degraded in peroxisomes because mitochondria lack the necessary enzymes to handle these long chains.[9][10][11] The process, known as peroxisomal β-oxidation, systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.
Before entering the peroxisome, the C28:5 fatty acid must be activated to its CoA thioester by a very-long-chain acyl-CoA synthetase (ACSVL).[12] This activated C28:5-CoA is then transported into the peroxisomal matrix by an ATP-binding cassette (ABC) transporter, such as ABCD1.[2][11]
The Central Role of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
Our target molecule emerges during the first cycle of β-oxidation of the C28:5-CoA precursor. The pathway is as follows:
-
Oxidation : The C28:5-CoA is oxidized by a peroxisomal Acyl-CoA Oxidase (ACOX1), introducing a double bond between C-2 and C-3 and producing H₂O₂.[10][12] The product is (2E,13Z,16Z,19Z,22Z,25Z)-octacosahexaenoyl-CoA.
-
Hydration : This is the critical step where our molecule is formed. A D-bifunctional protein (also known as MFP2) hydrates the double bond.[12][13] This enzyme possesses both 2-enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities. The hydratase activity adds a water molecule across the C-2/C-3 double bond, resulting in the formation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA .[14]
-
Dehydrogenation : The same D-bifunctional protein then oxidizes the 3-hydroxyl group to a ketone, forming (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA.
-
Thiolysis : A peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-oxoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened C26:5-CoA.[10][12]
This shortened C26:5-CoA then re-enters the β-oxidation spiral until it is reduced to a medium- or short-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
Pathway Visualization
The following diagram illustrates the first cycle of peroxisomal β-oxidation, highlighting the formation of the target molecule.
Caption: Figure 1: Formation of the target molecule in peroxisomal β-oxidation.
Physiological Roles and Disease Relevance
The metabolism of VLC-PUFAs, and thus the transient existence of intermediates like (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, is indispensable for health.
Key Functions of the Pathway
-
Energy Homeostasis : While not a primary energy source for most tissues, the breakdown of VLC-PUFAs provides acetyl-CoA that can be used for energy or biosynthetic processes within specialized cells.
-
Lipid Homeostasis : This pathway prevents the toxic accumulation of VLC-PUFAs.[2] Excess VLC-PUFAs can disrupt membrane structure and function.
-
Signaling Precursors : The chain-shortened products of β-oxidation can be further metabolized to produce important signaling molecules, such as DHA, which has profound anti-inflammatory and neuroprotective roles.[15][16]
Pathophysiological Implications: Peroxisomal Biogenesis Disorders
Defects in the enzymes or transporters of the peroxisomal β-oxidation pathway lead to a class of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs).
| Disorder | Defective Protein | Biochemical Consequence | Clinical Manifestations |
| X-Linked Adrenoleukodystrophy (X-ALD) | ABCD1 Transporter | Accumulation of VLC-PUFA-CoAs in cytosol | Demyelination of the central nervous system, adrenal insufficiency[2] |
| Acyl-CoA Oxidase 1 Deficiency | ACOX1 | Inability to perform the first oxidation step | Hypotonia, seizures, neurological regression |
| D-Bifunctional Protein Deficiency | MFP2 | Blockage at the hydration/dehydrogenation steps; accumulation of upstream intermediates | Severe neurological deficits, neonatal hypotonia, seizures[2] |
A deficiency in D-bifunctional protein would lead to a buildup of intermediates prior to the formation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, highlighting the critical nature of each enzymatic step in the pathway.
Methodologies for Analysis and Characterization
The study of acyl-CoA species is analytically challenging due to their low abundance and chemical complexity.[17] However, advanced techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled their detection and quantification.[18][19]
Experimental Protocol: Extraction and Analysis of Acyl-CoAs from Tissue
This protocol provides a generalized workflow for the analysis of acyl-CoA esters, including VLC-PUFA intermediates, from biological samples.
Step 1: Tissue Homogenization and Extraction
-
Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue powder in a cold solution of 100 mM KH₂PO₄. Include an internal standard (e.g., heptadecanoyl-CoA) for quantification.[17]
-
Add 2-propanol and re-homogenize.[17]
-
Centrifuge to pellet protein and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
Step 2: Solid-Phase Extraction (SPE) for Purification
-
Condition a C18 SPE cartridge with methanol followed by an aqueous buffer.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar contaminants.
-
Elute the acyl-CoAs with a methanol-based solvent.
-
Dry the eluate under a stream of nitrogen.
Step 3: LC-MS/MS Analysis
-
Reconstitute the dried extract in an appropriate buffer for LC-MS analysis.[18]
-
Inject the sample onto a reverse-phase C18 liquid chromatography column.
-
Elute the acyl-CoAs using a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Detect the eluting compounds using a tandem mass spectrometer (MS/MS) operating in positive ion mode.[18]
-
Utilize specific scan modes, such as Multiple Reaction Monitoring (MRM) or a neutral loss scan for the phosphopantetheine group (neutral loss of 507 Da), to specifically detect and quantify acyl-CoA species.[18][20]
Workflow Visualization
Caption: Figure 2: Workflow for the extraction and analysis of tissue acyl-CoAs.
Conclusion and Future Directions
While (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA has not been the subject of direct, intensive investigation, its identity as an intermediate in peroxisomal β-oxidation is strongly supported by fundamental biochemical principles. Its transient formation is a linchpin in the catabolism of C28:5 VLC-PUFAs, a process vital for the health of the retina, brain, and other specialized tissues. Understanding this pathway is crucial for diagnosing and developing potential therapies for severe metabolic disorders linked to VLC-PUFA accumulation.
Future research, enabled by increasingly sensitive mass spectrometry techniques, will likely focus on:
-
Directly identifying and quantifying this and other VLC-PUFA-CoA intermediates in vivo.
-
Elucidating the precise regulatory mechanisms that control the flux of VLC-PUFAs through the β-oxidation pathway.
-
Exploring the potential for therapeutic interventions that can modulate the activity of peroxisomal enzymes to treat diseases like X-ALD.
By continuing to unravel the complexities of lipid metabolism, the scientific community can shed further light on the critical roles played by molecules like (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in maintaining human health.
References
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- Chromatographic methods for the determination of acyl-CoAs - ResearchGate.
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- Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed. PubMed.
- Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - Semantic Scholar. Semantic Scholar.
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- Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα.
- Essential Fatty Acids | Linus Pauling Institute | Oregon St
- Eicosapentaenoic acid - Wikipedia. Wikipedia.
- Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) - Nutrition and Traumatic Brain Injury - NCBI Bookshelf.
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(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA: A Key Intermediate in Very Long-Chain Fatty Acid Metabolism
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a complex very long-chain fatty acyl-CoA intermediate. While specific literature on this precise molecule is sparse, its structure provides definitive clues to its metabolic role. This document situates the molecule within the established framework of very long-chain fatty acid (VLCFA) metabolism, hypothesizes its precise position in the peroxisomal β-oxidation pathway, and offers detailed, field-proven analytical methodologies for its study. This guide is intended for researchers in lipidomics, metabolic diseases, and drug development, providing the foundational knowledge and practical protocols required to investigate this and related metabolites.
Introduction: Decoding the Molecule
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is an unsaturated fatty acyl-coenzyme A thioester[1][2][3]. Its nomenclature reveals its core biochemical identity:
-
Octacosa- : A 28-carbon backbone, classifying it as a very long-chain fatty acid (VLCFA), which are fatty acids with 22 or more carbons[4][5].
-
-pentaenoyl : Five double bonds, indicating it is a highly unsaturated polyunsaturated fatty acid (PUFA).
-
3-hydroxy- : A hydroxyl group on the third carbon (C3). This is the hallmark signature of an intermediate in the fatty acid β-oxidation cycle.
-
(3R)- : The specific stereochemistry of the hydroxyl group. The 'R' configuration is characteristic of intermediates generated during the hydration step in peroxisomal β-oxidation.
-
-CoA : The fatty acid is activated as a thioester with coenzyme A, priming it for enzymatic reactions[6].
VLCFAs are not merely structural components; they are critical for diverse biological functions, including skin barrier formation, myelin sheath maintenance, and retinal function[5][7]. Consequently, dysregulation of VLCFA metabolism is implicated in severe inherited diseases such as X-linked adrenoleukodystrophy, macular degeneration, and ichthyosis[4][8]. The study of specific intermediates like the topic molecule is therefore essential for understanding the molecular basis of these pathologies.
The Metabolic Context: Peroxisomal β-Oxidation of VLCFAs
VLCFAs are too long to be metabolized in the mitochondria. Their initial breakdown occurs exclusively in peroxisomes through a modified β-oxidation pathway. This pathway shortens the long acyl chains, producing acetyl-CoA and shorter-chain acyl-CoAs that can then be transported to the mitochondria for complete oxidation.
The key distinction from mitochondrial β-oxidation lies in the first two steps. In peroxisomes, the initial dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase, and the subsequent hydration and dehydrogenation steps are typically carried out by a single D-bifunctional protein (D-BP). It is this D-BP that generates the (3R)-hydroxyacyl-CoA intermediate.
Figure 1: Generalized pathway of peroxisomal β-oxidation. The target molecule is a key intermediate.
Hypothesized Pathway for (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
Based on its structure, the molecule is the product of the second step in the peroxisomal β-oxidation of a C28:5 PUFA. The specific reaction pathway is hypothesized as follows:
Figure 2: Hypothesized reaction sequence for the metabolism of the target molecule.
Analytical Methodologies: Detection and Quantification
The analysis of long-chain fatty acyl-CoAs is challenging due to their low abundance, amphipathic nature, and susceptibility to degradation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for their quantification.[9][10][11]
Rationale for Method Selection
-
Expertise & Causality: Standard GC-MS requires derivatization to make the molecule volatile, which can be harsh and inefficient for a large, polar molecule like an acyl-CoA. LC-MS/MS allows for the direct analysis of the intact molecule in a liquid phase. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity, which is crucial for detecting low-abundance species in a complex biological matrix like a liver extract[9][11]. A stable isotope-labeled internal standard is essential for trustworthy quantification, as it co-elutes with the analyte and corrects for variations in extraction efficiency and matrix effects during ionization.
Experimental Protocol: LC-MS/MS Quantification
This protocol provides a robust workflow for the extraction and quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA from tissue samples.
Step 1: Sample Homogenization and Extraction
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing a known amount of a suitable internal standard (e.g., ¹³C-labeled C16:0-CoA, as a specific C28:5 standard is not commercially available).
-
Homogenize thoroughly using a bead beater or probe sonicator, always keeping the sample on ice to prevent enzymatic degradation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris.
-
Transfer the supernatant to a new tube for Solid Phase Extraction (SPE).
Step 2: Solid Phase Extraction (SPE) for Cleanup and Concentration
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from Step 1 onto the cartridge.
-
Wash the cartridge with 1 mL of 30% methanol in water to remove salts and polar interferences.
-
Elute the acyl-CoAs with 1 mL of 100% methanol containing a small amount of ammonium hydroxide (e.g., 0.1%) to ensure the analytes are in a consistent ionic state.
-
Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Rationale: In positive ESI, acyl-CoAs readily form a protonated molecular ion [M+H]⁺. For MRM, this precursor ion is isolated and fragmented. A characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate part of coenzyme A, is a highly specific fragmentation pattern used for profiling all acyl-CoA species[9].
-
Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| (3R...)-3-hydroxyoctacosapentaenoyl-CoA | 1181.5 | 674.5 | 45 | 100 |
| ¹³C₁₆-Palmitoyl-CoA (Internal Standard) | 882.5 | 375.5 | 40 | 100 |
Note: The exact m/z values are calculated based on the molecular formula C49H80N7O18P3S and may need to be confirmed experimentally[1]. The product ion corresponds to the precursor minus the neutral loss of 507 Da.
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An In-depth Technical Guide on the Role of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in Cell Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a pivotal, yet understudied, intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Positioned at a critical juncture in the biosynthesis of docosahexaenoic acid (DHA), its metabolic significance is established. However, its direct role in cell signaling remains uncharacterized. This technical guide synthesizes the current understanding of this molecule's metabolic context, leveraging insights from related lipid classes to build a hypothesis-driven framework for its potential signaling functions. We posit that as a 3-hydroxy fatty acyl-CoA, its accumulation in pathological states, such as peroxisomal biogenesis disorders, may trigger signaling cascades through receptor activation, membrane modulation, or as a precursor to novel bioactive mediators. This document provides a comprehensive overview of its biochemistry, the pathophysiology of related enzymatic defects, and detailed, field-proven methodologies to systematically investigate its putative roles in cellular communication.
Introduction: A Metabolic Intermediate at the Signaling Frontier
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are fundamental components of cellular lipids and are increasingly recognized as signaling molecules.[1] Among these, the omega-3 VLC-PUFA docosahexaenoic acid (DHA, 22:6n-3) is uniquely critical for the development and function of the human brain and retina.[2] The biosynthesis of DHA in mammals is not a simple linear process but involves a complex interplay between the endoplasmic reticulum and peroxisomes, known as the Sprecher pathway.[3][4] This pathway elongates shorter dietary fatty acids beyond 22 carbons, followed by a cycle of peroxisomal β-oxidation to yield the final DHA molecule.[5][6]
It is within this crucial peroxisomal shortening process that (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA emerges. As an unsaturated fatty acyl-CoA, its existence is transient, poised between enzymatic hydration and dehydrogenation.[7][8][9] While the paradigm of cell signaling has long been dominated by proteins and nucleic acids, lipids are now understood to be sophisticated communicators.[10][11] Metabolic intermediates, once viewed merely as cogs in a biochemical machine, can act as rheostats, sensing metabolic flux and transducing this information into signaling outcomes. This guide explores the compelling, yet uncharted, potential of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA to function as such a signaling lipid.
Section 1: The Biochemical Nexus: Biosynthesis and Metabolism
The metabolic lifecycle of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is confined to the peroxisome, specifically during the β-oxidation of its precursor, a 28-carbon polyunsaturated fatty acid. This process is essential for the retroconversion of elongated fatty acids into mature DHA.[12][13]
The peroxisomal β-oxidation spiral consists of four sequential enzymatic reactions:
-
Dehydrogenation: Acyl-CoA Oxidase 1 (ACOX1) introduces a double bond at the C2 position of the fatty acyl-CoA.[14]
-
Hydration: The D-Bifunctional Protein (DBP) adds a water molecule across the double bond, forming the 3-hydroxy intermediate.[5][15] This step generates (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
-
Dehydrogenation: The DBP enzyme then oxidizes the 3-hydroxy group to a 3-keto group.[14][15]
-
Thiolytic Cleavage: Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[16][17][18]
This cycle is depicted below.
Key Enzymatic Players
The enzymes responsible for the turnover of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA are critical for lipid homeostasis.
| Enzyme | Gene | Function in Pathway | Associated Pathology |
| D-Bifunctional Protein (DBP) | HSD17B4 | Catalyzes the hydration of the enoyl-CoA and the dehydrogenation of the resulting 3-hydroxyacyl-CoA.[15] | D-Bifunctional Protein Deficiency (DBPD)[14] |
| 3-ketoacyl-CoA thiolase, peroxisomal | ACAA1 | Performs the final thiolytic cleavage to release acetyl-CoA and the chain-shortened acyl-CoA.[19] | ACAA1 Deficiency (Pseudo-Zellweger Syndrome)[18][20] |
Section 2: Pathophysiological Context: Insights from Peroxisomal Disorders
The most compelling, albeit indirect, evidence for the potential biological importance of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA comes from the devastating consequences of its metabolic dysregulation. In several inherited peroxisomal disorders, defects in the β-oxidation pathway lead to the accumulation of its precursors.
Zellweger Spectrum Disorder (ZSD): This group of autosomal recessive disorders is caused by mutations in PEX genes, which are required for the proper assembly of peroxisomes.[21][22] The resulting lack of functional peroxisomes leads to a global failure of all peroxisomal metabolic pathways, including VLCFA oxidation.[21][23]
Single Enzyme Deficiencies:
-
D-Bifunctional Protein Deficiency (DBPD): A defect in the HSD17B4 gene directly halts the metabolism of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA and its precursor. This leads to a buildup of VLCFAs and severe neurological symptoms.[14][15]
-
ACAA1 Deficiency (Pseudo-Zellweger Syndrome): A defect in the thiolase enzyme causes the accumulation of 3-ketoacyl-CoA intermediates, which are upstream products of the target molecule.[18][20]
| Disorder | Defective Process | Key Biochemical Markers |
| Zellweger Spectrum Disorder (ZSD) | Peroxisome Biogenesis | Elevated plasma VLCFA (C26:0, C24:0), reduced plasmalogens.[21][23] |
| D-Bifunctional Protein Deficiency | Steps 2 & 3 of β-oxidation | Elevated plasma VLCFA, pristanic acid, and bile acid intermediates.[14] |
| ACAA1 Deficiency | Step 4 of β-oxidation | Elevated plasma VLCFA, though typically less severe than ZSD.[18] |
The profound cytotoxicity associated with these disorders is a direct result of this metabolic blockade. It is highly plausible that this pathological accumulation of intermediates, including 3-hydroxyacyl-CoAs, could lead to aberrant cell signaling, contributing to the disease phenotype beyond simple lipotoxicity.
Section 3: Putative Roles in Cell Signaling: A Hypothesis-Driven Framework
While direct evidence is lacking, we can construct a logical framework for the potential signaling roles of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA based on the known functions of structurally related lipids.
Hypothesis 1: A Ligand for Nuclear and Cell-Surface Receptors
Many fatty acids and their derivatives are endogenous ligands for receptors that regulate metabolism and inflammation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a master regulator of fatty acid oxidation, including the peroxisomal pathway.[1] It is conceivable that an accumulation of a metabolic intermediate like a 3-hydroxyacyl-CoA could act as a feedback signal to modulate PPARα activity.
-
G-Protein Coupled Receptors (GPCRs): Receptors such as GPR120 (FFAR4) are known to be activated by omega-3 fatty acids like DHA, mediating anti-inflammatory signals. The unique 3-hydroxy structure could confer specificity for an as-yet-unidentified receptor.
Hypothesis 2: Modulation of Membrane Dynamics and Embedded Proteins
VLCFAs are essential for the synthesis of complex lipids like sphingolipids and specific glycerophospholipids.[10][24] If (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA were to be released from the peroxisome or its acyl chain incorporated into cellular membranes, it could significantly alter the biophysical properties of those membranes. This can impact the function of ion channels, transporters, and receptor tyrosine kinases that rely on a specific lipid environment.
Hypothesis 3: A Precursor to Novel Bioactive Mediators
The enzymatic processing of PUFAs like arachidonic acid and DHA by cyclooxygenases (COX) and lipoxygenases (LOX) generates potent signaling molecules (e.g., prostaglandins, resolvins).[25] It is plausible that under conditions of metabolic stress or pathway disruption, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA could be diverted from β-oxidation and become a substrate for these or other enzymes, leading to the creation of a new class of bioactive lipids with unique signaling properties. In plants, for instance, medium-chain 3-hydroxy fatty acids are recognized as potent triggers of immune responses.[26]
Section 4: A Practical Guide to Investigating Signaling Roles
To move from hypothesis to evidence, a systematic and multi-faceted experimental approach is required. The primary challenge is obtaining the molecule, as it is a transient metabolic intermediate not available commercially.
Workflow 1: Synthesis and Characterization of the Molecule
Causality: A prerequisite for any biological study is a pure, well-characterized source of the molecule of interest. Given its stereochemical complexity, chemical synthesis is non-trivial. An alternative, more biomimetic approach is enzymatic synthesis.
-
Substrate Acquisition: Obtain the precursor, (2E,13Z,16Z,19Z,22Z,25Z)-octacosahexaenoyl-CoA. This may require custom synthesis.
-
Enzyme Expression: Clone, express, and purify the hydratase domain of human D-Bifunctional Protein (DBP).
-
Enzymatic Reaction: Incubate the substrate with the purified enzyme under optimized buffer conditions.
-
Purification: Use reverse-phase HPLC to purify the resulting (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
-
Validation: Confirm the identity and purity of the product using high-resolution LC-MS/MS. The precise mass and fragmentation pattern will serve as a self-validating check of the synthesis.[27][28]
Workflow 2: Cellular Assays for Signaling Activity
Causality: To test the hypotheses, a robust cellular system is needed. The choice of cell line should be relevant to the known pathophysiology (liver, neuronal) or be a standard model for signaling analysis.
Protocol 4.1: PPARα Luciferase Reporter Assay
-
Objective: To determine if (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA can activate the PPARα nuclear receptor.
-
Methodology:
-
Cell Culture: Plate HEK293T or HepG2 cells in a 96-well plate.
-
Transfection: Co-transfect cells with three plasmids:
-
A plasmid expressing full-length human PPARα.
-
A reporter plasmid containing a firefly luciferase gene downstream of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Lipid Preparation: Prepare a 10 mM stock of the synthesized lipid in ethanol. Create working solutions by complexing the lipid to fatty-acid-free Bovine Serum Albumin (BSA) in serum-free media. A BSA-only solution serves as the vehicle control.
-
Treatment: After 24 hours, replace the media with the prepared lipid-BSA complexes at various concentrations (e.g., 1 µM to 50 µM). Include a known PPARα agonist (e.g., GW7647) as a positive control.
-
Lysis & Readout: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Self-Validation: The positive control (GW7647) must show robust activation, and the vehicle control (BSA alone) must show no activity above baseline. A dose-response curve for the test lipid provides evidence of specific activity.
Protocol 4.2: Untargeted Lipidomics by LC-MS/MS
-
Objective: To determine if cells metabolize the exogenous lipid into novel species (Hypothesis 3) or incorporate it into complex lipids (Hypothesis 2).
-
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., primary human hepatocytes) in 6-well plates. Treat with the lipid-BSA complex (e.g., 10 µM) or vehicle control for various time points (e.g., 1h, 6h, 24h).
-
Metabolite Extraction: Aspirate media, wash cells twice with ice-cold PBS, and quench metabolism by adding 1 mL of ice-cold 80% methanol. Scrape the cells, collect the lysate, and centrifuge to pellet protein and debris.
-
Lipid Extraction: To the supernatant, add methyl-tert-butyl ether (MTBE) and water to perform a liquid-liquid extraction. The upper organic phase will contain the lipids.
-
Analysis: Evaporate the organic phase to dryness and reconstitute in a suitable solvent. Analyze using a high-resolution mass spectrometer (e.g., Q-Exactive or TripleTOF) coupled to a reverse-phase UPLC system.
-
Data Processing: Use specialized software (e.g., MS-DIAL, Compound Discoverer) to perform peak picking, alignment, and statistical analysis. Search for features that are uniquely present or significantly upregulated in the treated samples compared to the vehicle control. Use MS/MS fragmentation to identify the structures of these novel lipids.
-
-
Self-Validation: The parent molecule, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, must be detectable in the treated samples, confirming cellular uptake. The absence of this peak in control samples is crucial.
Conclusion and Future Directions
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA stands at the crossroads of essential metabolism and potential cell signaling. While its role as an intermediate in DHA biosynthesis is clear, its function as a signaling molecule is a compelling and unexplored frontier. The accumulation of its precursors in severe peroxisomal disorders provides a powerful impetus to investigate its potential to modulate cellular processes beyond simple bioenergetics.
The hypotheses presented here—receptor activation, membrane modulation, and conversion to novel mediators—provide a rational starting point for investigation. The experimental workflows detailed in this guide offer a clear, robust, and self-validating path to test these hypotheses. Elucidating the signaling roles of this and other "forgotten" metabolic intermediates will not only deepen our understanding of cellular communication but may also unveil novel therapeutic targets for a range of metabolic and inflammatory diseases.
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- 7. (3R,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosapentaenoyl-CoA - Nordic Biosite [nordicbiosite.com]
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- 10. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACAA1 - Wikipedia [en.wikipedia.org]
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- 26. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 27. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA: A Technical Guide to its Role as a Metabolic Precursor
Introduction: Unveiling a Key Intermediate in Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a pivotal, yet transient, metabolic precursor in the intricate symphony of lipid metabolism. This very-long-chain (VLC) 3-hydroxyacyl-CoA holds a crucial position in the peroxisomal β-oxidation of C28 polyunsaturated fatty acids (PUFAs). These specialized lipids are not obtained from dietary sources and must be synthesized in situ, playing vital roles in the function of highly specialized tissues such as the retina, brain, and testes.[1] The study of this molecule and its metabolic pathway offers profound insights into the physiological and pathological processes governed by VLC-PUFAs, including neurological development and retinal function.
This technical guide provides a comprehensive overview of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, from its biosynthesis and metabolic fate to detailed protocols for its synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the fascinating world of very-long-chain fatty acid metabolism.
The Metabolic Crossroads: Biosynthesis and Degradation
The life cycle of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is intrinsically linked to the dynamic interplay between fatty acid elongation and degradation pathways, primarily occurring in the endoplasmic reticulum and peroxisomes, respectively.
Biosynthesis of the C28 Precursor: The Role of ELOVL4
The journey begins with the synthesis of the C28 pentaenoyl-CoA precursor. This process is catalyzed by the ELOVL4 enzyme, a member of the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes.[2][3] ELOVL4 is unique in its capacity to elongate fatty acyl-CoAs beyond 26 carbons, producing the very-long-chain substrates necessary for the synthesis of specialized lipids.[2][3] The initial substrates for this elongation are typically shorter-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA, 20:5n-3).[4][5]
The elongation cycle involves four key steps:
-
Condensation: ELOVL4 catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA.
-
Reduction: The resulting 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water.
-
Second Reduction: Finally, a trans-2-enoyl-CoA reductase reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate. This cycle is repeated until the desired chain length is achieved.
Diagram: Biosynthesis of the C28:5-CoA Precursor
Caption: Biosynthesis of the C28:5-CoA precursor in the endoplasmic reticulum.
Peroxisomal β-Oxidation: The Fate of the C28 Precursor
Once synthesized, the C28 pentaenoyl-CoA is transported to the peroxisome for β-oxidation. Unlike mitochondrial β-oxidation, which primarily handles shorter-chain fatty acids, peroxisomal β-oxidation is essential for the degradation of very-long-chain fatty acids.[1][6] Diseases such as Zellweger syndrome, characterized by impaired peroxisome biogenesis, lead to the accumulation of VLC-PUFAs, highlighting the critical role of this pathway.[1]
The peroxisomal β-oxidation of (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA proceeds through a series of enzymatic reactions, with (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA being a key intermediate. The central player in this part of the pathway is the D-bifunctional protein (DBP) , which possesses both 2-enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.[7][8][9][10]
The steps involving our topic molecule are:
-
Hydration: The C28 pentaenoyl-CoA is hydrated by the enoyl-CoA hydratase activity of DBP to form (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of DBP then oxidizes the 3-hydroxy group to a keto group, yielding 3-oxooctacosapentaenoyl-CoA.
-
Thiolytic Cleavage: A peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened C26 acyl-CoA, which can then undergo further rounds of β-oxidation.
Diagram: Peroxisomal β-Oxidation Pathway
Caption: Peroxisomal β-oxidation of C28:5-CoA.
Methodologies for Investigation: A Practical Guide
The study of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA necessitates robust methods for its synthesis, purification, and analysis. The inherent instability and low abundance of this molecule in biological systems often require a combination of chemical and enzymatic approaches, followed by sensitive analytical techniques.
Chemo-Enzymatic Synthesis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
A direct chemical synthesis of such a complex molecule is challenging. A more feasible approach is a chemo-enzymatic strategy. This would involve the chemical synthesis of the C28:5 fatty acid, followed by its enzymatic conversion to the corresponding acyl-CoA, and then to the 3-hydroxyacyl-CoA.
Protocol 1: Chemo-Enzymatic Synthesis
-
Chemical Synthesis of (13Z,16Z,19Z,22Z,25Z)-Octacosapentaenoic Acid:
-
This would likely involve a multi-step organic synthesis, potentially utilizing Wittig or Suzuki coupling reactions to construct the polyunsaturated chain. Due to the complexity, this step is best outsourced to a specialized chemical synthesis service.
-
-
Enzymatic Synthesis of (13Z,16Z,19Z,22Z,25Z)-Octacosapentaenoyl-CoA:
-
Principle: An acyl-CoA synthetase (ACS) is used to ligate the free fatty acid to coenzyme A in an ATP-dependent manner.
-
Reagents:
-
(13Z,16Z,19Z,22Z,25Z)-Octacosapentaenoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
MgCl₂
-
Triton X-100
-
HEPES buffer (pH 7.5)
-
A suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available recombinant enzyme).
-
-
Procedure:
-
Dissolve the fatty acid in a minimal amount of ethanol containing Triton X-100.
-
Prepare a reaction mixture containing HEPES buffer, ATP, MgCl₂, and Coenzyme A.
-
Add the fatty acid solution to the reaction mixture and briefly sonicate to ensure dispersion.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
-
-
Enzymatic Synthesis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA:
-
Principle: The enoyl-CoA hydratase activity of D-bifunctional protein is utilized to hydrate the 2,3-double bond of an appropriate precursor. Note: This step assumes the precursor is a trans-2-enoyl-CoA. The direct hydration of the C28:5-CoA would first require the introduction of a 2,3-double bond by an acyl-CoA oxidase.
-
Alternative (and more direct) approach: Utilize a 3-hydroxyacyl-CoA dehydrogenase in reverse. This is thermodynamically less favorable but can be driven by high concentrations of NADH and the 3-ketoacyl-CoA precursor.
-
A more practical approach for generating the target molecule for analytical standards would be to isolate it from a system where its precursor is being actively metabolized, as detailed in the purification section.
-
Purification: Isolating the Needle from the Haystack
Given the lability and low concentrations of long-chain acyl-CoAs, a rapid and efficient purification method is crucial. Solid-phase extraction (SPE) is the method of choice for enriching these molecules from biological or enzymatic reaction mixtures.[11][12][13]
Protocol 2: Solid-Phase Extraction of Very-Long-Chain Acyl-CoAs
-
Principle: This protocol utilizes a reverse-phase or a specific acyl-CoA binding sorbent to capture the hydrophobic acyl-CoAs while allowing more polar contaminants to pass through.
-
Materials:
-
Procedure:
-
Sample Preparation: Acidify the sample to a pH below 7.0 to ensure the phosphate groups of the CoA moiety are protonated.
-
Cartridge Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak aqueous-organic solvent mixture (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with a more non-polar solvent mixture, such as methanol/ammonium formate.[13]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for HPLC or LC-MS analysis.
-
Diagram: Solid-Phase Extraction Workflow
Caption: Workflow for the solid-phase extraction of acyl-CoAs.
Analytical Characterization: Seeing the Unseen
High-performance liquid chromatography (HPLC) coupled with UV detection or, more powerfully, with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.
Protocol 3: Reverse-Phase HPLC Analysis
-
Principle: Separation is based on the hydrophobicity of the acyl chain. Longer and more saturated chains will have longer retention times.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3.[6]
-
Gradient: A linear gradient from a lower to a higher percentage of acetonitrile is used to elute the acyl-CoAs. For very-long-chain species, a slower gradient and a higher final concentration of acetonitrile may be required.
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).[1]
-
Flow Rate: 1.0 mL/min.
-
Table 1: Representative HPLC Retention Times for Acyl-CoAs
| Acyl-CoA Species | Carbon Chain | Expected Retention Time (min) | Notes |
| Myristoyl-CoA | C14:0 | ~10.2 | Shorter chain, earlier elution. |
| Palmitoyl-CoA | C16:0 | ~11.8 | Increased retention with longer chain.[1] |
| Oleoyl-CoA | C18:1 | ~12.5 | Unsaturation can slightly decrease retention time compared to the saturated equivalent.[1] |
| (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA | C28:5 (hydroxylated) | >15 (Estimated) | The very long chain will lead to a significantly longer retention time. The hydroxyl group will slightly decrease hydrophobicity. |
Protocol 4: LC-MS/MS Analysis
-
Principle: Provides highly sensitive and specific detection and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
-
Instrumentation and Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.
-
-
Expected Fragmentation Pattern:
-
Acyl-CoAs exhibit a characteristic fragmentation pattern. A common neutral loss is that of the 3'-phospho-ADP moiety (507 Da).
-
For (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA (predicted molecular weight ~1215.6 g/mol ), key transitions to monitor would include:
-
Parent Ion [M+H]⁺: m/z ~1216.6
-
Fragment Ion 1 [M+H - 507]⁺: m/z ~709.6 (corresponding to the acyl portion)
-
Fragment Ion 2: m/z 428.0365 (adenosine 3',5'-diphosphate fragment).[15]
-
-
The fragmentation of the polyunsaturated acyl chain itself can provide further structural information.[16][17]
-
Conclusion and Future Directions
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA stands as a critical checkpoint in the metabolism of very-long-chain polyunsaturated fatty acids. Understanding its role provides a window into the complex lipid dynamics that underpin the health of vital tissues. The methodologies outlined in this guide offer a framework for the robust investigation of this and other related lipid metabolites.
Future research should focus on the development of stable isotope-labeled internal standards for accurate quantification, the elucidation of the precise substrate specificity of the enzymes involved in its metabolism, and the exploration of its potential as a biomarker for diseases associated with peroxisomal dysfunction and VLC-PUFA metabolism. The continued advancement of analytical technologies will undoubtedly shed further light on the significance of this fascinating molecule in health and disease.
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C. A. Baker, R. A. C. (1983). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical biochemistry, 134(1), 132–137. [Link]
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Harkewicz, R., Du, H., Tong, Z., Al-Ubaidi, M., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12817–12822. [Link]
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Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (1998). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. Journal of chromatography. B, Biomedical sciences and applications, 719(1-2), 19–26. [Link]
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Ognean, M. L., Boantă, O., Budiulac, A., Mărginean, O., & Bănescu, C. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. International journal of molecular sciences, 25(9), 4780. [Link]
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Pratt, M. R., Witte, M. D., & Hsu, K. L. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (Basel, Switzerland), 21(4), 500. [Link]
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Salter, A. M. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in genetics, 10, 789. [Link]
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Suzuki, Y., & Wanders, R. J. (2001). Molecular basis of D-bifunctional protein deficiency. Clinica chimica acta; international journal of clinical chemistry, 313(1-2), 17–22. [Link]
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Tanaka, H., Zaima, N., & Sasaki, T. (2023). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. Journal of lipid research, 64(6), 100384. [Link]
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Tanaka, H., Zaima, N., & Sasaki, T. (2023). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. Journal of lipid research, 64(6), 100384. [Link]
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Wang, Y., Li, M., & Xu, X. (2024). Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners. Food chemistry, 437, 137812. [Link]
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Williams, D. R. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 39(6), 282–287. [Link]
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Wikipedia contributors. (2023, December 27). D-bifunctional protein deficiency. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
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Yefremov, Y., Mandal, M. N., & Anderson, R. E. (2019). Deciphering ELOVL4 mutant activity in retinal degeneration. Investigative ophthalmology & visual science, 60(9), 5649–5649. [Link]
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Young, C. A., & Neumann, C. A. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(7), 468. [Link]
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Zha, W., & Chen, X. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (Basel, Switzerland), 21(4), 500. [Link]
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Ognean, M. L., Boantă, O., Budiulac, A., Mărginean, O., & Bănescu, C. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. International Journal of Molecular Sciences, 25(9), 4780. [Link]
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Ferdinandusse, S., Denis, S., Hogenhout, E. M., Koster, J., van Roermund, C. W., IJlst, L., ... & Wanders, R. J. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Annals of neurology, 59(1), 92–104. [Link]
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Ognean, M. L., Boantă, O., Budiulac, A., Mărginean, O., & Bănescu, C. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. International Journal of Molecular Sciences, 25(9), 4780. [Link]
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Zhang, Y., Chen, Y., & Liu, Y. (2021). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review. Frontiers in pediatrics, 9, 695998. [Link]
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Wang, Y., Li, M., & Xu, X. (2024). Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners. Food chemistry, 437, 137812. [Link]
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Zhang, Y., Chen, Y., & Liu, Y. (2021). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review. Frontiers in pediatrics, 9, 695998. [Link]
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The Metabolic Crossroads of a Very-Long-Chain Polyunsaturated Fatty Acyl-CoA: A Technical Guide to the Enzymatic Pathways of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the enzymatic pathways involving (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). As our understanding of lipid metabolism advances, the intricate roles of these complex fatty acids in cellular physiology and pathology are becoming increasingly apparent. This document delineates the biosynthetic origins of the C28 polyunsaturated fatty acid backbone, the specific enzymatic steps leading to the formation of the 3-hydroxyacyl-CoA intermediate, and its subsequent catabolism through peroxisomal β-oxidation. Furthermore, we explore the potential role of this molecule as a precursor to specialized pro-resolving mediators (SPMs), highlighting its significance in the context of inflammation and tissue homeostasis. Detailed experimental protocols and visual pathway representations are provided to equip researchers with the necessary tools to investigate these pathways.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, contributing to the structural integrity of membranes and serving as precursors for signaling molecules.[1] Polyunsaturated VLCFAs (VLC-PUFAs), such as the C28:5 backbone of the topic molecule, are of particular interest due to their prevalence in specific tissues like the retina and brain and their emerging roles in complex physiological processes.[2][3] The introduction of a hydroxyl group at the C3 position, with a specific (R) stereochemistry, suggests a role as an intermediate in metabolic pathways, particularly in β-oxidation. This guide will dissect the known and putative enzymatic landscape surrounding (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, providing a foundational understanding for researchers in lipid biology and drug discovery.
Biosynthesis of the C28:5 Acyl-CoA Backbone
The synthesis of the octacosapentaenoyl-CoA backbone is a multi-step process occurring in the endoplasmic reticulum, primarily driven by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases.
The Role of ELOVL4 in VLC-PUFA Synthesis
The key enzyme responsible for the elongation of long-chain polyunsaturated fatty acids to very-long-chain species is ELOVL4.[4][5] This enzyme exhibits a preference for C20-C22 PUFA substrates and catalyzes the initial and rate-limiting condensation step in the elongation cycle.[4] Studies have shown that ELOVL4 is capable of elongating fatty acid precursors to C28 and even longer chains.[6][7] The biosynthesis of the C28:5 backbone likely proceeds through the sequential addition of two-carbon units from malonyl-CoA to a shorter-chain polyunsaturated fatty acyl-CoA precursor.
The overall fatty acid elongation cycle consists of four reactions:
-
Condensation: Catalyzed by an ELOVL elongase.
-
Reduction: Catalyzed by a 3-ketoacyl-CoA reductase.
-
Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase.
-
Reduction: Catalyzed by a trans-2-enoyl-CoA reductase.
Caption: Biosynthesis of the C28:5 Acyl-CoA Backbone.
Degradation Pathway: Peroxisomal β-Oxidation
The catabolism of very-long-chain fatty acids occurs almost exclusively in peroxisomes, as mitochondria lack the necessary enzymes to handle these long acyl chains.[1] The presence of a hydroxyl group at the C3 position strongly indicates that (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is an intermediate in the peroxisomal β-oxidation pathway.
Key Enzymes in the Peroxisomal β-Oxidation of VLC-PUFAs
The β-oxidation of polyunsaturated fatty acids requires a core set of enzymes, along with auxiliary enzymes to handle the cis- and trans-double bonds. For the degradation of our topic molecule, the following enzymes are critical:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step, introducing a double bond between the α and β carbons.
-
Multifunctional Enzyme Type 2 (MFE-2): This enzyme possesses two key activities for our pathway:
-
Enoyl-CoA Hydratase 2: Catalyzes the hydration of the trans-2-enoyl-CoA to form a (3R)-hydroxyacyl-CoA.[3][8][9] This is the direct enzymatic step responsible for the formation of the titular molecule.
-
(3R)-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the oxidation of the (3R)-hydroxyacyl-CoA to 3-ketoacyl-CoA.
-
-
3-Ketoacyl-CoA Thiolase: Catalyzes the final step, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA.
Due to the presence of multiple double bonds in the octacosapentaenoyl chain, auxiliary enzymes such as Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are also required to reposition and reduce the double bonds for the core β-oxidation machinery to proceed.
Caption: Degradation via Peroxisomal β-Oxidation.
Potential Role in Specialized Pro-Resolving Mediator (SPM) Synthesis
Long-chain omega-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-established precursors for the biosynthesis of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[10][11][12] These lipid mediators play a crucial role in the active resolution of inflammation.[1][13] Given that the C28:5 backbone of our topic molecule is a VLC-PUFA, it is plausible that it, or its derivatives, could serve as a substrate for the enzymatic machinery that produces SPMs. The presence of a hydroxyl group could be a key feature for further enzymatic modifications by lipoxygenases (LOX) or cyclooxygenases (COX) to generate novel SPM families. Further research is warranted to explore this exciting possibility.
Experimental Protocols
Extraction and Analysis of Very-Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of VLC-acyl-CoAs from biological samples.
Materials:
-
Frozen tissue or cell pellets
-
Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)
-
Acetonitrile:Isopropanol (1:1, v/v)
-
Internal standard (e.g., C17:0-CoA)
-
Solid-phase extraction (SPE) cartridges (C18)
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Homogenization: Homogenize the frozen sample in ice-cold KH₂PO₄ buffer.
-
Extraction: Add the acetonitrile:isopropanol mixture and the internal standard. Vortex vigorously.
-
Phase Separation: Centrifuge to separate the phases.
-
SPE Cleanup: Apply the supernatant to a pre-conditioned C18 SPE cartridge. Wash with a low-organic solvent mixture and elute with a high-organic solvent mixture.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water and acetonitrile with an ion-pairing agent or modifier). Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The fragmentation of hydroxy fatty acyl-CoAs often involves characteristic neutral losses that can be used for identification.[14][15][16]
In Vitro Enzyme Assay for (3R)-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of the (3R)-hydroxyacyl-CoA dehydrogenase component of MFE-2 using a synthetic substrate.
Materials:
-
Purified MFE-2 or peroxisomal lysate
-
(3R)-hydroxyacyl-CoA substrate (e.g., a commercially available analog or custom synthesized)
-
NAD⁺
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the enzyme preparation.
-
Initiate the reaction by adding the (3R)-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantitative Data Summary
| Analyte | Typical Concentration Range in Tissues | Analytical Method | Reference |
| Long-Chain Acyl-CoAs | pmol/mg tissue | LC-MS/MS | [16] |
| (3R)-Hydroxyacyl-CoA Dehydrogenase Activity | nmol/min/mg protein | Spectrophotometric Assay | [17] |
Conclusion and Future Directions
The enzymatic pathways surrounding (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA highlight the intricate and highly regulated nature of very-long-chain polyunsaturated fatty acid metabolism. Its biosynthesis via the ELOVL4 elongase and subsequent degradation through peroxisomal β-oxidation, with the multifunctional enzyme MFE-2 playing a key role in the formation of the (3R)-hydroxy intermediate, are central to understanding its cellular fate. The tantalizing possibility of its involvement in the synthesis of novel specialized pro-resolving mediators opens up new avenues for research in inflammation biology and the development of therapeutics for inflammatory diseases. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the precise roles of this and other VLC-PUFAs in health and disease.
References
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- Hiltunen, J. K., Qin, Y., & Helander, H. M. (2001). Crystal structure of 2-enoyl-CoA hydratase 2 from human peroxisomal multifunctional enzyme type 2. Journal of molecular biology, 309(5), 1047–1056.
- Agbaga, M. P., Brush, R. S., & Anderson, R. E. (2010). ELOVL4: very long-chain fatty acids serve an eclectic role in mammalian health and function. Trends in endocrinology and metabolism, 21(5), 296-303.
- Logan, S., Agbaga, M. P., Brush, R. S., Henry, K. R., Tran, J., & Anderson, R. E. (2009). Substrate Specificity of ELOVL4 in Very Long Chain Fatty Acid Biosynthesis. Investigative Ophthalmology & Visual Science, 50(13), 6004-6004.
- Koski, M. K., Haapalainen, A. M., Hiltunen, J. K., & Glumoff, T. (2003). Crystal structure of 2-enoyl-CoA hydratase 2 from human peroxisomal multifunctional enzyme type 2. Journal of molecular biology, 328(1), 139-150.
- Chen, G., Chen, J., & Wang, D. (2020). Metabolic Alterations in the Enoyl-CoA Hydratase 2 Mutant Disrupt Peroxisomal Pathways in Seedlings. Plant physiology, 183(3), 1017–1030.
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- Harkewicz, R., Du, H., Tong, Z., Alkuraya, H., Bedell, M., Sun, W., ... & Zhang, K. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11469-11480.
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- Hiltunen, J. K., Mursula, A. M., & Glumoff, T. (2003). Crystal structure of 2-enoyl-CoA hydratase 2 from human peroxisomal multifunctional enzyme type 2. Journal of molecular biology, 328(1), 139-150.
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- Li, L. O., Klett, E. L., & Coleman, R. A. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. Analytical chemistry, 92(21), 14528–14535.
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- Dyall, S. C. (2017). Long-chain polyunsaturated fatty acids and inflammation.
- Kihara, A., Sakuraba, H., Ikeda, M., Denpoh, A., & Igarashi, Y. (2008). Membrane topology and essential amino acid residues of Phs1, a 3-hydroxyacyl-CoA dehydratase involved in very long-chain fatty acid elongation. Journal of Biological Chemistry, 283(17), 11199-11209.
- Poudel, R., Koirala, N., & Soe, M. T. (2020). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. Molecules, 25(20), 4641.
- Sawai, M., Uchida, Y., Ohno, Y., Miyamoto, M., Nishioka, C., Itohara, S., ... & Kihara, A. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry, 292(36), 14950-14962.
- Dyall, S. C. (2022). Polyunsaturated Fatty Acids: Conversion to Lipid Mediators, Roles in Inflammatory Diseases and Dietary Sources. International Journal of Molecular Sciences, 23(23), 15217.
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A Technical Guide on (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA and its Pivotal Role in the Resolution of Inflammation
Foreword: Shifting the Paradigm from Pro-inflammation to Pro-resolution
For decades, the primary focus of inflammatory research and therapeutic development has been the inhibition of pro-inflammatory signaling pathways. While undeniably successful in managing acute inflammatory episodes, this approach often falls short in addressing the complexities of chronic inflammatory diseases, where a failure to actively resolve inflammation is a key pathological feature. This guide delves into the burgeoning field of pro-resolution pharmacology, focusing on a specific bioactive lipid mediator, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA . We will explore its biosynthetic origins within the intricate network of fatty acid metabolism, its putative mechanisms of action in orchestrating the resolution of inflammation, and the experimental methodologies crucial for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of endogenous resolution pathways.
Part 1: The Biosynthetic Landscape: From Dietary Omega-3 Fatty Acids to a Novel Pro-Resolving Mediator
The journey to understanding the biological significance of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA begins with its precursors, very-long-chain polyunsaturated fatty acids (VLCPUFAs), which are themselves derived from dietary omega-3 fatty acids like docosahexaenoic acid (DHA). The biosynthesis of this specialized lipid mediator is intrinsically linked to the metabolic processes occurring within peroxisomes, cellular organelles critical for fatty acid metabolism.
The Central Role of Peroxisomal β-oxidation
Unlike the more commonly known mitochondrial β-oxidation, which is the primary pathway for the breakdown of short, medium, and long-chain fatty acids, peroxisomal β-oxidation is specialized for the metabolism of VLCPUFAs (chain length > C22), branched-chain fatty acids, and certain eicosanoids.[1][2] This pathway does not primarily serve energy production but rather plays a crucial role in the biosynthesis and degradation of complex lipids.[3] The initial steps of β-oxidation of VLCPUFAs occur in peroxisomes, with the chain-shortened products then being transported to mitochondria for complete oxidation.[2]
The biosynthesis of DHA itself involves a series of elongation and desaturation reactions from shorter chain precursors, followed by a cycle of peroxisomal β-oxidation of a C24:6n-3 intermediate to yield C22:6n-3 (DHA).[4][5][6] It is within this peroxisomal machinery that we find the pathway leading to the formation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
The Enzymatic Cascade
The conversion of a VLCPUFA-CoA, such as a C28:5-CoA derived from DHA through elongation, to (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a multi-step enzymatic process within the peroxisome. The key enzymes involved are:
-
Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme of peroxisomal β-oxidation.[7] It introduces a double bond between the α and β carbons of the fatty acyl-CoA, producing a 2-enoyl-CoA.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): In peroxisomes, the next two steps are often catalyzed by a multifunctional enzyme. The enoyl-CoA hydratase activity adds a hydroxyl group to the double bond, forming a 3-hydroxyacyl-CoA intermediate. The 3-hydroxyacyl-CoA dehydrogenase activity then oxidizes the hydroxyl group to a keto group, yielding a 3-ketoacyl-CoA. The stereospecificity of the hydratase activity is crucial, leading to the formation of the (3R)-hydroxy isomer.
-
3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the β-oxidation cycle, cleaving the 3-ketoacyl-CoA into a chain-shortened acyl-CoA and acetyl-CoA.
The molecule of interest, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, represents an intermediate in this pathway, specifically the product of the enoyl-CoA hydratase step.
Part 2: Mechanism of Action in Inflammation Resolution
The resolution of inflammation is an active process orchestrated by a specialized class of lipid mediators known as specialized pro-resolving mediators (SPMs). These molecules, which include resolvins, protectins, and maresins, act to halt neutrophil infiltration, promote the clearance of apoptotic cells (efferocytosis) by macrophages, and stimulate tissue repair. While direct experimental evidence for the pro-resolving activities of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is still emerging, its structural similarity to other known SPMs and its biosynthetic origin strongly suggest its involvement in these processes.
Putative Receptor Engagement
SPMs exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs). Two such receptors, GPR32 and formyl peptide receptor 2 (FPR2/ALX), are key players in mediating the pro-resolving actions of D-series resolvins, which are derived from DHA.[8][9][10][11][12] Given the structural relationship of our molecule of interest to DHA-derived mediators, it is highly probable that it also signals through one or both of these receptors.
-
GPR32: This receptor is expressed on various immune cells, including macrophages and neutrophils.[12] Activation of GPR32 by its ligands, such as resolvin D1, has been shown to enhance macrophage phagocytosis and suppress pro-inflammatory cytokine production.[4][6]
-
FPR2/ALX: This receptor is a promiscuous receptor that can be activated by both pro-inflammatory and pro-resolving ligands.[13][14][15] The binding of pro-resolving mediators like lipoxin A4 and resolvin D1 to FPR2/ALX triggers signaling cascades that promote the resolution of inflammation.[11]
Cellular Effects: Promoting Macrophage-Mediated Resolution
A key event in the resolution of inflammation is the switch in macrophage phenotype from a pro-inflammatory (M1) to a pro-resolving (M2) state. M2-like macrophages are characterized by their high capacity for efferocytosis and their production of anti-inflammatory cytokines. We hypothesize that (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA promotes this phenotypic switch and enhances the efferocytic capacity of macrophages.
Key Pro-Resolving Functions:
| Cellular Process | Expected Effect of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA |
| Neutrophil Infiltration | Inhibition of neutrophil recruitment to the site of inflammation. |
| Macrophage Efferocytosis | Enhancement of the engulfment of apoptotic neutrophils by macrophages. |
| Macrophage Polarization | Promotion of the M2 pro-resolving macrophage phenotype. |
| Cytokine Production | Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and induction of anti-inflammatory cytokines (e.g., IL-10, TGF-β). |
Part 3: Experimental Workflows and Methodologies
The investigation of novel lipid mediators requires robust and sensitive analytical techniques, as well as well-defined in vitro and in vivo models. This section provides an overview of the key experimental protocols for studying the biosynthesis and pro-resolving functions of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
Analytical Chemistry: Lipid Mediator Profiling by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of lipid mediators from biological samples.[16][17][18]
Step-by-Step Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Biological samples (e.g., plasma, cell culture supernatants, tissue homogenates) are spiked with a deuterated internal standard.
-
Lipids are extracted using solid-phase extraction (SPE) with a C18 stationary phase.[19]
-
The lipid extract is concentrated under a stream of nitrogen.
-
-
Liquid Chromatography:
-
The lipid extract is reconstituted in a suitable solvent and injected onto a reverse-phase C18 column.
-
A gradient elution with a mobile phase consisting of an aqueous solution with a pH modifier (e.g., ammonium hydroxide) and an organic solvent (e.g., acetonitrile) is used to separate the lipid mediators.[13][15]
-
-
Tandem Mass Spectrometry:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Multiple reaction monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the lipid mediator) and monitoring for a specific product ion generated by collision-induced dissociation.
-
Identification is confirmed by matching the retention time and the mass spectrum to that of a synthetic standard.
-
In Vitro Functional Assay: Macrophage Efferocytosis
This assay measures the ability of macrophages to engulf apoptotic cells, a key pro-resolving function.[20][21]
Step-by-Step Protocol for Macrophage Efferocytosis Assay:
-
Preparation of Macrophages:
-
Human monocytic cell lines (e.g., THP-1) are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[2]
-
Alternatively, primary macrophages can be isolated from peripheral blood or peritoneal lavage.
-
-
Induction of Apoptosis in Target Cells:
-
A target cell line (e.g., Jurkat T cells) is labeled with a fluorescent dye (e.g., Calcein AM).
-
Apoptosis is induced by UV irradiation or treatment with an apoptosis-inducing agent (e.g., staurosporine).
-
-
Co-culture and Analysis:
-
The fluorescently labeled apoptotic cells are added to the macrophage culture in the presence or absence of the test compound ((3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA).
-
After a defined incubation period, non-engulfed apoptotic cells are washed away.
-
The percentage of macrophages that have engulfed apoptotic cells is quantified by flow cytometry or fluorescence microscopy.[8][10]
-
In Vivo Model: Zymosan-Induced Peritonitis
This is a well-established and self-resolving model of acute inflammation in mice, ideal for studying the efficacy of pro-resolving compounds.[5]
Step-by-Step Protocol for Zymosan-Induced Peritonitis:
-
Induction of Peritonitis:
-
Treatment:
-
The test compound ((3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA) is administered at a specific time point before or after the zymosan challenge.
-
-
Analysis of Inflammatory Response and Resolution:
-
At various time points, the peritoneal cavity is lavaged with sterile saline.
-
The total and differential leukocyte counts in the lavage fluid are determined by flow cytometry or manual counting.
-
The levels of pro-inflammatory and anti-inflammatory cytokines and lipid mediators in the lavage fluid are quantified by ELISA and LC-MS/MS, respectively.[16]
-
Expected Outcomes:
| Parameter | Zymosan + Vehicle | Zymosan + (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA |
| Peak Neutrophil Infiltration | High | Reduced |
| Time to Resolution | Delayed | Accelerated |
| Pro-inflammatory Cytokines (e.g., TNF-α) | Elevated | Decreased |
| Anti-inflammatory Cytokines (e.g., IL-10) | Low | Increased |
| SPM Levels | Baseline | Increased |
Part 4: Therapeutic Potential and Future Directions
The discovery and characterization of novel pro-resolving mediators like (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA open up exciting new avenues for the development of therapies for a wide range of chronic inflammatory diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. By harnessing the body's own resolution pathways, these molecules offer the potential for a more targeted and physiological approach to treating inflammation, with fewer side effects than traditional anti-inflammatory drugs.
Future research in this area should focus on:
-
Definitive Elucidation of the Biosynthetic Pathway: While the involvement of peroxisomal β-oxidation is strongly indicated, further studies are needed to identify the specific elongase and desaturase enzymes that generate the C28:5 precursor and to confirm the precise enzymatic steps leading to the formation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
-
Receptor Binding and Signaling Studies: Direct binding assays and functional studies are required to confirm the interaction of this molecule with GPR32 and/or FPR2/ALX and to elucidate the downstream signaling pathways that mediate its pro-resolving effects.
-
Preclinical Efficacy Studies: The therapeutic potential of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA needs to be evaluated in a range of animal models of chronic inflammatory diseases.
-
Development of Stable Analogs: Like many lipid mediators, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is likely to have a short in vivo half-life. The development of stable synthetic analogs will be crucial for its translation into a viable therapeutic agent.
References
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An In-depth Technical Guide to Elucidating the Cellular Localization of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a recently identified unsaturated fatty acyl-CoA whose metabolic significance and subcellular distribution remain uncharted territory.[1][2][3] This guide, designed for researchers at the forefront of lipid biology and drug discovery, provides a comprehensive, technically-grounded roadmap for determining the precise cellular localization of this novel molecule. Moving beyond a simple recitation of protocols, we delve into the causal logic behind each experimental choice, ensuring a self-validating and robust investigative workflow. Our approach is rooted in a multi-pronged strategy, combining classical biochemical techniques with cutting-edge analytical and imaging technologies to generate unambiguous and actionable data.
Introduction: The Enigma of a Novel Acyl-CoA
The world of lipidomics is in a constant state of expansion, with new lipid species and their metabolic intermediates being identified at a rapid pace. (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is one such molecule—a long-chain, polyunsaturated 3-hydroxyacyl-CoA.[1][2][3] The presence of the 3-hydroxy group suggests its involvement in fatty acid beta-oxidation, a critical energy-generating pathway.[4][5][6] However, its considerable chain length and high degree of unsaturation may also implicate it in specialized metabolic pathways, such as the synthesis of signaling molecules or complex structural lipids.
Determining the subcellular localization of this acyl-CoA is a critical first step in unraveling its physiological function. The compartment in which a metabolite is found dictates its access to specific enzymes, substrates, and regulatory factors, thereby defining its metabolic fate and potential downstream effects.
Hypothesized Cellular Locations:
Based on our understanding of fatty acid metabolism, we can formulate several primary hypotheses for the localization of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA:
-
Mitochondria: As the primary site of beta-oxidation for most fatty acids, the mitochondrial matrix is a strong candidate location.[5][7] Its presence here would suggest a role in cellular energy production.
-
Peroxisomes: These organelles are responsible for the initial beta-oxidation of very-long-chain fatty acids, which are then shuttled to the mitochondria for complete oxidation.[8] The long-chain nature of our target molecule makes peroxisomes a plausible site of its metabolism.
-
Endoplasmic Reticulum (ER): The ER is the central hub for the synthesis of complex lipids, including triglycerides and phospholipids.[9][10] Acyl-CoAs serve as building blocks in these processes, making the ER another potential location.
-
Lipid Droplets: These organelles store neutral lipids and are metabolically active, interfacing with both the ER and mitochondria. Acyl-CoA synthetases have been found on lipid droplets, suggesting a role in fatty acid trafficking and metabolism.[10]
A Multi-Pronged Experimental Strategy
To rigorously test our hypotheses, we will employ a multi-faceted approach that provides layers of mutually reinforcing evidence. This strategy is designed to first physically separate the cellular compartments, then biochemically validate the purity of these fractions, and finally, quantify the distribution of our target molecule across these validated fractions.
Figure 1: A high-level overview of the experimental workflow for determining the subcellular localization of the target acyl-CoA.
Detailed Methodologies
Cell Line Selection and Metabolic Labeling
The choice of cell line is critical and should be guided by the biological context in which long-chain polyunsaturated fatty acids are abundant and metabolically active. Hepatocytes (e.g., HepG2 cells) and neuronal cells (e.g., SH-SY5Y cells) are excellent starting points due to their high rates of fatty acid metabolism.
Protocol 1: Stable Isotope Labeling
-
Culture the selected cell line to ~80% confluency in standard growth medium.
-
Replace the standard medium with a medium containing a stable isotope-labeled precursor of the target molecule. A suitable precursor would be a deuterated or ¹³C-labeled very-long-chain fatty acid that is a likely biosynthetic antecedent.
-
Incubate the cells for a duration sufficient to allow for the incorporation of the label into the target acyl-CoA pool. This time course should be optimized empirically.
-
Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and proceed immediately to subcellular fractionation.
Rationale: Stable isotope labeling provides a powerful tool for differentiating the endogenously synthesized target molecule from any potential background contaminants during mass spectrometry analysis, thereby increasing the specificity and accuracy of quantification.
Subcellular Fractionation
Differential centrifugation remains the gold standard for the preparative isolation of subcellular organelles. The protocol below is a generalized procedure that should be optimized for the specific cell line used.
Figure 2: A schematic of the differential centrifugation protocol for subcellular fractionation.
Protocol 2: Differential Centrifugation
-
Resuspend the washed cell pellet in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of the cells are lysed, as determined by trypan blue staining and microscopy.
-
Transfer the homogenate to a centrifuge tube and perform the series of centrifugation steps outlined in Figure 2, collecting the pellet at each stage.
-
Wash each pellet by resuspending it in homogenization buffer and repeating the corresponding centrifugation step to minimize cross-contamination.
-
Store all fractions at -80°C until further analysis.
Validation of Fraction Purity
It is imperative to assess the purity of each subcellular fraction to ensure that the localization data is not confounded by cross-contamination. This is achieved by measuring the activity of well-established marker enzymes for each organelle.
| Subcellular Fraction | Marker Enzyme | Assay Principle |
| Mitochondria | Cytochrome c oxidase | Measures the oxidation of reduced cytochrome c spectrophotometrically. |
| Peroxisomes | Catalase | Monitors the decomposition of hydrogen peroxide. |
| Endoplasmic Reticulum | Glucose-6-phosphatase | Quantifies the release of inorganic phosphate from glucose-6-phosphate. |
| Cytosol | Lactate dehydrogenase | Measures the NADH-dependent conversion of pyruvate to lactate. |
Table 1: A summary of marker enzymes and their corresponding assays for validating the purity of subcellular fractions.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the sensitivity and specificity required for the accurate quantification of low-abundance lipid species like our target molecule.
Protocol 3: Acyl-CoA Extraction and LC-MS/MS Analysis
-
To a known amount of protein from each subcellular fraction, add an internal standard (a structurally similar acyl-CoA that is not endogenously present, e.g., a C17 homolog).
-
Extract the acyl-CoAs using a biphasic solvent system, such as methanol/chloroform/water, or a solid-phase extraction (SPE) protocol optimized for acyl-CoAs.
-
Dry the extracted acyl-CoAs under a stream of nitrogen and reconstitute them in a solvent compatible with the LC-MS system.
-
Inject the sample onto a reverse-phase LC column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform MS/MS analysis in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for both the target molecule and the internal standard.
-
Quantify the amount of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in each fraction by comparing its peak area to that of the internal standard.
Confirmation with High-Resolution Imaging
While fractionation provides quantitative data, it is an ensemble measurement. High-resolution imaging techniques can provide visual confirmation of the molecule's localization within intact cellular structures.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): This technique can be used to map the spatial distribution of lipids and metabolites in tissue sections or cell preparations.[11] By analyzing cryo-sectioned cells, it may be possible to visualize the distribution of our target acyl-CoA and correlate it with the known locations of organelles.
Data Interpretation and Expected Outcomes
The quantitative data from the LC-MS/MS analysis of the subcellular fractions will be the primary determinant of localization. The amount of the target molecule in each fraction should be normalized to the protein content of that fraction. The results will likely fall into one of the following scenarios:
-
Predominant Localization: The vast majority (>80%) of the molecule is found in a single fraction (e.g., the mitochondrial fraction), strongly suggesting this as its primary site of activity.
-
Dual Localization: The molecule is distributed between two or more compartments (e.g., mitochondria and peroxisomes), which could indicate a metabolic pathway that spans multiple organelles.
-
Dynamic Localization: The localization may change under different metabolic conditions (e.g., fasting vs. fed state), which can be investigated by treating the cells with appropriate stimuli before fractionation.
The results from the marker enzyme assays are crucial for the correct interpretation of this data. For example, if the mitochondrial fraction shows a high concentration of the target molecule but also significant contamination with an ER marker, the data must be interpreted with caution.
Functional Context and Future Directions
The determined subcellular localization of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA will provide a strong foundation for future functional studies.
-
If localized to the mitochondria or peroxisomes , future research should focus on its role in beta-oxidation. This could involve in vitro assays with purified enzymes of the beta-oxidation pathway and the use of genetic models (e.g., CRISPR-Cas9 knockout) of these enzymes.
-
If found in the endoplasmic reticulum , investigations should explore its incorporation into complex lipids. Pulse-chase experiments with radiolabeled precursors could be employed to trace its metabolic fate.
-
If associated with lipid droplets , its role in lipid storage and mobilization would be a key area of investigation.
Conclusion
The experimental framework detailed in this guide provides a robust and comprehensive strategy for elucidating the subcellular localization of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. By integrating classical biochemical techniques with advanced analytical technologies, researchers can generate high-confidence data that will be instrumental in defining the metabolic function of this novel molecule. This knowledge will not only advance our fundamental understanding of lipid metabolism but may also open new avenues for therapeutic intervention in metabolic diseases.
References
- 1. (3R,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosapentaenoyl-CoA - Nordic Biosite [nordicbiosite.com]
- 2. alfachemic.com [alfachemic.com]
- 3. ModelSEED [modelseed.org]
- 4. fiveable.me [fiveable.me]
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- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties and subcellular localization of myocardial fatty acyl-coenzyme A oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subcellular Localization of Acyl-CoA: Lysophosphatidylethanolamine Acyltransferases (LPEATs) and the Effects of Knocking-Out and Overexpression of Their Genes on Autophagy Markers Level and Life Span of A. thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Outlook: membrane junctions enable the metabolic trapping of fatty acids by intracellular acyl-CoA synthetases [frontiersin.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Genetic Regulation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a complex, long-chain unsaturated fatty acyl-CoA whose biological significance and regulatory mechanisms are still largely uncharted. This guide provides a comprehensive framework for investigating the genetic regulation of its synthesis. We will explore the putative metabolic pathway, identify key candidate genes and transcription factors, and provide detailed experimental protocols for their investigation. This document is designed to be a foundational resource for researchers aiming to elucidate the role of this molecule in health and disease, and for drug development professionals seeking to identify novel therapeutic targets within this pathway.
Table of Contents
-
Introduction to (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
-
Chemical Structure and Properties
-
Known and Putative Biological Functions
-
Rationale for Investigating its Genetic Regulation
-
-
Proposed Biosynthetic Pathway
-
Elongation of Very-Long-Chain Fatty Acids (VLCFAs)
-
Desaturation Steps
-
The Role of 3-Hydroxyacyl-CoA Dehydrogenases
-
-
Key Candidate Genes and Regulatory Elements
-
Fatty Acid Elongases (ELOVLs)
-
Fatty Acid Desaturases (FADS)
-
3-Hydroxyacyl-CoA Dehydrogenases (HADH)
-
Putative Transcription Factors and Response Elements
-
-
Experimental Approaches to Elucidate Genetic Regulation
-
Part A: Pathway Validation and Metabolite Analysis
-
Protocol 1: Quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA using LC-MS/MS
-
-
Part B: Gene Expression Analysis
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Candidate Gene Expression
-
-
Part C: Investigating Transcriptional Regulation
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) to Identify Transcription Factor Binding Sites
-
Protocol 4: Luciferase Reporter Assay to Validate Promoter Activity
-
-
-
Data Integration and Interpretation
-
Building a Regulatory Network Model
-
Translational Implications for Drug Discovery
-
-
References
Introduction to (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
Chemical Structure and Properties
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a C28 polyunsaturated fatty acyl-CoA with five double bonds and a hydroxyl group at the C-3 position.[1][2] Its long chain and high degree of unsaturation suggest specialized functions within cellular metabolism, potentially related to membrane structure, signaling, or as a precursor to other bioactive lipids.
Known and Putative Biological Functions
While specific functions of this molecule are not well-documented, its structure is reminiscent of precursors to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which are critical in the resolution of inflammation.[3][4] The presence of the 3-hydroxy group suggests its involvement in the fatty acid β-oxidation pathway, although its role could be anabolic as well.[5][6] Further research is warranted to understand its precise biological roles.
Rationale for Investigating its Genetic Regulation
Understanding the genetic regulation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA synthesis is crucial for several reasons. Dysregulation of lipid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer.[7][8] By identifying the genes and transcription factors that control the synthesis of this specific acyl-CoA, we can:
-
Uncover novel pathways in lipid metabolism.
-
Identify potential biomarkers for diseases associated with aberrant lipid profiles.
-
Discover new therapeutic targets for drug development.
Proposed Biosynthetic Pathway
The synthesis of this complex molecule likely involves a multi-step process of fatty acid elongation, desaturation, and hydroxylation. A putative pathway is outlined below.
Caption: Proposed biosynthetic pathway for (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
Elongation of Very-Long-Chain Fatty Acids (VLCFAs)
The C28 backbone is likely synthesized through the action of fatty acid elongase (ELOVL) enzymes, which sequentially add two-carbon units to a growing acyl-CoA chain.
Desaturation Steps
The five double bonds are introduced by fatty acid desaturase (FADS) enzymes. The specific FADS enzymes and the order of desaturation events need to be experimentally determined.
The Role of 3-Hydroxyacyl-CoA Dehydrogenases
The final hydroxylation at the C-3 position is characteristic of an intermediate in the fatty acid β-oxidation cycle.[5][9] The enzyme responsible is likely a 3-hydroxyacyl-CoA dehydrogenase (HADH).[6][10] While these enzymes are typically involved in catabolism, they can also participate in anabolic pathways under certain conditions. The specific HADH isozyme involved in the synthesis of this molecule is a key area for investigation.[5]
Key Candidate Genes and Regulatory Elements
Based on the proposed pathway, the following genes are prime candidates for regulating the synthesis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
| Gene Family | Specific Candidates | Function in Proposed Pathway |
| Fatty Acid Elongases | ELOVL1, ELOVL3, ELOVL6 | Elongation of the fatty acid chain to C28. |
| Fatty Acid Desaturases | FADS1, FADS2 | Introduction of double bonds. |
| 3-Hydroxyacyl-CoA Dehydrogenases | HADH, HSD17B10, EHHADH, HSD17B4 | Hydroxylation at the C-3 position.[5] |
Putative Transcription Factors and Response Elements
The expression of genes involved in lipid metabolism is tightly controlled by a network of transcription factors.[11][12][13] Key regulators include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPARα, which is a master regulator of fatty acid oxidation.[14][15]
-
Sterol Regulatory Element-Binding Proteins (SREBPs): Primarily SREBP-1c, which controls the transcription of genes involved in lipogenesis.[13][16]
-
Carbohydrate Response Element-Binding Protein (ChREBP): Activated by glucose metabolites and involved in the regulation of lipogenic enzymes.[12][14]
The promoters of the candidate genes should be analyzed for the presence of response elements for these transcription factors.
Experimental Approaches to Elucidate Genetic Regulation
A multi-pronged experimental approach is necessary to validate the proposed pathway and uncover its genetic regulation.
Part A: Pathway Validation and Metabolite Analysis
The first step is to develop a robust method for detecting and quantifying (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in biological samples.
Protocol 1: Quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA using LC-MS/MS
Objective: To accurately measure the concentration of the target acyl-CoA in cells or tissues.
Methodology:
-
Sample Preparation:
-
Homogenize cells or tissues in a cold extraction buffer containing antioxidants and internal standards.
-
Perform a liquid-liquid extraction to isolate the lipid fraction.[17]
-
Solid-phase extraction (SPE) can be used for further purification.
-
-
LC-MS/MS Analysis:
-
Utilize a reverse-phase C18 column for chromatographic separation.[18]
-
Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Optimize the MRM transitions for the parent and fragment ions of the target molecule and internal standards.
-
Caption: Workflow for the quantification of long-chain acyl-CoAs by LC-MS/MS.
Part B: Gene Expression Analysis
Once a reliable analytical method is established, the next step is to investigate the expression of the candidate genes under different physiological conditions.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Candidate Gene Expression
Objective: To measure the mRNA levels of ELOVLs, FADS, and HADH genes in response to various stimuli (e.g., dietary changes, hormonal treatments).
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable kit.
-
Synthesize cDNA using a reverse transcriptase enzyme.
-
-
qRT-PCR:
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Normalize the expression of the target genes to a stable housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Part C: Investigating Transcriptional Regulation
To directly link transcription factors to the regulation of the candidate genes, the following experiments are essential.
Protocol 3: Chromatin Immunoprecipitation (ChIP) to Identify Transcription Factor Binding Sites
Objective: To determine if PPARα, SREBP-1c, or ChREBP bind to the promoter regions of the candidate genes in vivo.
Methodology:
-
Cross-linking and Chromatin Shearing:
-
Cross-link protein-DNA complexes in living cells with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Use protein A/G beads to pull down the antibody-transcription factor-DNA complexes.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use qRT-PCR with primers flanking the putative response elements in the promoter regions of the candidate genes to quantify the enrichment of the target DNA.
-
Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).
Protocol 4: Luciferase Reporter Assay to Validate Promoter Activity
Objective: To confirm that the binding of a transcription factor to a specific promoter region results in a change in gene expression.
Methodology:
-
Construct Preparation:
-
Clone the promoter region of a candidate gene upstream of a luciferase reporter gene in a plasmid vector.
-
Create mutations in the putative transcription factor binding sites as a negative control.
-
-
Transfection and Luciferase Assay:
-
Transfect the reporter constructs into a suitable cell line, along with an expression vector for the transcription factor of interest.
-
Measure the luciferase activity in the cell lysates.
-
An increase in luciferase activity in the presence of the transcription factor and the wild-type promoter indicates transcriptional activation.
-
Data Integration and Interpretation
The data generated from these experiments should be integrated to build a comprehensive model of the genetic regulation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA synthesis.
Building a Regulatory Network Model
By combining the results from metabolite analysis, gene expression studies, ChIP, and reporter assays, a regulatory network can be constructed. This network will illustrate the relationships between signaling molecules, transcription factors, and the genes involved in the synthesis pathway.
Caption: Hypothetical regulatory network for the synthesis of the target molecule.
Translational Implications for Drug Discovery
A thorough understanding of this regulatory network can inform drug discovery efforts. For example, enzymes in the pathway could be targeted with small molecule inhibitors or activators. Transcription factors could be modulated to alter the expression of the entire pathway.
Conclusion and Future Directions
The study of the genetic regulation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA synthesis is a nascent field with significant potential for discovery. The experimental framework outlined in this guide provides a roadmap for researchers to begin to unravel the complexities of this pathway. Future research should focus on:
-
Elucidating the precise biological functions of the molecule.
-
Investigating the regulation of the pathway in different tissues and disease states.
-
Exploring the therapeutic potential of targeting this pathway.
References
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Transcriptional Control of Lipid Metabolism. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Ibarra-Díaz, A., et al. (2021). From Food to Genes: Transcriptional Regulation of Metabolism by Lipids and Carbohydrates. Nutrients, 13(5), 1513. [Link]
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3-hydroxyacyl-CoA dehydrogenase. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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L-3-hydroxyacyl-CoA dehydrogenase. (n.d.). M-CSA. Retrieved January 3, 2026, from [Link]
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Li, C., et al. (2010). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. Endocrinology, 151(1), 126-135. [Link]
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Caspi, R., et al. (2012). The MetaCyc database of metabolic pathways and enzymes and the BioCyc collection of pathway/genome databases. Nucleic Acids Research, 40(Database issue), D742-D753. [Link]
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Metabolic pathways. (n.d.). Health Sciences Library System, University of Pittsburgh. Retrieved January 3, 2026, from [Link]
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Caspi, R., et al. (2014). The MetaCyc database of metabolic pathways and enzymes and the BioCyc collection of Pathway/Genome Databases. Nucleic Acids Research, 42(Database issue), D459-D471. [Link]
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HumanCyc: Encyclopedia of Human Genes and Metabolism. (n.d.). BioCyc.org. Retrieved January 3, 2026, from [Link]
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Wolk, D. M., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research, 53(8), 1732-1738. [Link]
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Baker, R. R., & Chang, H. Y. (1983). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 134(1), 135-140. [Link]
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Fatty Acid beta-Oxidation. (2019). AOCS. Retrieved January 3, 2026, from [Link]
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Introduction of Gene Expression Regulation and Metabolism. (n.d.). OMICS International. Retrieved January 3, 2026, from [Link]
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Kao, Y. H., et al. (2019). Genetic Control of Fatty Acid β-Oxidation in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory Cell and Molecular Biology, 61(4), 480-491. [Link]
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3-Hydroxyacyl-CoA Dehydrogenase Deficiency. (n.d.). Newborn Screening, HRSA. Retrieved January 3, 2026, from [Link]
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Kim, J. Y. (2016). How to Begin Molecular Research of Metabolic Diseases. Endocrinology and Metabolism, 31(4), 517-523. [Link]
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Lestari, B., & Yh, H. (2018). Genetic Variation of Fatty Acid Oxidation and Obesity, A Literature Review. Journal of the Indonesian Medical Association, 68(1), 38-46. [Link]
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What are the experimental approaches for studying a metabolic pathway? (2018). Quora. Retrieved January 3, 2026, from [Link]
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Iacobazzi, V., et al. (2013). Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation. Biology, 2(1), 284-303. [Link]
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Houten, S. M., et al. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology, 78, 23-44. [Link]
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Al-Soud, W. A., & Aca, M. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1099, 136-146. [Link]
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What are the experimental approaches for studying a metabolic pathway? (n.d.). Study.com. Retrieved January 3, 2026, from [Link]
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Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1-12. [Link]
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MetaboAnalyst. (n.d.). Retrieved January 3, 2026, from [Link]
-
Vik, A., et al. (2016). Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins. Journal of Natural Products, 79(11), 2846-2854. [Link]
-
Compound: cpd40733 ((3R)-hydroxy-(13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA, 4). (n.d.). ModelSEED. Retrieved January 3, 2026, from [Link]
-
Vik, A., et al. (2016). Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins. Journal of Natural Products, 79(11), 2846-2854. [Link]
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Methodological & Application
Synthesis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA Standard for Metabolomic and Biomedical Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, research-grade protocol for the multi-step chemical synthesis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a critical intermediate in endogenous lipid metabolism, particularly in pathways involving the ELOVL4 elongase. Deficiencies in the metabolism of related long-chain 3-hydroxyacyl-CoAs are linked to severe genetic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1][2] The availability of a high-purity, stereochemically defined standard is therefore essential for advancing diagnostic methods, understanding disease pathophysiology, and developing novel therapeutics. The described synthetic strategy is based on a convergent approach, featuring an asymmetric synthesis to install the key (R)-chiral center, a palladium-catalyzed cross-coupling to construct the C28 carbon backbone, and a final enzymatic or chemical ligation to introduce the coenzyme A moiety.
Introduction and Scientific Background
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a specialized class of lipids, typically containing 24 or more carbons, that play vital roles in the function of specific tissues, including the retina, brain, and testes.[3][4] The biosynthesis of these unique fatty acids is mediated by the Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes.[4] The pathway involves a cycle of four reactions, in which 3-hydroxyacyl-CoA is a key intermediate formed by the reduction of a 3-ketoacyl-CoA precursor.[5]
The target molecule, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, represents a specific VLC-PUFA intermediate derived from the elongation of docosahexaenoic acid (DHA, 22:6 n-3). Its accurate quantification in biological matrices is of significant interest for lipidomics and clinical research. Inherited disorders of mitochondrial fatty acid β-oxidation, such as LCHAD deficiency, result in the accumulation of long-chain 3-hydroxy fatty acids, which are implicated in the severe cardiomyopathy and other pathologies associated with the disease.[6][7] Therefore, a chemically synthesized, pure standard of the corresponding CoA thioester is an invaluable tool for mass spectrometry-based diagnostics, for studying enzyme kinetics, and for investigating the cellular effects of these metabolites.
This guide details a robust synthetic route designed to overcome the principal challenges: the stereoselective formation of the (R)-configured hydroxyl group and the construction of the full C28 polyunsaturated carbon chain without compromising the delicate Z-configured double bonds.
Overall Synthetic Strategy
A convergent, multi-part strategy is employed to ensure high stereochemical fidelity and overall yield. The synthesis is logically divided into three primary stages:
-
Preparation of Key Building Blocks:
-
Fragment A (C22 Polyene): Synthesis of a C22 polyunsaturated electrophile, (5Z,8Z,11Z,14Z,17Z)-docosa-5,8,11,14,17-pentaen-1-yl bromide, from commercially available docosahexaenoic acid (DHA).
-
Fragment B (C6 Chiral Synthon): Asymmetric synthesis of a C6 organozinc nucleophile containing the requisite (R)-3-hydroxy group, derived from 1-hexene.
-
-
Carbon Backbone Assembly: A Negishi cross-coupling reaction is utilized to couple Fragment A and Fragment B, forming the C28 carbon skeleton of the target fatty acid with the correct stereochemistry at the C3 position.[3][8] This method is chosen for its high efficiency in forming sp³-sp³ carbon-carbon bonds.
-
Coenzyme A Ligation: Activation of the synthesized 3-hydroxy fatty acid and subsequent thioesterification with Coenzyme A to yield the final product.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 6. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Very-Long-Chain Fatty Acyl-CoA Intermediates
An in-depth technical guide on the LC-MS/MS analysis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a specific intermediate in the metabolic pathway of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its complex structure, featuring a 28-carbon chain with five double bonds and a hydroxyl group, points to its role in the peroxisomal β-oxidation of vital fatty acids like docosahexaenoic acid (DHA). The analysis of such transient molecules is crucial for understanding the intricate regulation of lipid metabolism and its dysregulation in various diseases, including metabolic syndromes and neurodegenerative disorders.
The inherent challenges in analyzing long-chain acyl-CoAs, such as their low physiological concentrations, instability, and complex chromatographic behavior, necessitate a robust and sensitive analytical method. This application note provides a comprehensive protocol for the sensitive and specific quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Sample Preparation - Preserving the Integrity of Acyl-CoAs
The initial and most critical step in the analysis of acyl-CoAs is the sample preparation. The primary objectives are to efficiently extract these molecules from the biological matrix while preventing their degradation.
Protocol: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is designed for the extraction of long-chain acyl-CoAs from cultured cells or tissue homogenates.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (e.g., a stable isotope-labeled long-chain acyl-CoA)
Procedure:
-
Homogenization: Homogenize cell pellets or tissues in a suitable buffer on ice.
-
Protein Precipitation: Add two volumes of cold acetonitrile with 0.1% formic acid to the homogenate. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Wash with 3 mL of 50% methanol in water to elute less hydrophobic molecules.
-
-
Elution: Elute the long-chain acyl-CoAs with 2 mL of 80% acetonitrile in water with 0.1% ammonium hydroxide. The alkaline pH is crucial for the efficient elution of acidic acyl-CoAs.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% B).
Part 2: LC-MS/MS Method - Chromatographic Separation and Mass Spectrometric Detection
The LC-MS/MS method is the core of the analytical workflow, providing the necessary selectivity and sensitivity for the quantification of the target analyte.
Liquid Chromatography (LC) Parameters
The chromatographic separation of long-chain acyl-CoAs is typically achieved using reversed-phase chromatography.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium acetate in water |
| Mobile Phase B | 10 mM ammonium acetate in 95:5 acetonitrile:water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, re-equilibrate at 50% B |
Mass Spectrometry (MS) Parameters
The MS is operated in negative ion mode for the detection of acyl-CoAs. The Multiple Reaction Monitoring (MRM) mode is used for quantification.
Predicted MRM Transitions for (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA:
-
Molecular Formula: C₄₉H₇₆N₇O₁₈P₃S
-
Monoisotopic Mass: 1223.41 g/mol
-
Precursor Ion (Q1): m/z 1222.4 ([M-H]⁻)
-
Product Ion (Q3): m/z 408.0 (characteristic fragment of the phosphopantetheine moiety of CoA)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument-specific optimization required |
| Collision Energy | Optimization required (typically 40-60 eV) |
Part 3: Data Analysis and Interpretation
The data acquired from the LC-MS/MS is processed to quantify the target analyte.
Workflow:
-
Peak Integration: The chromatographic peaks corresponding to the MRM transitions of the analyte and the internal standard are integrated.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantification: The concentration of the analyte in the unknown samples is determined from the calibration curve.
Diagrams
Experimental Workflow
Caption: Overview of the analytical workflow from sample preparation to data analysis.
Fragmentation of Acyl-CoA
Caption: Proposed fragmentation pattern for the precursor ion of the target analyte.
Application Note and Protocol for the Quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in Tissues
Authored by: A Senior Application Scientist
Introduction
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative, a class of molecules central to fatty acid metabolism and cellular signaling. The precise quantification of specific acyl-CoAs in biological tissues is fundamental to understanding metabolic fluxes, identifying biomarkers for disease, and elucidating the mechanism of action for novel therapeutics. This document provides a comprehensive guide for the robust and sensitive quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed to ensure high recovery, reproducibility, and accuracy, addressing the inherent challenges of acyl-CoA analysis, such as low abundance and susceptibility to degradation.
Core Principles of Acyl-CoA Analysis
The successful quantification of acyl-CoAs from complex biological matrices hinges on several key principles:
-
Metabolic Quenching: Immediate cessation of all enzymatic activity is critical to preserve the in vivo acyl-CoA profile. This is typically achieved by rapid freeze-clamping of the tissue in liquid nitrogen at the moment of collection.
-
Efficient Extraction: The amphipathic nature of long-chain acyl-CoAs necessitates specific extraction conditions to ensure their complete solubilization and separation from other cellular components.
-
Purification and Concentration: Due to their low concentrations in tissues, a purification and concentration step is often required to enhance detection sensitivity and remove interfering substances. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.
-
Sensitive and Specific Detection: LC-MS/MS provides the necessary selectivity and sensitivity for accurate quantification of specific acyl-CoA species, even in complex mixtures.
Experimental Workflow Overview
The overall workflow for the quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in tissues can be summarized in the following diagram:
Figure 1: General workflow for the quantification of acyl-CoAs from tissue samples.
Detailed Protocols
PART 1: Tissue Collection and Homogenization
Rationale: This initial step is critical for preserving the integrity of the acyl-CoA pool. Tissues must be rapidly frozen to halt enzymatic activity that can alter acyl-CoA levels. Homogenization in an acidic buffer helps to further inactivate enzymes and prepare the tissue for efficient extraction.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Wistar rats (or other appropriate animal model)
-
Dissection tools
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9[1]
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of the target analyte.
Protocol:
-
Excise the tissue of interest (e.g., liver, heart, muscle) as rapidly as possible.
-
Immediately freeze-clamp the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until processing.
-
Weigh the frozen tissue (typically 50-100 mg).
-
In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
PART 2: Acyl-CoA Extraction
Rationale: A combination of organic solvents is used to disrupt cell membranes and efficiently extract the amphipathic acyl-CoAs. The use of acetonitrile and isopropanol has been shown to provide good recovery for a wide range of acyl-CoA species.[2]
Materials:
-
2-Propanol (Isopropanol)
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4) solution
-
Centrifuge capable of 4°C operation
Protocol:
-
To the tissue homogenate, add 1 mL of 2-propanol and homogenize again briefly.[1]
-
Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate solution.
-
Vortex the mixture vigorously for 5 minutes at 4°C.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the tissue debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
PART 3: Solid-Phase Extraction (SPE) for Purification and Concentration
Rationale: SPE is employed to remove salts, phospholipids, and other interfering compounds from the crude extract, and to concentrate the acyl-CoAs prior to LC-MS/MS analysis. Anion exchange or specialized sorbents that bind the CoA moiety are effective for this purpose.[2][3]
Materials:
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel or oligonucleotide purification columns[1][2]
-
SPE Wash Buffer 1: 100 mM KH2PO4, pH 4.9[1]
-
SPE Wash Buffer 2: Water
-
SPE Elution Buffer: 2-Propanol
-
Vacuum manifold for SPE
-
Nitrogen evaporator
Protocol:
-
Dilute the supernatant from the extraction step with 5 mL of SPE Wash Buffer 1.
-
Condition the SPE column with 3 mL of Elution Buffer, followed by 3 mL of Wash Buffer 2, and finally 3 mL of Wash Buffer 1. Do not allow the column to run dry.
-
Load the diluted supernatant onto the conditioned SPE column.
-
Wash the column with 3 mL of Wash Buffer 1, followed by 3 mL of Wash Buffer 2.
-
Elute the acyl-CoAs with 2 mL of Elution Buffer.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography with a C18 column is used to separate the acyl-CoAs based on their hydrophobicity. A high pH mobile phase containing ammonium hydroxide improves peak shape and ionization efficiency.[4][5] Tandem mass spectrometry in positive electrospray ionization (ESI) mode provides high selectivity and sensitivity for quantification using Multiple Reaction Monitoring (MRM). A neutral loss scan of 507 Da, corresponding to the loss of the phosphoadenosine diphosphate moiety, can be used for the identification of acyl-CoAs.[6][7]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 10 mM Ammonium Hydroxide in Acetonitrile |
| Gradient | Optimized for separation of long-chain acyl-CoAs |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 100 L/hr |
| Collision Gas | Argon |
| MRM Transition | |
| Precursor Ion (Q1) | [M+H]+ of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA |
| Product Ion (Q3) | Specific fragment ion (to be determined by infusion of a standard) |
| Neutral Loss Scan | 507 Da for general acyl-CoA profiling |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using a certified standard of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants. The concentration of the analyte in the tissue samples is then determined from this calibration curve and normalized to the initial tissue weight.
Method Validation
To ensure the reliability of the analytical method, a full validation should be performed according to established guidelines. Key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.995 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Recovery | 70-120% |
| Matrix Effect | Assessed by post-extraction spike |
Biochemical Context: The Role of 3-Hydroxyacyl-CoAs in Fatty Acid β-Oxidation
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is an intermediate in the β-oxidation of long-chain polyunsaturated fatty acids. This metabolic pathway is crucial for energy production from lipids. The "3R-hydroxy" configuration suggests its involvement in specific enzymatic reactions within this pathway, potentially catalyzed by enzymes such as 3-hydroxyacyl-CoA dehydrogenases.[8][9] The quantification of this specific intermediate can provide valuable insights into the regulation and potential dysregulation of fatty acid metabolism in various physiological and pathological states.
Figure 2: Simplified schematic of the β-oxidation pathway highlighting the position of (3R)-hydroxyacyl-CoA intermediates.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Signal | Inefficient extraction or SPE recovery. Analyte degradation. Poor ionization. | Optimize extraction solvents and SPE protocol. Ensure samples are kept on ice or at 4°C. Use fresh standards. Optimize MS source parameters. |
| High Background Noise | Matrix effects. Contamination from solvents or labware. | Improve SPE cleanup. Use high-purity solvents. Thoroughly clean all glassware and plasticware. |
| Poor Peak Shape | Inappropriate LC column or mobile phase. Column degradation. | Use a high-quality C18 column. Optimize mobile phase pH and gradient. Replace the column if necessary. |
| High Variability between Replicates | Inconsistent sample handling. Pipetting errors. Incomplete homogenization. | Standardize all sample preparation steps. Calibrate pipettes. Ensure complete and consistent tissue homogenization. |
Conclusion
This application note provides a detailed and robust framework for the quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in tissue samples. By adhering to the principles of rapid metabolic quenching, efficient extraction and purification, and sensitive LC-MS/MS detection, researchers can obtain high-quality, reproducible data. This will enable a deeper understanding of the role of this specific acyl-CoA in cellular metabolism and its potential as a biomarker in health and disease.
References
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894. [Link]
-
Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777–1782. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. PubMed, 15828779. [Link]
-
Kuhajda, F. P., Pizer, E. S., Li, J. N., Mani, N. S., Frehywot, G. L., & Townsend, C. A. (2000). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Rapid communications in mass spectrometry : RCM, 25(22), 3493–3500. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical biochemistry, 376(2), 275–276. [Link]
-
Palladino, A., Trefely, S., & Snyder, N. W. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. [Link]
-
Palladino, A. A., Trefely, S., & Snyder, N. W. (2013). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical biochemistry, 440(2), 146–152. [Link]
-
Cyberlipid. Fatty acyl CoA analysis. Cyberlipid. [Link]
-
Gaffney, D. O., Jennings, E., Anderson, K. E., & O'Connell, T. M. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200188. [Link]
-
Engeland, K., & Kindl, H. (1991). Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA. European journal of biochemistry, 200(1), 171–178. [Link]
-
Latipää, P. M., Hassinen, I. E., & Hiltunen, J. K. (1988). Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation. Analytical biochemistry, 171(1), 67–72. [Link]
-
Hiltunen, J. K., & Qin, Y. (2000). Alternative pathways for trans-2-enoyl-CoA to 3-keto- acyl-CoA in... ResearchGate. [Link]
-
Palladino, A. A., Trefely, S., & Snyder, N. W. (2012). Short-Chain 3-Hydroxyacyl-Coenzyme A Dehydrogenase Associates with a Protein Super-Complex Integrating Multiple Metabolic Pathways. SciSpace. [Link]
Sources
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chromatographic separation of long-chain hydroxy fatty acyl-CoAs
Application Note & Protocol
Topic: High-Resolution Chromatographic Separation and Mass Spectrometric Quantification of Long-Chain Hydroxy Fatty Acyl-CoAs from Biological Matrices
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and the study of metabolic diseases.
Abstract
Long-chain hydroxy fatty acyl-Coenzyme A (LCHFA-CoA) thioesters are critical metabolic intermediates in pathways such as β-oxidation and are precursors to bioactive lipids. Their low endogenous abundance, inherent chemical instability, and structural similarity to a vast pool of other acyl-CoAs present significant analytical challenges. This guide provides a comprehensive, field-proven framework for the robust extraction, purification, and high-resolution separation of LCHFA-CoAs from biological tissues. We detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that leverages reversed-phase chemistry for optimal separation and selective reaction monitoring for sensitive and specific quantification. The causality behind each methodological choice is explained to empower researchers to adapt and troubleshoot these complex analyses effectively.
Introduction: The Analytical Imperative
Long-chain hydroxy fatty acyl-CoAs are not merely intermediates; they are pivotal nodes in cellular metabolism. For instance, 3-hydroxyacyl-CoAs are central to the mitochondrial β-oxidation spiral, and their accumulation can be indicative of enzymatic defects linked to inherited metabolic disorders. Furthermore, other hydroxylated fatty acyl-CoAs serve as substrates for the synthesis of specialized lipids with roles in inflammation and signaling.[1][2]
The accurate measurement of these molecules is therefore crucial for understanding metabolic flux and identifying biomarkers for diseases like diabetes, cardiomyopathy, and certain cancers.[3] However, their analysis is notoriously difficult. Key challenges include:
-
Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH.[4]
-
Low Abundance: LCHFA-CoAs are present at concentrations orders of magnitude lower than their non-hydroxylated counterparts.
-
Matrix Complexity: Biological samples contain a plethora of interfering compounds, including salts, proteins, and other lipids.
This document presents a validated workflow, from sample acquisition to data analysis, designed to overcome these challenges and deliver high-fidelity, quantitative results.
Foundational Workflow: Sample Preparation
The integrity of the final data is contingent upon meticulous sample preparation. The primary objectives are to halt all enzymatic activity instantaneously, efficiently extract the target analytes, and purify them from the complex biological matrix.
Expertise in Action: The "Why" Behind the Protocol
Successful acyl-CoA analysis hinges on preserving the in vivo metabolic snapshot. This requires immediate metabolic quenching, as cellular enzymes can rapidly alter acyl-CoA pools post-sampling. The gold standard is freeze-clamping tissues using liquid nitrogen-cooled tongs, which halts metabolism in milliseconds.[5] Subsequent steps must be performed at low temperatures and in acidic conditions to prevent enzymatic degradation and chemical hydrolysis.[4][6][7]
Extraction is achieved using a combination of organic solvents and an acidic buffer. This mixture serves a dual purpose: the organic phase (acetonitrile/isopropanol) disrupts cell membranes and precipitates proteins, while the acidic aqueous phase (e.g., 100 mM KH₂PO₄, pH 4.9) ensures the stability of the acyl-CoA thioesters.[6][7]
Finally, Solid-Phase Extraction (SPE) is an indispensable step for enrichment. LCHFA-CoAs are present at low concentrations, and SPE selectively isolates them from interfering compounds, thereby increasing the sensitivity and robustness of the downstream LC-MS analysis.[7][8]
Visualized Workflow: From Tissue to Analyte
Caption: Sample preparation workflow for LCHFA-CoA analysis.
Detailed Protocol 1: Extraction and SPE Purification
This protocol is adapted from established methods for broad-range acyl-CoA analysis.[6][7][8]
Materials:
-
Liquid nitrogen-cooled Wollenberger tongs
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Extraction Solvents: HPLC-grade Acetonitrile (ACN), 2-Propanol
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled standard.
-
SPE Columns: C18 SPE cartridges (e.g., 100 mg).
-
SPE Wash Buffer: 100 mM KH₂PO₄, pH 4.9
-
SPE Elution Buffer: 2-Propanol or Acetonitrile.
Procedure:
-
Quenching: Immediately freeze-clamp ~50-100 mg of fresh tissue and store at -80°C.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Extraction: a. Transfer the frozen powder to a pre-chilled glass homogenizer containing 1 mL of ice-cold Homogenization Buffer and the internal standard. b. Homogenize thoroughly on ice. c. Add 1 mL of 2-Propanol, and homogenize again.[6] d. Add 2 mL of ACN, vortex vigorously for 3-5 minutes on ice.[6] e. Centrifuge at 2,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Purification: a. Condition: Condition a C18 SPE cartridge by passing 2 mL of elution buffer followed by 2 mL of wash buffer. b. Load: Dilute the supernatant from step 3f with 5 mL of wash buffer and load it onto the conditioned SPE cartridge. c. Wash: Wash the cartridge with 2 mL of wash buffer to remove polar impurities. d. Elute: Elute the acyl-CoAs with 1.5 mL of the elution buffer.
-
Concentration: Dry the eluate under a stream of nitrogen or using a vacuum concentrator (SpeedVac).
-
Reconstitution: Reconstitute the dried pellet in 50-100 µL of the initial LC mobile phase (e.g., 95% Solvent A, 5% Solvent B) for analysis.
Chromatographic Separation: Achieving Resolution
Reversed-phase ultra-high performance liquid chromatography (UPLC) is the method of choice for separating the complex mixture of acyl-CoAs.[9] The separation is primarily driven by the hydrophobicity of the fatty acyl chain.
Expertise in Action: The "Why" Behind the Protocol
-
Column Chemistry: A C18 or C8 stationary phase is used. The non-polar alkyl chains of the stationary phase interact with the long, hydrophobic fatty acyl chains of the analytes. Longer chains and fewer double bonds result in stronger retention and later elution times.[10][11] The presence of a hydroxyl group slightly decreases hydrophobicity, leading to a slightly earlier elution compared to the corresponding non-hydroxylated acyl-CoA.
-
Mobile Phase: A binary gradient of an aqueous buffer (A) and an organic solvent, typically acetonitrile (B), is employed.[3][9]
-
Solvent A (Aqueous): Using a volatile buffer system like ammonium acetate or ammonium hydroxide is critical for MS compatibility.[9][12] Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution for these acidic molecules.[3]
-
Solvent B (Organic): Acetonitrile provides excellent solvating power for LCHFA-CoAs and has low viscosity, making it ideal for UPLC systems.
-
-
Gradient Elution: The analysis starts with a high percentage of the aqueous phase to retain the analytes on the column. The percentage of the organic phase is gradually increased to sequentially elute the acyl-CoAs based on their increasing hydrophobicity.
Visualized Logic: Separation on a C18 Column
Caption: Effect of structure on RP-HPLC retention time.
Detailed Protocol 2: UPLC Separation Method
This protocol is designed for a UPLC system coupled to a mass spectrometer.
| Parameter | Recommended Setting |
| Column | Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm[9] |
| Mobile Phase A | 15 mM Ammonium Hydroxide (NH₄OH) in Water[3][9] |
| Mobile Phase B | 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile[9] |
| Flow Rate | 0.3 - 0.4 mL/min[9] |
| Column Temperature | 35 - 40°C |
| Injection Volume | 2 - 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Note: This gradient is a starting point and must be optimized based on the specific LCHFA-CoAs of interest and the exact column chemistry.
Detection and Quantification: Tandem Mass Spectrometry (MS/MS)
For unambiguous identification and precise quantification, tandem mass spectrometry is essential. The high selectivity of Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), allows for the detection of target analytes even at very low concentrations in a complex matrix.[4][9]
Expertise in Action: The "Why" Behind the Protocol
-
Ionization: Electrospray Ionization (ESI) in positive mode is robust and highly effective for ionizing the large, polar coenzyme A moiety, typically forming a protonated molecular ion [M+H]⁺.[3][9]
-
Quantification Mode (SRM/MRM): This technique involves two stages of mass filtering. In the first quadrupole (Q1), the specific mass-to-charge ratio (m/z) of the precursor ion (our target LCHFA-CoA) is selected. This ion is then fragmented in the collision cell (Q2). In the third quadrupole (Q3), a specific, characteristic fragment ion (product ion) is selected and detected. This precursor-to-product transition is highly specific to the analyte, effectively filtering out chemical noise and providing excellent sensitivity.[3][4]
-
Characteristic Fragmentation: A common fragmentation pathway for acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine-adenosine diphosphate portion, although monitoring more specific product ions can enhance selectivity.[3]
Detailed Protocol 3: MS/MS Detection Parameters
This protocol is for a typical triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 550°C[13] |
| Desolvation Gas Flow | 800 - 1000 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Collision Energy (CE) | 25 - 40 eV (must be optimized for each specific analyte) |
Table of Representative SRM Transitions:
| Compound Name | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |
| 3-Hydroxy-palmitoyl-CoA | 1024.6 | Varies | Optimization required |
| 3-Hydroxy-stearoyl-CoA | 1052.6 | Varies | Optimization required |
| 12-Hydroxy-stearoyl-CoA | 1052.6 | Varies | Optimization required |
| Heptadecanoyl-CoA (IS) | 1022.6 | Varies | Internal Standard[9] |
Note: Product ions must be determined empirically by infusing pure standards. The values vary significantly based on the position of the hydroxyl group and instrument type.
Conclusion and Best Practices
The method described provides a robust and sensitive platform for the quantification of LCHFA-CoAs. Success is predicated on a holistic approach, where meticulous sample handling and preparation are as critical as the sophisticated separation and detection instrumentation. For self-validation, researchers should always incorporate quality controls, including an internal standard in every sample, blanks to monitor for carryover, and a standard curve to ensure linearity and accurate quantification.[3][9] This comprehensive strategy will yield high-quality, reproducible data, enabling deeper insights into the intricate roles of these important metabolites in health and disease.
References
-
Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). An improved method for tissue long-chain acyl-CoA extraction and analysis. Analytical Biochemistry, 376(2), 275–276. [Link]
-
Woldegiorgis, G., Spennetta, T., Corkey, B. E., Williamson, J. R., & Shrago, E. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8–12. [Link]
-
Le, T. T., & Ghioni, C. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 106, 1-7. [Link]
-
Li, L. O., Hu, Y. F., & Wang, J. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 16(5), 875-890. [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Cyberlipid Center. [Link]
-
Basu, R., et al. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 9(1), 189-198. [Link]
-
Wang, L., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Scientific Reports, 6, 35622. [Link]
-
Unckless, R. L. (n.d.). Sample preparation for Acyl-CoA analysis. Unckless Lab. [Link]
-
Mauriala, T., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(10), 2889-2895. [Link]
-
Shchennikova, A. V., et al. (2019). Ultra-performance liquid chromatography-mass spectrometry for precise fatty acid profiling of oilseed crops. PeerJ, 7, e6549. [Link]
-
Yore, M. M., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 749-760. [Link]
-
Minkler, P. E., et al. (2017). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 520, 28-34. [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
Syed, I., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11, 749-760. [Link]
-
Yamada, K., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science, 67(6), 655-666. [Link]
-
Trefely, S., et al. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Chemistry, 88(22), 11114-11122. [Link]
-
Durst, H. D., & Gokel, G. W. (1989). The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liquid Chromatography. Critical Reviews in Analytical Chemistry, 21(3), 193-208. [Link]
-
Rutkowska, J., & Adamska, A. (2013). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. The Scientific World Journal, 2013, 805794. [Link]
-
Song, M., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 444. [Link]
-
Murphy, R. C., & Gaskell, S. J. (2007). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
-
Kroumova, A. B., & Wagner, G. J. (1995). Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation. Analytical Biochemistry, 225(2), 270-276. [Link]
-
ResearchGate. (n.d.). LC-MS/MS analysis of hydroxy-fatty acids. [Link]
-
Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Waters Corporation. (n.d.). UPLC System for the Separation of Complex Biological Total Lipid Extracts. [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]
-
Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. [Link]
Sources
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- 13. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Shape for Long-Chain Acyl-CoAs in HPLC Analysis
Welcome to our dedicated technical support center for the chromatographic analysis of long-chain acyl-Coenzyme As (acyl-CoAs). As a Senior Application Scientist, I understand the unique challenges these amphiphilic molecules present in achieving sharp, symmetrical peaks in High-Performance Liquid Chromatography (HPLC). This guide is structured to provide you with direct, actionable troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles. Our goal is to empower you, our fellow researchers and drug development professionals, to overcome common hurdles and achieve robust, high-quality data.
Troubleshooting Guide: Resolving Poor Peak Shapes
Poor peak shape, most commonly observed as peak tailing, can significantly compromise the accuracy of integration and the overall resolution of your separation. This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My long-chain acyl-CoA peaks are exhibiting significant tailing. What is the primary cause and how can I fix it?
A1: The primary cause of peak tailing for long-chain acyl-CoAs in reversed-phase HPLC is often secondary interactions between the negatively charged phosphate groups of the CoA moiety and residual, un-capped silanol groups on the silica-based stationary phase. [1][2] These interactions lead to a mixed-mode retention mechanism, where the analyte "drags" along the column, resulting in an asymmetrical peak.
Here is a logical workflow to systematically troubleshoot this issue:
Detailed Corrective Actions:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., 4.0-5.0) is a crucial first step.[3][4] This protonates the residual silanol groups on the stationary phase, minimizing the undesirable ionic interactions with the phosphate groups of the acyl-CoAs.[2]
-
Introduction of an Ion-Pairing Reagent or Buffer Optimization: If adjusting the pH is insufficient, consider adding a cationic ion-pairing reagent like triethylamine (TEA) or using a buffer like ammonium acetate.[5] These agents can act in two ways:
-
Ion-Pairing: The cationic reagent pairs with the anionic phosphate groups of the acyl-CoA, neutralizing the charge and allowing for a more uniform reversed-phase retention mechanism.
-
Silanol Masking: The cationic agent can also competitively bind to the ionized silanol groups, effectively shielding them from interacting with the analyte.[6]
Increasing the buffer concentration can also help to mask residual silanol interactions and improve peak shape.[6]
-
-
Column Selection and Health:
-
Column Deactivation: Use a modern, highly deactivated (end-capped) C8 or C18 column. These columns have a lower density of residual silanol groups, inherently reducing the potential for secondary interactions.[2]
-
Column Contamination: If the column has been used extensively, it may be contaminated with strongly retained compounds. Flush the column with a strong solvent wash sequence (e.g., isopropanol, followed by hexane, then re-equilibration with your mobile phase). If peak shape does not improve, the column may need to be replaced.[7][8]
-
Q2: My peaks are broad, but not necessarily tailing. What could be the cause?
A2: Symmetrical peak broadening can stem from several factors unrelated to secondary silanol interactions.
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte band to spread before it reaches the column, leading to broad peaks.[1][8][9]
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.[6][9] This is particularly noticeable for early-eluting peaks.
-
Solution: Use tubing with the smallest possible internal diameter and length that is practical for your system. Ensure all fittings are properly seated to eliminate any dead volume.[9]
-
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to broadened, often fronting, peaks.[6][7][11]
Q3: I'm observing peak fronting for my long-chain acyl-CoAs. What does this indicate?
A3: Peak fronting is less common than tailing for acyl-CoAs but can occur. It is often a sign of column overload or poor sample solubility in the mobile phase.[12] When the column is overloaded, the excess analyte molecules travel through the column more quickly, leading to a sharp trailing edge and a broader leading edge.[13]
-
Troubleshooting Steps:
-
Reduce the injection volume or sample concentration to check for overload.[12]
-
Ensure your sample is fully dissolved in the injection solvent. Any precipitated material can cause peak distortion.
-
In rare cases, severe column degradation, such as a void at the column inlet, can cause peak fronting.[7] If other troubleshooting steps fail, consider replacing the column.
-
Frequently Asked Questions (FAQs)
Q4: What is the best type of HPLC column for long-chain acyl-CoA analysis?
A4: The most commonly used columns are reversed-phase C8 or C18 columns.[14]
-
C18 Columns: Offer higher hydrophobicity and are excellent for resolving long-chain acyl-CoAs based on both chain length and degree of unsaturation.[4]
-
C8 Columns: Are slightly less retentive than C18 columns. This can be advantageous in reducing analysis time, especially for very long-chain species (e.g., >C20).[14]
When selecting a column, prioritize those with a smaller particle size (e.g., <3 µm) for higher efficiency and better peak shape, and ensure it is a modern, well-end-capped column to minimize residual silanol activity.[14][15]
| Column Parameter | Recommendation for Long-Chain Acyl-CoAs | Rationale |
| Stationary Phase | C18 or C8 | Provides optimal hydrophobic retention for separation by chain length.[14] |
| Particle Size | < 3 µm (e.g., 1.7-2.6 µm) | Increases column efficiency, leading to sharper peaks and better resolution.[14][15] |
| Pore Size | ~100-120 Å | Appropriate for small molecules like acyl-CoAs.[16] |
| End-capping | Yes, high-density | Crucial for minimizing secondary interactions with residual silanols.[2] |
| Dimensions | 2.1 mm ID x 100-150 mm L | Balances resolution with solvent consumption and is compatible with mass spectrometry.[14][15] |
Q5: How does column temperature affect the separation and peak shape of long-chain acyl-CoAs?
A5: Elevated column temperatures (e.g., 35-45°C) are often beneficial for acyl-CoA analysis.[4][14]
-
Improved Peak Shape: Higher temperatures reduce mobile phase viscosity, which improves mass transfer kinetics. This leads to sharper, more symmetrical peaks.[17]
-
Reduced Retention Time: It decreases the retention of the hydrophobic acyl-CoAs, allowing for shorter gradient times.
-
Enhanced Solubility: It can improve the solubility of these long-chain lipids in the mobile phase.
It is important to note that acyl-CoAs can be prone to hydrolysis, especially at extreme pH and temperatures.[5] Therefore, it is crucial to find a balance and not exceed temperatures that could compromise sample stability over the course of the analysis.
Q6: Can you provide a starting point for a mobile phase composition?
A6: A common and effective approach involves using a binary gradient with an aqueous buffer and an organic solvent.
Example Mobile Phase Protocol:
Rationale:
-
Ammonium Acetate/Hydroxide: This volatile buffer system is excellent for providing counter-ions to mask silanol interactions and is fully compatible with mass spectrometry (MS) detection if you are using an LC-MS system.[5][14] The ammonium ion (NH₄⁺) can act as a weak cationic agent to improve peak shape.
-
Acetonitrile: It is a strong organic solvent that provides good elution strength for the hydrophobic acyl chains.
Example Gradient: A typical gradient would start with a low percentage of acetonitrile (e.g., 20%) and ramp up to a high percentage (e.g., 90-100%) over 15-20 minutes to elute the increasingly hydrophobic long-chain acyl-CoAs.[5][14]
Protocol: Sample Preparation for Long-Chain Acyl-CoA Analysis from Tissue
This protocol is adapted from established methods to ensure good recovery and sample stability.[3]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Glass homogenizer
-
Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9[3]
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated (NH₄)₂SO₄
-
Centrifuge capable of 4°C
Procedure:
-
Homogenization: Keep the tissue frozen in liquid nitrogen and grind it to a fine powder. In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Homogenize thoroughly on ice.
-
Solvent Addition: Add 2 mL of isopropanol to the homogenate and homogenize again.[3] Then, add 4 mL of acetonitrile.[4]
-
Extraction: Add 0.25 mL of saturated (NH₄)₂SO₄ and vortex the mixture vigorously for 5 minutes to facilitate protein precipitation and phase separation.[4]
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
-
Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase (or a weaker solvent) for analysis.
By systematically addressing these common issues, from mobile phase chemistry to column health and sample handling, you can significantly improve the peak shape of your long-chain acyl-CoAs, leading to more reliable and accurate quantitative results.
References
-
Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2008). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 49(7), 1579–1587. [Link]
-
Blachnio-Zabielska, A. U., Koutsari, C., Tchkonia, T., Kirkland, J. L., & Jensen, M. D. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 8(3), 511–519. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7). [Link]
-
Kuhne, S., Loffler, M., & Kiehntopf, M. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(11), 450. [Link]
-
Wang, L., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3694–3701. [Link]
-
Jones, A. D., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(7), 464. [Link]
-
Li, L. O., et al. (2018). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 90(15), 9040–9047. [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. [Link]
-
Ucci, A. (2019, January 17). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Jones, A. D., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(7), 464. [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]
-
Klokk, T. I., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. [Link]
-
GenTech Scientific. (2024, April 9). HPLC Column Selection - Choosing the Right Column. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
-
Mancinelli, A., et al. (2007). Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation. Clinica Chimica Acta, 375(1-2), 169–170. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. [Link]
-
Sim, J., et al. (2021). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Metabolites, 11(11), 779. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Crawford Scientific. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
ResearchGate. (2025, August 7). Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. [Link]
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Overcoming matrix effects in (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA analysis
Welcome, researchers and drug development professionals, to our dedicated technical support guide for the quantitative analysis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA and related very-long-chain 3-hydroxy acyl-CoAs (VLC-OH-Acyl-CoAs).
This resource is designed to provide expert guidance and practical troubleshooting for the unique challenges encountered during the LC-MS/MS analysis of these complex endogenous molecules. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind our recommended strategies, ensuring the integrity and reliability of your experimental data.
Understanding the Challenge: The Nature of Very-Long-Chain Acyl-CoAs
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a C28, polyunsaturated, 3-hydroxy fatty acyl-CoA. Its analysis is fraught with challenges stemming from its physicochemical properties and the complex biological matrices in which it resides. These molecules are characterized by:
-
Low Endogenous Concentrations: Requiring highly sensitive analytical methods.
-
Amphipathic Nature: Possessing a long, hydrophobic acyl chain and a polar, negatively charged Coenzyme A head group. This duality dictates their interaction with matrix components and analytical hardware.
-
Susceptibility to Degradation: The thioester bond is labile, and the polyunsaturated chain is prone to oxidation.
-
Strong Protein Binding: In biological fluids like plasma, VLC-OH-Acyl-CoAs are often tightly bound to proteins such as albumin, making their extraction challenging.
-
Co-extraction of Interferences: The biological matrix is rich in phospholipids, glycerolipids, and other endogenous compounds that can cause significant matrix effects, primarily ion suppression, in the mass spectrometer.[1]
This guide will address these challenges systematically, providing you with a robust framework for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant ion suppression in my analysis. What are the likely culprits and how can I mitigate this?
A1: Ion suppression is the most common and critical issue in the LC-MS/MS analysis of analytes from complex matrices.[1] For VLC-OH-Acyl-CoAs, the primary sources of ion suppression are co-eluting phospholipids and salts from the biological matrix.
Troubleshooting Ion Suppression:
-
Post-Column Infusion Experiment: To diagnose the retention time regions most affected by matrix effects, perform a post-column infusion experiment. Infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal of your analyte correspond to regions of ion suppression.
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or 96-well plates designed for this purpose.
-
Protein Precipitation (PPT): While a simple and fast method, PPT alone is often insufficient for removing phospholipids. Acetonitrile is generally more effective than methanol for precipitating proteins and removing a larger portion of phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating your analyte from highly polar matrix components. However, the amphipathic nature of VLC-OH-Acyl-CoAs can lead to their loss at the interface or poor recovery in either phase.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup. A mixed-mode SPE sorbent (e.g., combining reversed-phase and anion-exchange characteristics) can be highly effective for isolating acyl-CoAs.
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Use a high-efficiency UPLC/UHPLC column to better separate the analyte from matrix components.
-
Gradient Optimization: Develop a gradient profile that elutes your analyte in a region with minimal matrix interference, as identified by your post-column infusion experiment.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis.[2] It co-elutes with the analyte and experiences the same degree of ion suppression, thus providing reliable correction for signal variability. For (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a ¹³C- or ¹⁵N-labeled analogue would be ideal.
Q2: My recovery of the analyte is low and inconsistent. What are the potential causes and solutions?
A2: Low and variable recovery is often linked to inefficient extraction due to protein binding and the amphipathic nature of the analyte.
Improving Analyte Recovery:
-
Disrupt Protein Binding: The initial step in your extraction must effectively release the analyte from matrix proteins.
-
Acidification: Adding a small amount of acid (e.g., formic acid, perchloric acid) to the initial extraction solvent can help denature proteins and disrupt ionic interactions between the protein and the negatively charged CoA moiety.
-
Organic Solvent Choice: A mixture of organic solvents can be more effective than a single solvent. For instance, a combination of isopropanol and acetonitrile can be effective.
-
-
Optimize Extraction Method:
-
Protein Precipitation: Ensure a sufficient volume of organic solvent is used (typically 3-4 volumes of solvent to 1 volume of plasma) for efficient protein crashing.
-
Solid-Phase Extraction (SPE):
-
Conditioning and Equilibration: Proper wetting of the sorbent is critical for consistent interaction.
-
Loading Conditions: Ensure the pH and solvent composition of the sample load solution are optimal for analyte retention.
-
Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.
-
Elution: Use an elution solvent that is strong enough to fully desorb the analyte. For acyl-CoAs on a mixed-mode sorbent, this may involve a change in both organic strength and pH.
-
-
-
Minimize Adsorption: Very-long-chain lipids can adsorb to plasticware. Using low-binding microcentrifuge tubes and pipette tips can help improve recovery.
Q3: I am struggling to find a suitable internal standard. What are my options?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte. If a custom synthesis is not feasible, other options can be considered, though each has its limitations.
Internal Standard Strategies:
| Internal Standard Type | Pros | Cons |
| Stable Isotope-Labeled (SIL-IS) | Co-elutes with the analyte. Experiences identical matrix effects and extraction recovery. The "gold standard" for accuracy and precision.[2] | May not be commercially available and can be expensive to synthesize. |
| Analogue (Homologue) | A structurally similar compound, ideally with a slightly different chain length (e.g., C26 or C30 3-hydroxy acyl-CoA). More likely to be commercially available. | May not co-elute perfectly with the analyte. May have different extraction recovery and ionization efficiency. Matrix effects may not be identical. |
| Structural Isomer | May have similar physicochemical properties. | Unlikely to be chromatographically resolved from the analyte, making it unsuitable for MS detection. |
Recommendation: For accurate and reliable quantification, investing in the synthesis of a stable isotope-labeled internal standard is highly recommended, especially for analytes involved in regulated studies. There are established methods for biosynthesizing stable isotope-labeled acyl-CoAs that may be adaptable.[2]
Troubleshooting Guide: A Systematic Approach
Use the following flowchart to diagnose and resolve common issues in your VLC-OH-Acyl-CoA analysis.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation and Phospholipid Removal
This protocol provides a robust starting point for extracting VLC-OH-Acyl-CoAs from plasma, focusing on protein disruption and removal of phospholipids.
Materials:
-
Plasma samples
-
Stable Isotope-Labeled Internal Standard (SIL-IS) working solution
-
Low-binding microcentrifuge tubes
-
Acetonitrile (ACN) containing 0.1% formic acid, pre-chilled to -20°C
-
Phospholipid removal 96-well plate or cartridges
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
In a low-binding microcentrifuge tube, add 50 µL of plasma.
-
Spike with 10 µL of SIL-IS working solution. Vortex briefly.
-
Add 200 µL of cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to the wells of a phospholipid removal plate.
-
Apply vacuum or positive pressure to pass the supernatant through the sorbent.
-
Collect the filtrate.
-
Evaporate the filtrate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex, centrifuge to pellet any insoluble material, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for VLC-OH-Acyl-CoA Analysis
These are starting parameters that should be optimized for your specific analyte and LC-MS system.
LC Conditions:
-
Column: C18 reversed-phase column with a particle size ≤ 1.8 µm (e.g., 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Gradient: A shallow gradient is recommended to resolve long-chain species. For example:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions: Acyl-CoAs typically show a characteristic neutral loss of the phosphopantetheine group (507.1 m/z).
-
Precursor Ion (Q1): [M+H]⁺ of your analyte.
-
Product Ion (Q3): A common product ion is often observed around m/z 261.1 (adenosine) or by monitoring the neutral loss of 507.1. Specific product ions for your analyte should be determined by infusing a standard.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of your specific analyte.
Visualization of Key Concepts
Workflow for Overcoming Matrix Effects
References
- Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of F
- Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. PubMed.
- Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs. Benchchem.
- LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs.
- Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. PubMed.
- Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Prepar
- Synthesis of very long-chain f
- Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent.
- Plasma f
- Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure. PubMed.
- Analysis of very long-chain fatty acids using electrospray ioniz
- (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA. PubChem.
- (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosahexaenoyl-CoA. MedChemExpress.
- (3R,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosapentaenoyl-CoA. LIPID MAPS.
- Compound: cpd40733 ((3R)-hydroxy-(13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA, 4). ModelSEED.
- (3R,13Z,16Z,19Z,22Z)
- Liquid chromatography – high resolution mass spectrometry analysis of f
- High-Throughput Profiling of Long Chain F
- Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. ScienceDirect.
- Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Drexel University.
- Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC.
- Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxid
- Effects of fatty acyl chain length, double-bond number and matrix on phosphatidylcholine responses in m
- A Look at Matrix Effects.
- CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy F
Sources
Technical Support Center: Optimization of ESI for Polyunsaturated Fatty Acyl-CoAs
Welcome to the technical support resource for the analysis of polyunsaturated fatty acyl-CoAs (PUFA-CoAs) by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive analyses. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to optimize your experimental outcomes.
Introduction: The Challenge of PUFA-CoA Analysis
Polyunsaturated fatty acyl-CoAs are a class of molecules that are both metabolically significant and analytically challenging. Their unique structure, characterized by a large, polar coenzyme A headgroup and a long, labile polyunsaturated fatty acyl chain, makes them susceptible to a variety of issues in an ESI source. These can range from low ionization efficiency and adduct formation to in-source fragmentation and oxidative degradation. This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the ESI-MS analysis of PUFA-CoAs.
Q1: I am observing multiple peaks for a single PUFA-CoA species in my mass spectrum. What are they and how can I minimize them?
A1: You are likely observing adduct formation, a common phenomenon in ESI-MS where your molecule of interest associates with various ions present in the sample matrix or mobile phase.[1][2] For PUFA-CoAs, common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and if you are using dithiothreitol (DTT) as a reducing agent, you may also see a DTT adduct ([M+DTT]⁺).[1] These adducts complicate your spectra and can significantly impact the accuracy of your quantification by distributing the signal across multiple species.
Q2: My PUFA-CoA signal is weak and inconsistent. What are the likely causes and how can I improve it?
A2: Weak and inconsistent signals for PUFA-CoAs can stem from several factors. Firstly, the inherent chemical nature of PUFAs makes them prone to oxidation, which can degrade your sample before it even reaches the mass spectrometer. Secondly, in-source fragmentation can lead to the loss of your parent ion signal. Finally, the mobile phase composition and ESI source parameters may not be optimal for your specific analytes.
Q3: Should I use positive or negative ion mode for PUFA-CoA analysis?
A3: Both positive and negative ion modes can be used for the analysis of PUFA-CoAs, and the optimal choice may depend on your specific experimental goals. However, for quantitative analysis using techniques like Multiple Reaction Monitoring (MRM), positive ion mode is often reported to be more sensitive.[3] In positive mode, you will typically observe the protonated molecule [M+H]⁺, while in negative mode you will see the deprotonated molecule [M-H]⁻.[3]
Q4: I'm seeing significant in-source fragmentation of my PUFA-CoAs. How can I reduce this?
A4: In-source fragmentation occurs when molecules break apart in the ion source before they are analyzed by the mass spectrometer. This is a common issue with fragile molecules like PUFA-CoAs. The primary instrument parameter to adjust is the cone voltage (also known as orifice voltage or declustering potential).[4][5] Lowering the cone voltage generally reduces fragmentation.[4][6] Additionally, optimizing the source temperature and gas flows can also help to minimize unwanted fragmentation.[4]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance on how to address the common issues outlined in the FAQs.
Guide 1: Minimizing Adduct Formation
Adduct formation is a pervasive issue in the ESI-MS analysis of PUFA-CoAs. The following steps will help you to minimize adducts and enhance the signal of your desired protonated molecule.
Protocol for Adduct Reduction:
-
Use High-Purity Solvents and Reagents: Start with the cleanest possible system. Use MS-grade solvents (e.g., water, acetonitrile, methanol) to minimize salt contamination.[1]
-
Switch to Polypropylene Vials: Glass vials are a known source of sodium and other ions that can form adducts. Using polypropylene autosampler vials can significantly reduce the formation of [M+Na]⁺ and [M+K]⁺ adducts.[1]
-
Acidify Your Mobile Phase: The addition of a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1%), to your mobile phase provides a source of protons, which favors the formation of the protonated molecule [M+H]⁺ over salt adducts.[1]
-
Consider DTT Replacement: If you are using DTT as a reducing agent in your sample preparation, be aware that it is a common source of adducts. Consider replacing it with Tris(2-carboxyethyl)phosphine (TCEP), which is less prone to forming adducts with acyl-CoAs.[1]
-
Optimize Mobile Phase Modifiers: Ammonium acetate is a frequently used mobile phase additive in lipidomics.[7][8] It can help to improve peak shape and ionization efficiency. However, its concentration should be optimized (typically 1-10 mM) as excessive concentrations can lead to the formation of ammonium adducts ([M+NH4]⁺).[7]
| Problem | Potential Cause | Recommended Solution |
| Multiple peaks for one analyte | Adduct formation ([M+Na]⁺, [M+K]⁺) | Use high-purity solvents, polypropylene vials, and acidify the mobile phase.[1] |
| [M+DTT]⁺ adduct observed | DTT in sample preparation | Replace DTT with TCEP.[1] |
| High abundance of [M+NH4]⁺ | High concentration of ammonium acetate | Optimize (reduce) the concentration of ammonium acetate in the mobile phase. |
Guide 2: Enhancing Signal Intensity and Stability
Low signal intensity and poor stability are common hurdles in PUFA-CoA analysis. The following workflow provides a systematic approach to improving your signal.
Workflow for Signal Enhancement:
Caption: A systematic workflow for troubleshooting and enhancing PUFA-CoA signal intensity.
Detailed Steps for Signal Enhancement:
-
Prevent Oxidation: PUFAs are highly susceptible to oxidation due to their multiple double bonds.[9]
-
Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvent.
-
Store samples at -80°C and avoid repeated freeze-thaw cycles.
-
Prepare samples fresh whenever possible and minimize their exposure to air and light.
-
-
Optimize Mobile Phase Composition: The composition of your mobile phase significantly impacts ESI efficiency.
-
For reversed-phase chromatography, the organic content of the mobile phase at the time of elution is critical. The optimal percentage of organic solvent (e.g., acetonitrile or methanol) can vary between different PUFA-CoAs.
-
As mentioned previously, the addition of 0.1% formic or acetic acid can improve protonation in positive ion mode.[1]
-
For lipid analysis, ammonium formate or ammonium acetate are common additives.[7][10] An optimal concentration of 1-10 mM is a good starting point.
-
-
Optimize ESI Source Parameters:
-
Ionization Mode: While both positive and negative modes can be used, positive ion mode often provides better sensitivity for MRM-based quantification of acyl-CoAs.[3]
-
Cone Voltage: This is a critical parameter for fragile molecules. A lower cone voltage generally reduces in-source fragmentation and preserves the parent ion.[4][6] However, for some applications, a higher cone voltage can be used to induce specific fragmentation for MRM experiments, which can increase sensitivity and specificity.[11][12] It is essential to perform a cone voltage ramp experiment for your specific PUFA-CoAs to find the optimal value.
-
Nebulizing and Drying Gases: The flow rates of these gases affect droplet formation and desolvation.[5] Insufficient gas flow can lead to incomplete desolvation and reduced signal, while excessive flow can cause ion suppression.
-
Source Temperature: The source temperature also plays a role in desolvation. A temperature that is too high can cause thermal degradation of your analytes, while a temperature that is too low can result in poor desolvation.
-
Guide 3: A Systematic Approach to Method Development for PUFA-CoA Analysis
This guide provides a logical workflow for developing a robust ESI-MS method for PUFA-CoA analysis from scratch.
Caption: A logical workflow for developing a new ESI-MS method for PUFA-CoAs.
Protocol for Method Development:
-
Direct Infusion: Begin by infusing a standard solution of your PUFA-CoA directly into the mass spectrometer. This allows you to optimize the MS parameters without the complexity of the LC separation.
-
Select Ionization Mode: Acquire spectra in both positive and negative ion modes to determine which provides the best signal for your analyte.[3]
-
Screen Mobile Phase Additives: While infusing your standard, systematically test different mobile phase additives. For example, compare the signal intensity with and without 0.1% formic acid, and with varying concentrations of ammonium acetate (e.g., 1 mM, 5 mM, 10 mM).
-
Perform a Cone Voltage Ramp: This is a critical step. Program the instrument to acquire data while systematically increasing the cone voltage (e.g., from 10 V to 100 V in 5 V increments). Plot the intensity of the parent ion and any major fragment ions against the cone voltage. This will reveal the optimal setting to maximize the parent ion signal or a specific fragment for MRM.[6][12]
-
Optimize Gas Flows and Temperature: Once the cone voltage is optimized, fine-tune the nebulizer gas flow, drying gas flow, and source temperature to achieve the most stable and intense signal.
-
Develop LC Method: After optimizing the MS parameters, develop your LC method. The goal is to achieve good chromatographic separation of your PUFA-CoAs from other matrix components.
-
Method Validation: Once you have a complete LC-MS method, perform a validation to assess its linearity, precision, and accuracy.[13]
References
- Benchchem. (n.d.). Technical Support Center: Acyl-CoA Analysis by ESI-MS.
- Kruve, A., & Lõhmus, R. (2025). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. ResearchGate.
- Yıldız, G., et al. (2014). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. Lipids in Health and Disease.
- Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research.
- Various Authors. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate.
- Wang, X., et al. (2005). To improve the quantification sensitivity of large molecular weight compounds--with ginsenosides as example. Journal of Chromatography B.
- LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. LCGC North America.
- Ovčačíková, M., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites.
- Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate.
- Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry.
- Konermann, L. (2017). On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Various Authors. (2025). Optimization of ESI Parameters for Comprehensive Lipid Analysis. ResearchGate.
- ESI-MS of compounds I and II at increasing cone voltage. (n.d.). ResearchGate.
- McIndoe, J. S., & Heath, B. P. (2003). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Dalton Transactions.
- Aubry, J. M., & Nardello-Rataj, V. (2016). Oxidation of polyunsaturated fatty acids and mass spectrometry. University of Lille.
- Zhang, Y., et al. (2025). Enhancing clinical detection of polyunsaturated fatty acids (PUFAs) in pregnancy: a robust LC-MS/MS methodology. Journal of Obstetrics and Gynaecology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 10. researchgate.net [researchgate.net]
- 11. To improve the quantification sensitivity of large molecular weight compounds--with ginsenosides as example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Enhancing clinical detection of polyunsaturated fatty acids (PUFAs) in pregnancy: a robust LC-MS/MS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Abundance Acyl-CoAs
From the Senior Application Scientist's Desk:
Welcome, researchers and drug development professionals. The quantification of acyl-Coenzyme A (acyl-CoA) thioesters, particularly low-abundance species, is a formidable analytical challenge. These molecules are central to cellular metabolism, acting as key intermediates in energy production and lipid biosynthesis, and as donor molecules for protein acylation that influences epigenetics.[1][2][3] However, their inherent instability, low intracellular concentrations, and diverse physicochemical properties make them notoriously difficult to measure accurately.[1][2][4][5][6]
This guide is structured to move from broad, foundational questions to specific, actionable troubleshooting advice. It is designed to be a self-validating system, explaining not just what to do, but why each step is critical for generating robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why are acyl-CoAs so difficult to analyze?
A1: The challenges are multi-faceted and stem from their unique chemical nature:
-
Inherent Instability: The thioester bond is susceptible to both chemical and enzymatic hydrolysis.[7][8] Acyl-CoAs degrade rapidly in neutral or alkaline pH and are targeted by endogenous thioesterase enzymes upon cell lysis.[7]
-
Low Abundance: Many acyl-CoA species are present at very low intracellular concentrations (nanomolar range), requiring highly sensitive analytical methods.[4][6][9]
-
Amphipathic Nature: Acyl-CoAs possess a polar CoA head group and a nonpolar acyl tail.[10] This dual nature can lead to poor chromatographic peak shape, aggregation in solution, and strong interactions with matrix components.[10][11]
-
Matrix Effects: Biological samples are complex mixtures. Co-eluting molecules, especially phospholipids, can interfere with the ionization of acyl-CoAs in the mass spectrometer source, a phenomenon known as ion suppression, which leads to artificially low signals.[10][12]
Q2: What is the gold-standard analytical platform for acyl-CoA quantification?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely adopted method.[1][3][11] Its high sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM), allow for the detection of low-abundance species in complex matrices and the ability to distinguish between structurally similar molecules.[3][13] While other methods like HPLC-UV or fluorometric assays exist, they generally lack the sensitivity and specificity required for comprehensive, low-level acyl-CoA profiling.[3]
Q3: How critical is a stable isotope-labeled internal standard (SIL-IS)?
A3: It is the single most important factor for achieving accurate and precise quantification. A SIL-IS is chemically identical to the analyte but has a different mass. When added at the very beginning of sample preparation, it experiences the same degradation, extraction inefficiencies, and ion suppression as the target analyte.[6][12] By using the ratio of the analyte signal to the SIL-IS signal, these variations are effectively normalized, correcting for errors that are otherwise impossible to control.[12] If a specific SIL-IS is unavailable, using a closely related odd-chain acyl-CoA can be a viable, though less ideal, alternative.[10][14]
Troubleshooting Guide
Problem 1: Low or Undetectable Analyte Signal
You've prepared your samples, run them on the LC-MS/MS, and the peak for your low-abundance acyl-CoA is tiny or completely absent.
Q: Could my sample be degrading before it even gets to the instrument?
A: Absolutely. This is the most common cause of signal loss. Acyl-CoAs are notoriously unstable.[15]
-
Cause - Enzymatic Degradation: Upon cell or tissue lysis, acyl-CoA thioesterases are released and can rapidly hydrolyze your target.[7]
-
Solution: The key is rapid and effective quenching of all metabolic activity. The gold standard is to freeze-clamp tissues in liquid nitrogen immediately upon collection.[2] For cultured cells, this involves rapid aspiration of media and quenching with ice-cold solutions. All subsequent homogenization and extraction steps must be performed on ice or at 4°C to keep enzymatic activity to a minimum.[7][15]
-
-
Cause - Chemical Hydrolysis: The thioester bond is least stable at alkaline pH.[7][8]
-
Solution: Use slightly acidic buffers (pH 4.0-6.0) for extraction and reconstitution.[7] Store long-term extracts as dried pellets at -80°C and reconstitute just before analysis to minimize time in solution.[7] Methanol-based reconstitution solvents have been shown to improve stability in the autosampler compared to purely aqueous solutions.[8]
-
Q: Is my extraction method inefficient for this specific acyl-CoA?
A: Yes, the choice of extraction method is critical and depends on the acyl chain length.[15] A one-size-fits-all approach often fails.
-
Cause - Poor Recovery: Short-chain acyl-CoAs are polar and may be lost during extraction steps designed for hydrophobic long-chain species, and vice-versa.
-
Solution: Optimize your extraction. Solid-Phase Extraction (SPE) is highly selective and can be tailored to enrich for your specific acyl-CoAs while removing interfering substances.[15][16] For a general approach, a combination of protein precipitation followed by SPE often yields the cleanest extracts and best recoveries.[12]
-
Q: How do I know if ion suppression is killing my signal?
A: Ion suppression is a major, often invisible, problem where matrix components co-eluting with your analyte interfere with its ionization in the MS source.[12]
-
Cause - Matrix Interferences: Phospholipids and salts are common culprits in biological samples that suppress the acyl-CoA signal.[12]
-
Solution 1 - Improve Sample Cleanup: If you are using a simple protein precipitation ("dilute and shoot"), it is likely insufficient. Implement a more rigorous technique like SPE or use specific phospholipid removal cartridges.[12]
-
Solution 2 - Optimize Chromatography: Modify your LC gradient to better separate your analyte from the "suppression zone." A longer run time or a different column chemistry can resolve the analyte from interfering compounds.[12]
-
Solution 3 - Quantify the Effect: Use a post-column infusion experiment to identify at what retention time suppression occurs. Then, perform a post-extraction spike to quantitatively measure the matrix factor for your specific analyte and matrix. (See Protocol 3).[12]
-
Problem 2: Inconsistent Quantification & High Variability
Your results are not reproducible between samples or across different batches.
Q: Why do my quantitative results have high %CV (Coefficient of Variation)?
A: High variability is often due to inconsistent matrix effects between individual samples or the lack of a proper internal standard.[12]
-
Cause - Sample-to-Sample Variation: The composition of biological matrices is never perfectly identical. Slight differences can lead to varying degrees of ion suppression or enhancement, causing inconsistent results.[12]
-
Solution: The most effective way to combat this is by using a stable isotope-labeled internal standard (SIL-IS) for your analyte of interest.[12] The SIL-IS co-elutes and experiences the same matrix effects, allowing the ratio-based calculation to cancel out the variability.
-
-
Cause - Inconsistent Sample Handling: Minor variations in timing, temperature, or volumes during the extraction process can introduce significant errors, especially when dealing with unstable, low-abundance molecules.
Problem 3: Poor Chromatographic Peak Shape
Your acyl-CoA peaks are broad, tailing, or splitting, which compromises integration and quantification.
Q: Why are my long-chain acyl-CoA peaks tailing?
A: Peak tailing for long-chain species is typically due to secondary interactions with the stationary phase or poor solubility in the mobile phase.[15]
-
Cause - Analyte-Column Interactions: The phosphate groups on the CoA moiety can interact with active sites on the silica-based stationary phase, while the long hydrophobic tail can have strong interactions.
-
Solution 1 - Adjust Mobile Phase pH: Using a slightly alkaline mobile phase (e.g., with ammonium hydroxide) can improve peak shape for longer chain acyl-CoAs by deprotonating the silanol groups on the column.[10][18] However, you must ensure your column is stable at high pH.
-
Solution 2 - Change Column Chemistry: If peak shape is still poor, consider a different column. A C8 column may provide better performance for some species than the more common C18.[10]
-
Solution 3 - Derivatization: For very challenging analyses, chemical derivatization can be employed to modify the phosphate groups (e.g., via methylation), which improves peak shape and reduces analyte loss on surfaces.[11][19]
-
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques
| Method | Selectivity | Throughput | Pros | Cons |
| Protein Precipitation (PPT) | Low | High | Simple, fast, inexpensive.[3] | Prone to significant matrix effects; does not remove salts or phospholipids.[12] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Can provide cleaner extracts than PPT.[16] | Can be labor-intensive; requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | High | Low-Moderate | Excellent for removing interferences and concentrating the analyte.[12][16] | More time-consuming; requires method development to optimize recovery.[3] |
| Combination (PPT + SPE) | Very High | Low | Provides the cleanest extracts, minimizing matrix effects significantly.[12] | Most time-consuming and complex workflow. |
Experimental Protocol 1: SPE-Based Extraction of Acyl-CoAs from Tissue
This protocol is a robust method for generating clean extracts for LC-MS/MS analysis.
-
Metabolic Quenching & Homogenization:
-
Immediately freeze-clamp tissue (~50-100 mg) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Transfer the frozen powder to a pre-chilled tube containing 1 mL of ice-cold extraction solvent (e.g., 2:1:1 Acetonitrile:Isopropanol:Methanol).
-
Add your stable isotope-labeled internal standard (SIL-IS) cocktail.
-
-
Protein Precipitation & Clarification:
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow full protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (using a weak anion exchange cartridge):
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 3 mL of water through the cartridge.
-
Loading: Load the supernatant from step 2 onto the cartridge.
-
Washing: Wash with 3 mL of water, followed by 3 mL of methanol to remove neutral and basic interferences.
-
Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in 50% methanol.[16]
-
-
Final Preparation:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., 95:5 Water:Methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
Experimental Protocol 2: Simplified Extraction from Cultured Cells
This method uses sulfosalicylic acid (SSA) for simultaneous lysis and protein precipitation and is suitable for short-chain acyl-CoAs.[16][20]
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium from a 6-well plate.
-
Wash the cells once with 1 mL of ice-cold PBS.
-
Add 200 µL of ice-cold 2.5% (w/v) Sulfosalicylic Acid (SSA) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add internal standards to the lysate.
-
-
Protein Precipitation and Clarification:
-
Vortex the lysate for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.
-
Experimental Protocol 3: Assessing Matrix Effects via Post-Extraction Spike
This procedure quantitatively determines the degree of ion suppression or enhancement.[12]
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Matrix): Take an extracted blank matrix sample (a sample from the same biological source that does not contain the analyte, if possible) and spike it with a known amount of your acyl-CoA standard.
-
Set B (Analyte in Neat Solution): Prepare a solution of the acyl-CoA standard in the final reconstitution solvent at the exact same concentration as in Set A.
-
Set C (Blank Matrix): Analyze an extracted blank matrix sample without any spiked analyte to check for interferences.
-
-
Analyze and Calculate:
-
Inject all three sets into the LC-MS/MS.
-
Measure the peak area of the analyte in Set A and Set B.
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set A) / (Peak Area in Set B)
-
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
References
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. PubMed. [Link]
-
Chromatographic methods for the determination of acyl-CoAs. ResearchGate. [Link]
-
Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Springer Nature Experiments. [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. [Link]
-
Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. PubMed Central. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. National Institutes of Health. [Link]
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. [Link]
-
Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. National Institutes of Health. [Link]
-
Internal standards in the estimation of acetyl-CoA in liver extracts. PubMed. [Link]
-
Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. National Institutes of Health. [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. [Link]
-
Spatial Metabolomics and Flux Analysis in Human Pathological Tissue: Integrating MALDI-TOF Imaging with Isotope Tracer Infusion for Context-Aware Metabolic Profiling. Medium. [Link]
-
Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA. ResearchGate. [Link]
-
Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Detection of Hydroxy Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of hydroxy fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the sensitive and accurate detection of these critical metabolic intermediates by mass spectrometry (MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the analysis of hydroxy fatty acyl-CoAs.
Q1: Why is the MS detection of hydroxy fatty acyl-CoAs so challenging?
The analysis of hydroxy fatty acyl-CoAs by mass spectrometry presents several inherent difficulties. These molecules are typically present at very low concentrations in biological matrices.[1][2] Their structure, which includes a long acyl chain and a large, polar coenzyme A moiety, makes them prone to instability and challenging to separate chromatographically. Furthermore, the presence of structural isomers, such as 2-hydroxy and 3-hydroxy fatty acyl-CoAs, requires robust analytical methods for their differentiation.[1]
Q2: What are the most effective sample preparation techniques for hydroxy fatty acyl-CoAs?
Effective sample preparation is critical for successful analysis. A common approach involves rapid quenching of metabolic activity, often using cold solvents, followed by extraction.[2] A widely used method is a modified Bligh-Dyer extraction, which separates the polar acyl-CoAs into the aqueous/methanolic phase.[2] Solid-phase extraction (SPE) can also be employed for sample cleanup and enrichment.[3] It is crucial to handle samples quickly and at low temperatures to minimize degradation.[4]
Q3: How can I improve the sensitivity of my MS analysis for these compounds?
There are several strategies to enhance sensitivity. Chemical derivatization of the carboxyl group can improve ionization efficiency in positive ion mode.[5][6][7] This "charge reversal" strategy can lead to a significant increase in signal intensity compared to analyzing the native compounds in negative ion mode.[5][6][7] Additionally, optimizing the liquid chromatography (LC) method for better peak shape and separation, and using a sensitive mass spectrometer with techniques like multiple reaction monitoring (MRM), are key to achieving low detection limits.[4][8]
Q4: What are the best LC-MS/MS parameters for analyzing hydroxy fatty acyl-CoAs?
For liquid chromatography, reversed-phase columns, such as C18 or C8, are commonly used.[4][9] The mobile phases often consist of an aqueous component with an organic modifier like acetonitrile or methanol, and may contain additives like ammonium acetate or ammonium hydroxide to improve peak shape and ionization.[4][10] In terms of mass spectrometry, a triple quadrupole instrument operating in MRM mode is highly effective for targeted quantification due to its high sensitivity and selectivity.[4][8] Precursor-to-product ion transitions specific to the acyl-CoA of interest should be carefully selected and optimized.
Q5: How do I differentiate between 2-hydroxy and 3-hydroxy fatty acyl-CoA isomers?
Distinguishing between these isomers is a significant analytical challenge. The most effective approach is through chromatographic separation.[1] By optimizing the LC method, including the column chemistry, mobile phase composition, and gradient profile, it is often possible to achieve baseline separation of the isomers. Their mass spectra are typically very similar, making chromatographic resolution essential for accurate quantification.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to troubleshooting common issues in the LC-MS analysis of hydroxy fatty acyl-CoAs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Sample Degradation: Hydroxy fatty acyl-CoAs are susceptible to enzymatic and chemical degradation. | Ensure rapid sample quenching and keep samples cold throughout the extraction process.[4] Use fresh extraction solvents. |
| Poor Ionization: The inherent chemical properties of these molecules can lead to inefficient ionization. | Consider chemical derivatization to enhance ionization efficiency.[5][6][7] Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). | |
| Suboptimal LC-MS Method: Inefficient separation or detection parameters. | Re-evaluate and optimize your LC gradient, mobile phase composition, and MS parameters (e.g., MRM transitions, collision energy).[4][8] | |
| Poor Peak Shape (Tailing or Broadening) | Column Contamination: Buildup of matrix components on the analytical column. | Implement a robust sample cleanup procedure (e.g., SPE).[3] Use a guard column and flush the column regularly.[11] |
| Inappropriate Mobile Phase: pH or solvent composition not optimal for the analytes. | Adjust the mobile phase pH. Ensure the injection solvent is compatible with the initial mobile phase conditions.[11] | |
| Secondary Interactions: Analyte interaction with active sites on the column. | Use a column with end-capping. Add a small amount of a competing agent to the mobile phase. | |
| High Backpressure | Column or System Blockage: Particulate matter from the sample or system components. | Filter all samples and mobile phases.[11] Use an in-line filter. Check for blockages in the LC tubing and fittings. |
| Precipitation in the System: Sample or mobile phase components precipitating out of solution. | Ensure mobile phase components are fully dissolved. Check for sample solubility in the mobile phase. | |
| Inconsistent Results/Poor Reproducibility | Inaccurate Pipetting: Especially with small volumes for standards and internal standards. | Use calibrated pipettes and proper pipetting technique. |
| Variable Extraction Efficiency: Inconsistent sample processing. | Standardize the extraction protocol and ensure consistent timing and temperature for all samples. Use an internal standard to correct for variability.[2] | |
| Instrument Instability: Fluctuations in LC pump performance or MS source stability. | Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run. |
Experimental Protocols
Protocol 1: Derivatization of Hydroxy Fatty Acyl-CoAs for Enhanced MS Detection
This protocol describes a general workflow for derivatization to improve ionization efficiency.
Workflow for Derivatization
Caption: A generalized workflow for the chemical derivatization of hydroxy fatty acyl-CoAs.
Step-by-Step Methodology:
-
Sample Preparation: Start with the extracted and purified hydroxy fatty acyl-CoA sample. Dry the sample completely under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in the appropriate derivatization buffer. The choice of buffer will depend on the specific derivatization reagent used.
-
Derivatization: Add the derivatization reagent to the sample. Common reagents for enhancing positive mode ionization include those that introduce a permanently charged or easily protonated group.
-
Incubation: Incubate the reaction mixture under the recommended conditions (e.g., elevated temperature for a specific duration) to ensure complete derivatization.
-
Quenching and Cleanup: Stop the reaction by adding a quenching solution. A subsequent solid-phase extraction (SPE) step is often necessary to remove excess reagent and byproducts.
-
Final Preparation and Analysis: Elute the derivatized analyte from the SPE cartridge, dry it down, and reconstitute it in a solvent compatible with your LC-MS system for injection and analysis.
Visualization of Key Concepts
Challenges in Hydroxy Fatty Acyl-CoA Analysis
The following diagram illustrates the interconnected challenges in the analysis of these molecules.
Caption: Interrelated challenges in the MS-based analysis of hydroxy fatty acyl-CoAs.
References
-
Chen, L., Chen, X., & Wang, S. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 15(1), 276–286. [Link]
-
Ciucanu, I., & Kerek, F. (1984). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography A, 284, 179-185. [Link]
-
Wang, Y., et al. (2017). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS. Analytical Chemistry, 89(17), 9349–9357. [Link]
-
GERLI. (n.d.). Fatty acyl CoA analysis. Cyberlipid. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit. Retrieved from [Link]
-
Yore, M. M., et al. (2014). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 9(10), 2331–2340. [Link]
-
Basu, S., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B, 879(22), 2111–2117. [Link]
-
Gika, H. G., & Theodoridis, G. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
Li, J., et al. (2010). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 51(10), 3123–3133. [Link]
-
Trefely, S., et al. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Chemistry, 88(22), 10959–10966. [Link]
-
ResearchGate. (n.d.). LC-MS/MS analysis of hydroxy-fatty acids. Retrieved from [Link]
-
Tsoupras, A., & Zabetakis, I. (2021). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules, 26(11), 3163. [Link]
-
Gika, H. G., & Theodoridis, G. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
Gika, H. G., & Theodoridis, G. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
Narreddula, V. R., et al. (2020). Structural elucidation of hydroxy fatty acids by photodissociation mass spectrometry with photolabile derivatives. Journal of the American Society for Mass Spectrometry, 31(3), 639–648. [Link]
-
Klett, E. L., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 9(10), e110411. [Link]
-
Mauriala, T., et al. (2004). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Journal of Chromatography B, 808(2), 241-246. [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
Sources
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- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Method Development for Resolving Isomers of Polyunsaturated Fatty Acyl-CoAs
Welcome to the Technical Support Center dedicated to the intricate challenge of resolving isomers of polyunsaturated fatty acyl-CoAs (PUFA-CoAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of PUFA-CoA analysis. Here, we synthesize technical expertise with practical, field-proven insights to empower you to overcome common hurdles in your experimental workflows.
Introduction: The Challenge of PUFA-CoA Isomer Resolution
Polyunsaturated fatty acyl-CoAs are central players in a myriad of metabolic pathways, acting as substrates for energy production, lipid biosynthesis, and cell signaling. Their isomeric diversity, arising from variations in double bond position (regioisomers) and stereochemistry (cis/trans isomers), presents a significant analytical challenge. Distinguishing between these closely related molecules is crucial for a precise understanding of their distinct biological roles. This guide provides a comprehensive resource for developing robust analytical methods to resolve these isomers, troubleshoot common issues, and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of methods for PUFA-CoA isomer resolution.
Q1: What are the primary causes of poor resolution between PUFA-CoA isomers in reversed-phase HPLC?
A1: Poor resolution in reversed-phase HPLC is often a result of insufficient selectivity of the stationary phase for the subtle structural differences between isomers. PUFA-CoA isomers with the same chain length and number of double bonds have very similar hydrophobicity, making their separation challenging on standard C18 columns. Additionally, factors such as improper mobile phase composition, gradient slope, and column temperature can contribute to co-elution. For instance, a shallow gradient and a lower temperature can sometimes enhance resolution by increasing the interaction time with the stationary phase.
Q2: How can I improve the stability of my PUFA-CoA samples during preparation and analysis?
A2: PUFA-CoAs are highly susceptible to degradation through oxidation of their double bonds and hydrolysis of the thioester bond. To maintain sample integrity, it is critical to work at low temperatures (on ice) and under an inert atmosphere (e.g., argon or nitrogen) whenever possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents and the mobile phase can mitigate oxidative damage.[1] For long-term storage, samples should be kept at -80°C.[2] It is also advisable to use freshly prepared solutions and minimize freeze-thaw cycles.
Q3: Is derivatization necessary for the analysis of PUFA-CoA isomers?
A3: While not always mandatory, derivatization can significantly improve chromatographic separation and mass spectrometric detection.[3][4][5] Derivatization of the fatty acyl chain can enhance the subtle structural differences between isomers, leading to better resolution.[3] For mass spectrometry, derivatization can improve ionization efficiency and produce diagnostic fragment ions that aid in the identification of double bond positions.[4][6] However, it's important to note that derivatization adds an extra step to the workflow and must be carefully optimized to ensure complete and reproducible reactions.[3]
Q4: What are the advantages of using ion mobility spectrometry for PUFA-CoA isomer analysis?
A4: Ion mobility spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase.[7][8] This technique is particularly powerful for separating isomers that are difficult to resolve by chromatography alone.[7][9][10] By coupling IMS with LC-MS, you can achieve a three-dimensional separation (retention time, drift time, and m/z), significantly enhancing peak capacity and the ability to distinguish between closely related PUFA-CoA isomers.[9]
Troubleshooting Guides
This section provides systematic solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS Analysis
Symptoms:
-
Asymmetrical peaks in your chromatogram.
-
Reduced peak height and poor integration.
Potential Causes and Solutions:
Troubleshooting Workflow for Poor Peak Shape
Step-by-Step Troubleshooting:
-
Evaluate Secondary Interactions: The free phosphate groups on the CoA moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Action: Modify your mobile phase. A slight acidification (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups. Alternatively, using a mobile phase with a different pH or an ion-pairing reagent can improve peak shape.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and asymmetrical peaks.[11]
-
Action: Perform a dilution series of your sample and inject decreasing amounts. If peak shape improves with lower concentrations, you are likely overloading the column. Determine the optimal sample load for your column.
-
-
Assess the Injection Solvent: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including fronting or splitting.[11]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Minimize Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening.[11]
-
Action: Use tubing with the smallest appropriate internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.
-
Issue 2: Low Signal Intensity or Poor Sensitivity in MS Detection
Symptoms:
-
Low signal-to-noise ratio for your analytes of interest.
-
Difficulty detecting low-abundance PUFA-CoA isomers.
Potential Causes and Solutions:
Troubleshooting Workflow for Low Signal Intensity
Step-by-Step Troubleshooting:
-
Investigate Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of your target analytes in the mass spectrometer source.[12][13][14][15][16]
-
Action: Enhance your sample preparation protocol. Solid-phase extraction (SPE) can be effective in removing interfering matrix components.[11] Also, optimizing your chromatographic method to separate the PUFA-CoAs from the bulk of the matrix can significantly reduce ion suppression.
-
-
Optimize MS Source Parameters: The efficiency of ionization and ion transmission is highly dependent on the source conditions.
-
Action: Systematically optimize the electrospray ionization (ESI) source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage. Perform tuning with a standard solution of a representative PUFA-CoA to find the optimal settings.
-
-
Enhance Ionization Efficiency: PUFA-CoAs can be challenging to ionize efficiently.
-
Confirm Sample Stability: Analyte degradation will directly lead to a decrease in signal.
-
Action: Revisit your sample handling and storage procedures as outlined in the FAQs. Ensure that antioxidants are used where appropriate and that samples are consistently kept at low temperatures.
-
Issue 3: Inability to Resolve Key Isomers
Symptoms:
-
Co-elution of critical PUFA-CoA isomers.
-
Inconclusive identification based on retention time alone.
Potential Causes and Solutions:
Troubleshooting Workflow for Isomer Co-elution
Step-by-Step Troubleshooting:
-
Enhance Chromatographic Selectivity: If your current reversed-phase method is not providing adequate resolution, you need to explore alternative separation mechanisms.
-
Action:
-
Different Reversed-Phase Chemistry: Columns with different bonded phases (e.g., phenyl-hexyl, embedded polar groups) can offer different selectivities compared to standard C18 columns.
-
Chiral Chromatography: For separating enantiomers, a chiral stationary phase is essential.[18][19][20][21] Several types of chiral columns are available, and screening different column chemistries may be necessary.
-
Method Optimization: Further optimization of the mobile phase gradient, temperature, and flow rate on your existing column can sometimes yield the required resolution.[22]
-
-
-
Improve MS-based Differentiation: When isomers co-elute, their differentiation relies on mass spectrometry.
-
Action:
-
Derivatization for Diagnostic Fragments: Certain derivatization strategies can lead to the formation of unique fragment ions for different isomers upon collision-induced dissociation (CID).[4][6]
-
Advanced Fragmentation Techniques: Techniques like Electron Activated Dissociation (EAD) can provide more extensive fragmentation along the fatty acyl chain, revealing the positions of double bonds and enabling isomer identification even in co-eluting peaks.[4]
-
-
-
Introduce an Orthogonal Separation Dimension: When chromatography and conventional MS/MS are insufficient, an additional separation technique is needed.
Experimental Protocols
Protocol 1: General Reversed-Phase LC-MS Method for PUFA-CoA Profiling
This protocol provides a starting point for the separation of PUFA-CoAs. Optimization will be required based on the specific isomers of interest and the sample matrix.
1. Sample Preparation: a. Homogenize tissue or cells in a cold solvent mixture (e.g., n-hexane/2-propanol 60:40 v/v) containing an antioxidant like 50 µg/mL BHT.[1] b. Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction. c. Dry the extract under a stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase.[23]
2. LC Conditions:
- Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm (e.g., 100 x 2.1 mm).
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[17]
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate.
- Gradient: A shallow gradient from ~50% B to 95% B over 20-30 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50°C.
3. MS Conditions:
- Ionization Mode: Negative ion electrospray ionization (ESI-).
- MS Scan Mode: Full scan for profiling or Multiple Reaction Monitoring (MRM) for targeted quantification.
- Source Parameters: Optimize gas flows, temperatures, and voltages as described in the troubleshooting section.
| Parameter | Recommended Starting Point | Rationale |
| Column Chemistry | C18 | Good general-purpose hydrophobicity for lipid separation. |
| Mobile Phase Additive | 0.1% Formic Acid | Improves peak shape by suppressing silanol interactions. |
| Gradient | Shallow | Increases interaction time with the stationary phase to improve resolution of closely eluting isomers. |
| Temperature | 40-50°C | Reduces mobile phase viscosity and can improve peak efficiency. |
References
-
LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. (n.d.). PubMed Central. Retrieved from [Link]
- Czauderna, M., & Kowalczyk, J. (2016). An improved method for derivatization of fatty acids for liquid chromatography.
- Okuno, T., et al. (2018). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. Journal of Lipid Research, 59(11), 2236-2245.
-
A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling. (n.d.). NIH. Retrieved from [Link]
- Řezanka, T., & Sigler, K. (2014). Separation of enantiomeric triacylglycerols by chiral-phase HPLC.
-
Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver. (n.d.). PubMed Central. Retrieved from [Link]
-
Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. (n.d.). SCIEX. Retrieved from [Link]
-
Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]
- A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. (2021). Journal of Lipid Research, 62, 100099.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Molecules, 27(18), 5899.
- Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. (2011).
- Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. (2023). TrAC Trends in Analytical Chemistry, 161, 117006.
-
Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). NIH. Retrieved from [Link]
-
Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. (n.d.). SCIEX. Retrieved from [Link]
- Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. (2019). Annual Review of Analytical Chemistry, 12(1), 239-260.
-
The Chromatographic Resolution of Chiral Lipids. (2019). AOCS. Retrieved from [Link]
-
Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. (n.d.). NIH. Retrieved from [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]
- Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (2018). Journal of Lipid Research, 59(6), 1084-1093.
-
Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. (n.d.). ResearchGate. Retrieved from [Link]
- Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. (2021). Chemical Science, 12(20), 7013-7021.
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (n.d.). PMC. Retrieved from [Link]
- The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. (2015). Journal of Nutritional Biochemistry, 26(12), 1253-1266.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024).
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (n.d.). ResearchGate. Retrieved from [Link]
- Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. (2021). Chemical Science, 12(20), 7013-7021.
- Lipid and Glycolipid Isomer Analyses Using Ultra-High Resolution Ion Mobility Spectrometry Separations. (2017). Analytical Chemistry, 89(3), 1738-1745.
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. Retrieved from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved from [Link]
-
HPLC Analysis of Lipid-derived Polyunsaturated Fatty Acid Peroxidation Products in Oxidatively Modified Human Plasma. (n.d.). ResearchGate. Retrieved from [Link]
- How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet. (2020). Journal of Agricultural and Food Chemistry, 68(46), 13146-13153.
-
LC/MS Troubleshooting Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
A Look at Matrix Effects. (2017). LCGC International. Retrieved from [Link]
-
Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. (n.d.). MDPI. Retrieved from [Link]
-
Fatty acids Stability. (n.d.). Mendeley Data. Retrieved from [Link]
-
Storage stability and fatty acid composition of Sanliurfa butterfat. (n.d.). ResearchGate. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC. Retrieved from [Link]
-
Separation of biosynthetic polyunsaturated fatty acid (PUFA) with supercritical fluid. (n.d.). PubMed. Retrieved from [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.). ScienceDirect. Retrieved from [Link]
-
Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021, January 21). YouTube. Retrieved from [Link]
- Characterization and storage stability of astaxanthin esters, fatty acid profile and α-tocopherol of lipid extract from shrimp (L. vannamei) waste with potential applications as food ingredient. (2017). Food Chemistry, 218, 423-430.
Sources
- 1. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. mdpi.com [mdpi.com]
- 6. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid and Glycolipid Isomer Analyses Using Ultra-High Resolution Ion Mobility Spectrometry Separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 15. bme.psu.edu [bme.psu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC | Semantic Scholar [semanticscholar.org]
- 20. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aocs.org [aocs.org]
- 22. hplc.eu [hplc.eu]
- 23. A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
Welcome to the technical support resource for the analysis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of this complex lipid molecule. Our focus is to provide actionable troubleshooting strategies, rooted in scientific principles, to minimize in-source fragmentation and ensure data integrity.
Overview: The Challenge of a Fragile Molecule
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a long-chain acyl-CoA species characterized by two key features that render it particularly susceptible to fragmentation during electrospray ionization (ESI) mass spectrometry:
-
A Polyunsaturated Acyl Chain: The five cis-double bonds make the 28-carbon chain highly prone to oxidation and fragmentation.[1][2]
-
A Labile 3-hydroxy Group: This functional group can be easily lost as a neutral water molecule under energetic source conditions.
-
A Large Coenzyme A Moiety: The phosphodiester bonds within the CoA group are common cleavage points.
In-source fragmentation (ISF) occurs when ions fragment in the intermediate-pressure region between the ESI source and the mass analyzer, even before they reach the collision cell for tandem MS (MS/MS).[3][4] This phenomenon can severely deplete the signal of the intended precursor ion, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to mitigate these effects.
Part 1: Frequently Asked Questions (FAQs)
Q1: My precursor ion signal for 3-hydroxyoctacosapentaenoyl-CoA is extremely low or completely absent, but I see other related ions. What is happening?
A: This is a classic symptom of severe in-source fragmentation. Your molecule is likely fragmenting as soon as it is ionized. The energy in the ESI source is too high, causing the precursor ion to break apart before it can be detected.[3] The "related ions" you see are likely its fragments. The most common culprits are an excessively high cone/declustering potential or source temperature.[3][5]
Q2: I observe a prominent ion that is 18 Da lighter than my expected precursor ion, [M+H-18]⁺. What is this?
A: This corresponds to the neutral loss of a water molecule (H₂O) from the 3-hydroxy group on the acyl chain. While this fragmentation is expected in MS/MS, seeing it as a major peak in your full MS1 scan indicates that the ESI source conditions are too harsh, promoting this dehydration reaction in-source.
Q3: My full MS scan is dominated by an ion corresponding to a neutral loss of 507 Da from my precursor. Why?
A: This is a hallmark fragmentation pattern for acyl-CoA species analyzed in positive ion mode.[6][7] It represents the cleavage of the 3'-phospho-ADP moiety from the Coenzyme A tail.[6][8] Its presence as a primary ion in the MS1 spectrum, rather than as a product ion in an MS/MS spectrum, is a definitive sign of significant in-source fragmentation. This depletes your target precursor ion and complicates quantification.
Q4: How can I definitively determine if the fragmentation is happening in-source versus in the collision cell?
A: Perform a product ion scan (MS/MS) on your suspected precursor ion. Then, acquire a full MS1 scan with the collision energy set to the lowest possible value (e.g., 0-5 eV). If the fragment ions are still present and intense in the MS1 scan, the fragmentation is occurring in-source. In-source CID is a known phenomenon that can be controlled by adjusting source parameters.[4]
Q5: What are the three most critical instrument parameters I should adjust first to reduce in-source fragmentation?
A:
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is the most impactful parameter. Systematically lower this voltage to reduce the kinetic energy of the ions.[3][5]
-
Source/Capillary Temperature: High temperatures can cause thermal degradation. Reduce the temperature in increments to find a balance between efficient desolvation and analyte stability.[3]
-
S-Lens/RF Level: On certain instrument platforms (e.g., Orbitrap), the RF voltage applied to the ion funnel or S-Lens significantly impacts ion transmission and energy. Lowering this value can substantially reduce fragmentation for fragile molecules like lipids.[9][10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Optimization of ESI Source Parameters
The goal is to find the "softest" ionization conditions that maintain good signal intensity without inducing fragmentation.[5] This is best achieved by direct infusion of a standard solution of your analyte or a closely related stable analogue.
Experimental Protocol: Direct Infusion for Source Parameter Optimization
-
Prepare Standard: Prepare a ~1 µM solution of the acyl-CoA standard in a solvent composition that mirrors your initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).[11]
-
Infuse Sample: Infuse the standard directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Set Initial Parameters: Begin with the instrument manufacturer's default settings. Set the mass spectrometer to acquire full MS1 scans in positive ion mode.
-
Systematic Optimization: Adjust one parameter at a time while monitoring the intensity of the precursor ion ([M+H]⁺) and its key fragments ([M+H-18]⁺ and [M+H-507]⁺).
-
Step A: Cone/Declustering Potential: Start at a high value where you see significant fragmentation. Decrease the voltage in small increments (e.g., 5-10 V steps). Observe the point where the fragment intensities decrease sharply and the precursor ion intensity is maximized.
-
Step B: Source Temperature: Once a reasonable cone voltage is set, begin lowering the source/capillary temperature in 25°C increments. Find the lowest temperature that does not compromise signal intensity (due to poor desolvation).
-
Step C: Nebulizer and Sheath Gas: Adjust gas flow rates. Insufficient gas flow leads to poor nebulization and large droplets, while excessive flow can sometimes increase fragmentation. Optimize for a stable and maximal precursor ion signal.
-
-
Record Optimal Settings: Document the settings that provide the highest ratio of [Precursor Ion] / [Fragment Ions] without a major loss in absolute precursor intensity.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low precursor ion signal.
Guide 2: Sample Preparation and Handling
The polyunsaturated nature of the acyl chain makes the analyte susceptible to degradation before it even reaches the mass spectrometer. Oxidative damage can create a complex mixture of byproducts and reduce the concentration of the target analyte.
-
Storage: For long-term storage, keep extracts as dried pellets at -80°C.[11] For short-term storage in an autosampler, maintain the temperature at 4°C.[11]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing aqueous samples can lead to hydrolysis of the thioester bond. Aliquot samples if necessary.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your extraction and reconstitution solvents to prevent oxidation of the double bonds.
-
pH Stability: Acyl-CoAs are prone to hydrolysis at extreme pH values.[11] Ensure that solvents and buffers are maintained within a stable pH range, typically between 4 and 7.
Guide 3: Liquid Chromatography (LC) Considerations
A stable LC method is critical for reproducible ionization.
-
Column Choice: Reversed-phase columns, such as a C18, are standard for separating acyl-CoA species based on chain length and unsaturation.[7][12]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B, usually acetonitrile), both containing a small amount of an acid like formic acid (0.1%) to aid in protonation for positive ion mode.
-
Flow Rate: Ensure the flow rate is compatible with your ESI source. Unstable spray at the ESI needle can contribute to variable ionization and fragmentation.
-
Peak Shape: Poor peak shape can indicate interactions with the LC system. The use of ion-pairing agents or high-pH mobile phases (with a compatible column) can sometimes improve chromatography for these anionic molecules.[7]
Part 3: Foundational Concepts
The Mechanism of In-Source Fragmentation
In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), occurs in the region between the atmospheric pressure of the ESI source and the high vacuum of the mass analyzer.[9] As ions are pulled through this pressure gradient by electric fields (e.g., cone voltage), they are accelerated and collide with residual solvent vapor and drying gas molecules.[4] If these collisions are sufficiently energetic, they can induce fragmentation. Fragile molecules, like the polyunsaturated and hydroxylated acyl-CoA , are particularly prone to this effect.[9][13]
Predicted Fragmentation Pathway of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
Caption: Primary in-source fragmentation pathways for the target analyte.
The molecule has three primary points of lability in the ESI source:
-
Dehydration (-18 Da): The 3-hydroxy group is readily eliminated as water.
-
Phospho-ADP Loss (-507.0 Da): This is the most characteristic fragmentation of the CoA moiety, resulting from the cleavage of a phosphodiester bond.[8][12]
-
Acyl Chain Cleavage: The polyunsaturated chain itself can fragment, although this typically requires higher energy than the other two pathways.
Part 4: Reference Data and Protocols
Table 1: Recommended Starting ESI-MS Parameters
This table provides a starting point for optimization on common instrument platforms. Final values must be determined empirically.
| Parameter | Agilent Q-TOF | Sciex QTrap | Thermo Orbitrap | Recommended Action to Reduce ISF |
| Ion Mode | Positive | Positive | Positive | N/A |
| Fragmentor / DP | 80 - 120 V | 40 - 70 V | N/A | Decrease |
| Cone Voltage | N/A | 20 - 40 V | N/A | Decrease |
| S-Lens RF Level | N/A | N/A | 30 - 50 % | Decrease [9] |
| Capillary Voltage | 3500 V | 5500 V | 3500 V | Optimize for stable spray |
| Drying Gas Temp | 200 - 275 °C | 300 - 400 °C | 250 - 300 °C | Decrease |
| Sheath Gas Flow | 10 L/min | 35 units | 35 units | Optimize for stable spray |
Note: Parameter names (e.g., Fragmentor, Declustering Potential (DP), Cone Voltage) vary by manufacturer but control the same process of ion acceleration into the intermediate vacuum region.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. In-source fragmentation [jeolusa.com]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. News in Proteomics Research: Optimizing/reducing in source fragmentation on 3 different Orbitrap systems!! [proteomicsnews.blogspot.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk | MDPI [mdpi.com]
Strategies for robust quantification of acyl-CoAs in complex biological samples
Welcome to the technical support center for acyl-CoA analysis. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on overcoming the challenges associated with the quantification of acyl-Coenzyme A (acyl-CoA) species in complex biological samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to generate robust and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of acyl-CoAs.
Q1: Why is the quantification of acyl-CoAs notoriously difficult?
A1: The accurate quantification of acyl-CoAs is challenging due to a combination of their intrinsic chemical properties and low cellular abundance.[1][2][3] Key difficulties include:
-
Inherent Instability: The high-energy thioester bond is susceptible to both chemical and enzymatic hydrolysis.[4][5] Acyl-CoAs are particularly unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[5]
-
Diverse Physicochemical Properties: The acyl-CoA pool spans a wide polarity range, from water-soluble short-chain species (e.g., Acetyl-CoA) to highly hydrophobic very-long-chain species (e.g., Cerotoyl-CoA).[1][3][6] This diversity makes it difficult to develop a single extraction and analytical method that provides optimal recovery and performance for all species.
-
Low Abundance: Acyl-CoAs are typically present at low intracellular concentrations, requiring highly sensitive analytical methods for their detection and quantification.[7]
-
Adsorption: The phosphate groups in the CoA moiety can interact with glass and metal surfaces, leading to analyte loss during sample preparation and analysis.[8]
-
Complex Matrix: Biological samples contain a vast number of other molecules that can interfere with the analysis, causing matrix effects in mass spectrometry.
Q2: What is the "gold standard" analytical platform for acyl-CoA analysis?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs.[2][9][10] This is due to its superior sensitivity, specificity, and ability to analyze a wide range of acyl-CoA species in a single run.[3][9][11] Methods like Multiple Reaction Monitoring (MRM) allow for highly selective and sensitive targeted quantification, even in complex biological matrices.[7][12] While other techniques like HPLC-UV, NMR, and enzymatic assays exist, they generally lack the sensitivity and comprehensive coverage of LC-MS/MS.[2][3]
Q3: How critical are internal standards, and which ones should I use?
A3: Internal standards are absolutely critical for achieving accurate and precise quantification. They are used to correct for variability throughout the entire analytical workflow, including extraction efficiency, sample handling, and instrument response.[13]
The ideal internal standards are stable isotope-labeled analogues of the target analytes (e.g., ¹³C- or ¹⁵N-labeled).[13][14] These standards have nearly identical chemical and physical properties to the endogenous compounds and will behave similarly during sample preparation and ionization, providing the most accurate correction.[14] When a full suite of stable-isotope labeled standards is not feasible, odd-chain length acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) can be used as they are typically absent or at very low levels in most mammalian cells and tissues.[15]
Biosynthetically generating stable isotope-labeled internal standards by growing cells in media containing labeled precursors, such as [¹³C₃¹⁵N₁]-pantothenate, is an advanced and effective strategy.[16][17]
Q4: What is the single most important step in the sample preparation workflow?
A4: The most critical step is the initial quenching of metabolic activity . Due to the rapid turnover of acyl-CoAs by cellular enzymes, metabolism must be halted instantly to preserve the in vivo acyl-CoA profile.[1] For tissues, the gold standard is immediate freeze-clamping using tongs pre-chilled in liquid nitrogen.[1] For cultured cells, this is typically achieved by rapidly aspirating the media and adding an ice-cold solvent, such as 80% methanol, to the culture dish.[18] Failure to perform this step effectively will lead to artifactual changes in acyl-CoA levels that do not reflect the true biological state.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or no signal for my acyl-CoA of interest.
Click for detailed troubleshooting steps
Possible Cause 1: Analyte Degradation
-
Why it happens: The thioester bond of acyl-CoAs is easily hydrolyzed. Samples kept at room temperature, in improper pH conditions, or subjected to multiple freeze-thaw cycles will show significant degradation.[5]
-
Solution:
-
Work Quickly and on Ice: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
Control pH: Ensure extraction and reconstitution solvents are appropriately buffered. A slightly acidic pH (e.g., pH 4.9) is often used during homogenization to improve stability.[19]
-
Reconstitution Solvent: Reconstitute dried extracts in a non-aqueous or high-organic solvent (e.g., methanol) immediately before analysis. Acyl-CoAs are more stable in organic solvents than in aqueous solutions.[5][20]
-
Limit Freeze-Thaw Cycles: Aliquot samples after extraction to avoid repeated freezing and thawing.
-
Possible Cause 2: Poor Extraction Recovery
-
Why it happens: The extraction method may not be suitable for the specific chain length of your acyl-CoA. A method optimized for short-chain species may not efficiently recover long-chain species, and vice-versa.[3]
-
Solution:
-
Method Selection: For broad-spectrum analysis, a combination of organic solvent extraction (e.g., acetonitrile/isopropanol) followed by Solid-Phase Extraction (SPE) is highly effective.[21]
-
Solid-Phase Extraction (SPE): SPE is a robust technique for isolating and enriching acyl-CoAs.[22] Weak anion exchange (e.g., Strata™-X-A) or specialized pyridyl-based sorbents are commonly used and show high recovery for a wide range of acyl-CoAs.[18][22][23]
-
Validate Your Method: Spike a known amount of an acyl-CoA standard into your sample matrix before extraction and measure the recovery to validate your protocol's efficiency.
-
Possible Cause 3: Analyte Loss Due to Adsorption
-
Why it happens: The phosphate groups of the CoA moiety can chelate metal ions and adsorb to active sites on glass and plastic surfaces, leading to significant signal loss, especially at low concentrations.[8][24]
-
Solution:
-
Use Glass Vials: Studies have shown that using glass autosampler vials can decrease signal loss and improve stability compared to plastic vials.[24][25]
-
Derivatization: For advanced troubleshooting, derivatization strategies like phosphate methylation can block the phosphate groups, improving peak shape and preventing analyte loss.[8]
-
Problem 2: Poor chromatographic peak shape (e.g., tailing, broad peaks).
Click for detailed troubleshooting steps
Possible Cause 1: Secondary Interactions with the Column
-
Why it happens: The negatively charged phosphate groups of acyl-CoAs can interact with active sites on the silica-based stationary phase of the HPLC column, leading to peak tailing. This is particularly problematic for later-eluting, long-chain species.[6]
-
Solution:
-
Optimize Mobile Phase: Working at a higher mobile phase pH (e.g., using ammonium hydroxide, pH 10.5) can deprotonate residual silanols on the column, reducing secondary interactions and improving peak shape.[12]
-
Column Choice: Consider using a column with a highly inert surface or a different stationary phase chemistry.
-
Column Wash: Incorporate a robust column wash step with a strong organic solvent in your gradient to remove any strongly retained matrix components from previous injections that could affect chromatography.[6]
-
Possible Cause 2: Inappropriate Reconstitution Solvent
-
Why it happens: If the sample is reconstituted in a solvent that is much stronger than the initial mobile phase of your LC gradient, it can cause the sample to move down the column before the gradient starts, resulting in broad or split peaks.
-
Solution:
-
Match Initial Conditions: Ideally, reconstitute your sample in a solvent that is as close as possible in composition and strength to your initial mobile phase.
-
Reduce Injection Volume: If you must use a stronger solvent, reducing the injection volume can minimize the detrimental effects on peak shape.
-
Problem 3: High variability between replicate samples.
Click for detailed troubleshooting steps
Possible Cause 1: Inconsistent Sample Homogenization
-
Why it happens: Tissues, in particular, can be difficult to homogenize completely. Inconsistent homogenization leads to variable extraction efficiency between samples.
-
Solution:
-
Cryogenic Grinding: Keep the tissue frozen during homogenization. Grinding the tissue to a fine, uniform powder in liquid nitrogen before adding extraction buffer is a highly effective and reproducible method.[1]
-
Use a Glass Homogenizer: For smaller tissue samples, homogenization in a pre-chilled glass homogenizer can provide excellent consistency.[19]
-
Possible Cause 2: Instability in the Autosampler
-
Why it happens: Acyl-CoAs can degrade while waiting in the autosampler, especially if the analysis queue is long.[9] The degree of degradation can vary from the first to the last sample injected.
-
Solution:
-
Cooled Autosampler: Always use an autosampler cooled to 4°C.
-
Analyze Promptly: Analyze samples as soon as possible after reconstitution.[9]
-
Stability Test: Assess the stability of your analytes by re-injecting the same vial over a 24-hour period to understand the rate of degradation under your specific conditions.[5]
-
Possible Cause 3: Matrix Effects in the MS Source
-
Why it happens: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's electrospray source, leading to inconsistent signal intensity.
-
Solution:
-
Use Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects. The labeled standard will be affected by suppression or enhancement in the same way as the endogenous analyte, ensuring the ratio remains constant and the quantification accurate.[13]
-
Improve Sample Cleanup: Employ a more rigorous sample cleanup method, such as SPE, to remove interfering matrix components before LC-MS analysis.[18][22]
-
Optimize Chromatography: Adjust the LC gradient to better separate the acyl-CoAs from interfering compounds.
-
Key Workflows & Data
Workflow 1: General Strategy for Acyl-CoA Quantification
This diagram outlines the critical decision points and steps for a robust acyl-CoA quantification workflow, from sample collection to data analysis.
Caption: Overview of a robust acyl-CoA quantification workflow.
Workflow 2: Troubleshooting Decision Tree for Low Signal
This diagram provides a logical path for diagnosing the cause of low or absent acyl-CoA signals in an LC-MS/MS experiment.
Caption: Decision tree for troubleshooting low acyl-CoA signal.
Data Table: Comparison of Solid-Phase Extraction (SPE) Sorbents
The choice of SPE sorbent is critical for achieving high recovery. This table summarizes reported recovery data for different acyl-CoAs using various SPE materials.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference(s) |
| Acetyl-CoA | C2 | 2-(2-pyridyl)ethyl | 85-95% | [22][23] |
| Malonyl-CoA | C3 | 2-(2-pyridyl)ethyl | 83-90% | [22][23] |
| Propionyl-CoA | C3 | STRATA™-X-A | 95.6% | [22] |
| Butyryl-CoA | C4 | STRATA™-X-A | 81.6% | [22] |
| Octanoyl-CoA | C8 | 2-(2-pyridyl)ethyl | 88-92% | [23] |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% | [19][23] |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [23] |
| Note: Recovery efficiencies can be influenced by the biological matrix and specific protocol variations. |
Protocol: Solid-Phase Extraction (SPE) for Broad-Range Acyl-CoA Enrichment
This protocol is adapted from established methods using weak anion exchange cartridges, suitable for enriching a wide range of acyl-CoAs from cell or tissue extracts.[18][22]
Materials:
-
Clarified cell/tissue supernatant (after protein precipitation/extraction).
-
Weak Anion Exchange SPE Cartridges (e.g., Strata-X-A).
-
Conditioning Solution: Methanol.
-
Equilibration Solution: HPLC-grade water.
-
Wash Solution 1: 2% Formic acid in water.
-
Wash Solution 2: Methanol.
-
Elution Solution: 5% Ammonium hydroxide in 50% methanol.
-
SPE vacuum manifold.
-
Nitrogen evaporator or vacuum concentrator.
Procedure:
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge. Do not let the sorbent bed go dry.
-
Equilibration: Pass 3 mL of HPLC-grade water through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the clarified biological extract onto the conditioned SPE cartridge. Allow the sample to pass through slowly by gravity or with a gentle vacuum.
-
Washing (Step 1): Wash the cartridge with 2.4 mL of 2% formic acid in water to remove neutral and basic impurities.
-
Washing (Step 2): Wash the cartridge with 2.4 mL of methanol to remove lipids and other non-polar impurities.
-
Elution: Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide in 50% methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for your LC-MS/MS analysis (e.g., 95:5 Water:Methanol or a solvent matching your initial mobile phase).
References
- BenchChem. (n.d.). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol.
- Trefely, S., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture.
- Trefely, S., et al. (2016). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment.
- Gunda, V., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central.
- Basisty, N., et al. (2012). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry.
- Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
- ResearchGate. (n.d.). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects.
- Li, X., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Journal of the American Society for Mass Spectrometry. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. ACS Publications.
- Kim, S., et al. (2018). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry.
- Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. PubMed Central.
- Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed.
- Semantic Scholar. (2018). Chromatographic methods for the determination of acyl-CoAs.
- Kim, S., et al. (2018). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central.
- ResearchGate. (n.d.). Acyl-CoA extraction method optimization. LC-QE-MS condition for....
- Carr, R. M., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. PubMed.
- BenchChem. (n.d.). A Researcher's Guide to the Cross-Validation of Analytical Platforms for Acyl-CoA Analysis.
- Treves, S., et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI.
- Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central.
- Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry.
- ResearchGate. (n.d.). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs | Request PDF.
- Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Validation of LC-MS methods for (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
An In-Depth Guide to the Validation of LC-MS Methods for Novel Very Long-Chain Polyunsaturated Acyl-CoAs: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the quantitative analysis of novel and complex lipids, using (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA as a representative model for a Very Long-Chain Polyunsaturated Acyl-CoA (VLC-PUFA-CoA). Given the likely novelty of this specific analyte, this document establishes a validation strategy based on first principles and best practices for analogous molecules, grounded in authoritative regulatory guidelines.
This guide is intended for researchers, scientists, and drug development professionals who require robust, defensible analytical methods for challenging lipid species. We will move beyond a simple checklist of validation steps to explain the underlying scientific rationale, compare viable analytical strategies, and provide a template for achieving the highest standards of scientific integrity.
The Analytical Challenge: The Unique Chemistry of VLC-PUFA-CoAs
VLC-PUFA-CoAs represent a formidable analytical challenge due to a confluence of chemical properties:
-
Amphipathic Nature: The molecule possesses a highly polar Coenzyme A head group and a long, nonpolar, polyunsaturated fatty acyl tail. This duality complicates chromatographic retention and separation.
-
Chemical Instability: The multiple cis-double bonds in the acyl chain are highly susceptible to oxidation. Furthermore, the thioester linkage is prone to both chemical and enzymatic hydrolysis. Sample handling and storage are therefore critical sources of pre-analytical error.
-
Low Endogenous Abundance: Like many lipid signaling molecules, VLC-PUFA-CoAs are often present at very low concentrations in complex biological matrices, demanding high analytical sensitivity.
-
Isomeric Complexity: The presence of numerous double bonds and potential stereocenters means a high likelihood of encountering structurally similar isomers, which can interfere with accurate quantification if not chromatographically resolved or distinguished by mass spectrometry.
A successful validation process must systematically address and control for each of these challenges.
The Validation Framework: Grounding in Regulatory Standards
While no specific protocol exists for our target analyte, the principles of bioanalytical method validation are well-established by regulatory bodies. Our approach is synthesized from the core tenets of the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation .
The following workflow illustrates the essential stages of a comprehensive validation process.
Caption: High-level workflow for LC-MS method validation.
Comparative Analysis of LC-MS Methodologies
The choice of LC and MS components is the most critical decision in method development. Below, we compare the most viable options for analyzing VLC-PUFA-CoAs.
Liquid Chromatography Strategy
The goal is to achieve retention, resolution from interferences, and a sharp peak shape.
| Strategy | Mechanism | Pros for VLC-PUFA-CoAs | Cons for VLC-PUFA-CoAs | Recommended Column Chemistry |
| Reversed-Phase (RP) | Partitioning based on hydrophobicity. | Excellent retention for the long acyl chain. High efficiency and reproducibility. | The polar CoA headgroup can cause poor peak shape. May require ion-pairing. | C18, C30, or Phenyl-Hexyl |
| Ion-Pairing RP | An ion-pairing reagent (e.g., tributylamine) is added to the mobile phase to form a neutral complex with the charged CoA moiety, improving retention and peak shape. | Significantly improves peak shape and retention time stability for acyl-CoAs. | Can cause long-term contamination of the LC-MS system, requiring a dedicated setup. Can cause ion suppression. | C18, C8 |
Verdict: For targeted quantification of a specific VLC-PUFA-CoA, Ion-Pairing Reversed-Phase Chromatography is the superior starting point due to its proven ability to produce sharp, symmetrical peaks for acyl-CoA species. Standard reversed-phase should be evaluated first, but peak tailing is a commonly encountered issue.
Mass Spectrometry Strategy
The choice of mass analyzer dictates the specificity and sensitivity of the assay.
| Strategy | Ionization Mode | Analyzer | Pros for VLC-PUFA-CoAs | Cons for VLC-PUFA-CoAs |
| Targeted Quantification | Negative ESI | Triple Quadrupole (QqQ) | Highest sensitivity and widest dynamic range using Selected Reaction Monitoring (SRM). Gold standard for quantification. | Provides limited structural information. Requires authentic standard to optimize SRM transitions. |
| High-Resolution Analysis | Negative ESI | Orbitrap / Q-TOF | Unambiguous molecular formula confirmation from high-resolution accurate-mass (HRAM) data. Excellent for specificity and distinguishing from isobaric interferences. | May have lower sensitivity and a more limited linear dynamic range compared to a QqQ for pure quantification. |
Verdict:
-
For quantitative validation in a regulated environment , the Triple Quadrupole (QqQ) is the instrument of choice due to its unparalleled sensitivity and robustness in SRM mode.
-
For initial discovery, structural confirmation, and metabolite identification , an Orbitrap or Q-TOF is indispensable. A common workflow is to identify and characterize the analyte using HRMS and then develop a highly sensitive targeted SRM method on a QqQ.
Negative Electrospray Ionization (-ESI) is strongly recommended. The phosphate groups of the Coenzyme A moiety are readily deprotonated, leading to a strong signal for the [M-H]⁻ or [M-2H]²⁻ ions.
Experimental Protocols & Validation Parameters
The following section details the experimental execution for key validation parameters. All experiments should be performed using at least three quality control (QC) levels: low, medium, and high.
Sample Preparation: A Critical First Step
The goal is to efficiently extract the analyte from a complex biological matrix (e.g., plasma, tissue homogenate) while removing interfering substances like phospholipids.
Caption: Exemplar workflow for acyl-CoA extraction from plasma.
Step-by-Step Protocol:
-
Thaw Sample: Thaw biological samples (e.g., plasma) on ice to minimize enzymatic degradation.
-
Add Internal Standard (IS): To 50 µL of sample, add a structurally similar but biologically absent internal standard (e.g., a stable isotope-labeled version of the analyte or a non-endogenous odd-chain acyl-CoA like C17:0-CoA). The IS corrects for variability in extraction and ionization.
-
Protein Precipitation & Lysis: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute. This step precipitates proteins and releases the analyte.
-
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned mixed-mode solid-phase extraction cartridge. This step is crucial for removing phospholipids that cause severe ion suppression.
-
Wash with a low-organic solvent to remove salts and polar impurities.
-
Elute the acyl-CoAs with a high-organic, basic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase.
Core Validation Parameters: Data & Acceptance Criteria
The following table summarizes the key validation experiments, their purpose, and typical acceptance criteria based on FDA and EMA guidelines.
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity & Selectivity | To ensure the signal is from the analyte and not from interferences. | Analyze ≥6 blank matrix sources. Compare with a blank matrix spiked at the Lower Limit of Quantification (LLOQ). | No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time. |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | Analyze a calibration curve with ≥6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the variability of the measurements (precision). | Analyze QC samples at ≥3 levels (low, mid, high) in replicate (n=5) on ≥3 different days. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15% (≤20% at LLOQ). |
| Sensitivity (LLOQ) | To establish the lowest concentration that can be quantified with acceptable accuracy and precision. | Analyze samples spiked at the proposed LLOQ (n=5). | Accuracy within ±20% of nominal. Precision (%CV) ≤20%. Signal-to-noise ratio > 10. |
| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization. | Compare the analyte peak area in a post-extraction spiked sample to a pure solution standard. Test in ≥6 matrix sources. | The coefficient of variation (%CV) of the calculated matrix factor should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Compare the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample. | Recovery should be consistent and reproducible. A specific percentage is not required, but consistency is key. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyze QC samples after exposure to various conditions: freeze-thaw cycles (≥3), short-term bench-top (e.g., 4h at RT), long-term storage (-80°C). | Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples. |
Data Summary: An Exemplar Validation Report
The final validation report should summarize all data in clear tables.
Table 1: Inter-Day Accuracy & Precision (n=3 days)
| QC Level | Nominal Conc. (nM) | Mean Measured Conc. (nM) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.47 | 94.0 | 11.2 |
| Low | 1.5 | 1.58 | 105.3 | 8.5 |
| Mid | 15 | 14.5 | 96.7 | 6.1 |
| High | 150 | 159 | 106.0 | 7.3 |
Table 2: Stability Assessment
| Stability Test | QC Level | Mean Measured Conc. (nM) | % Change from Nominal |
| 3 Freeze-Thaw Cycles | Low | 1.41 | -6.0% |
| High | 145 | -3.3% | |
| 4h Bench-Top (RT) | Low | 1.35 | -10.0% |
| High | 141 | -6.0% |
Conclusion
The validation of an LC-MS method for a novel VLC-PUFA-CoA is a rigorous process that demands a deep understanding of the analyte's chemistry and a methodical approach to experimental design. By grounding the validation in established regulatory principles and making informed choices in chromatography and mass spectrometry, it is possible to develop a robust, reliable, and defensible method. The use of ion-pairing reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in SRM mode represents the gold standard for quantitative analysis. Meticulous attention to sample preparation and stability assessment is paramount to ensuring data integrity. This guide provides the strategic framework and comparative insights necessary to successfully navigate this complex analytical challenge.
A Senior Application Scientist's Guide to Internal Standards for the Quantification of Long-Chain Hydroxy Acyl-CoAs
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain hydroxy acyl-CoAs (LCHA-CoAs) is a critical yet challenging endeavor. These molecules are pivotal intermediates in mitochondrial fatty acid β-oxidation, and their accumulation is a hallmark of inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2][3][4] The inherent low abundance of LCHA-CoAs, their propensity for degradation, and the complexity of biological matrices present significant analytical hurdles. Overcoming these challenges hinges on a robust analytical method, the cornerstone of which is the appropriate selection and use of an internal standard (IS).
This guide provides an in-depth comparison of internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of LCHA-CoAs. Moving beyond a simple listing of options, we will explore the causality behind experimental choices, empowering you to design a self-validating system for generating trustworthy and reproducible data.
The Imperative for an Internal Standard
The journey of an analyte from a biological sample to a detector signal is fraught with potential for variability. Sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument performance can all fluctuate.[5] An internal standard is a compound added to every sample, standard, and blank at a known concentration before sample processing. By tracking the ratio of the analyte's signal to the IS's signal, we can correct for these variations, as the IS experiences similar losses and matrix effects as the analyte. The central assumption is that the IS behaves identically—or as close to identically as possible—to the analyte of interest.
Comparing Internal Standard Strategies
The choice of an internal standard is a critical decision that directly impacts data quality. The ideal IS is chemically and physically identical to the analyte but mass-distinguishable. The closer we get to this ideal, the more accurate our quantification becomes.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
A Stable Isotope-Labeled (SIL) internal standard is a synthetic version of the analyte where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[5] For LCHA-CoAs, this often involves labeling the fatty acid chain or the pantothenate moiety of Coenzyme A.[6][7][8]
-
Principle of Operation: A SIL-IS is the perfect chemical mimic. It co-elutes chromatographically with the endogenous analyte and experiences virtually identical ionization efficiency and susceptibility to matrix effects.[5][6] Because it has a different mass, the mass spectrometer can distinguish it from the native analyte. Any signal suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree, making the analyte/IS ratio extremely stable and reliable.[5]
-
Advantages:
-
Highest Accuracy and Precision: Corrects for variability in extraction, derivatization, and matrix effects more effectively than any other type of standard. Stable isotope dilution mass spectrometry is widely considered the "gold standard" for quantitative analysis.[6][7]
-
Specificity: Co-elution with the analyte confirms peak identity.
-
-
Disadvantages:
-
Cost and Availability: SIL-IS are expensive to synthesize and are not commercially available for every specific LCHA-CoA.
-
Biosynthesis as an Alternative: For broader coverage, researchers have developed methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where cells are grown in media containing labeled precursors (like [¹³C₃¹⁵N₁]-pantothenate) to produce a library of labeled acyl-CoAs.[6][7][8][9] While powerful, this requires significant in-house expertise.
-
The Pragmatic Choice: Odd-Chain Acyl-CoAs
When a specific SIL-IS is unavailable or cost-prohibitive, an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA, C17:0-CoA) is a widely accepted alternative.[10][11]
-
Principle of Operation: Most naturally occurring fatty acids in mammals have an even number of carbon atoms. Odd-chain fatty acids are generally absent or present at negligible levels, making them suitable as non-endogenous internal standards.[12] The assumption is that a long-chain odd-chain acyl-CoA will have extraction and chromatographic properties similar to the endogenous long-chain even-chain analytes.
-
Advantages:
-
Commercial Availability: Odd-chain acyl-CoA standards are more readily available and significantly less expensive than SIL-IS.
-
Good Performance: For many applications, they provide acceptable accuracy and precision, effectively correcting for a significant portion of experimental variability.[10][13]
-
-
Disadvantages:
-
Imperfect Correction: The difference in chain length means its physicochemical properties (e.g., solubility, chromatographic retention) are not identical to all LCHA-CoAs. It may not perfectly correct for matrix effects that are highly specific to an analyte's elution time.
-
Potential for Endogenous Presence: While rare, some diets or metabolic states can lead to the presence of endogenous odd-chain fatty acids, which would interfere with its use as an IS.[12]
-
The Compromise: Structurally Related Analogs
Using a structurally related analog, such as a non-hydroxylated long-chain acyl-CoA (e.g., palmitoyl-CoA to quantify hydroxypalmitoyl-CoA), is the least ideal option and should be approached with caution.
-
Principle of Operation: The analog shares some structural similarity with the analyte, with the hope that it will behave similarly during sample processing and analysis.
-
Advantages:
-
Cost-Effective: These standards are often readily available in a typical lipidomics laboratory.
-
-
Disadvantages:
-
High Risk of Inaccuracy: The presence of a hydroxyl group significantly alters the polarity of a molecule. This will lead to differences in extraction efficiency, chromatographic retention time, and ionization efficiency compared to its non-hydroxylated counterpart. Using such an analog can introduce significant and unpredictable quantitative errors. This approach requires extensive validation to prove its fitness for purpose.
-
Comparative Performance Summary
The selection of an internal standard is a trade-off between achieving the highest possible data quality and practical constraints like cost and availability.
| Feature | Stable Isotope-Labeled (SIL) IS | Odd-Chain Acyl-CoA IS | Structurally Related Analog IS |
| Accuracy | Excellent | Good | Poor to Moderate |
| Precision | Excellent | Good | Moderate |
| Correction for Matrix Effects | Excellent (Co-elutes) | Good (Elutes closely) | Poor (Different retention time) |
| Correction for Extraction | Excellent | Good | Poor to Moderate |
| Commercial Availability | Limited for specific LCHA-CoAs | Good (e.g., C17:0-CoA) | Generally Good |
| Cost | High | Moderate | Low |
| Confidence in Data | Very High | High | Low to Moderate |
Experimental Workflow and Protocols
Accurate quantification is the product of a well-chosen internal standard and a validated, reproducible workflow.
Caption: Overall workflow for LCHA-CoA quantification.
Protocol: Tissue Extraction and Quantification of LCHA-CoAs
This protocol is a representative method adapted from established procedures.[10][11][13]
1. Sample Preparation and Extraction:
-
Weigh approximately 40-50 mg of frozen tissue in a pre-chilled tube.
-
Add 0.5 mL of freshly prepared, ice-cold 100 mM potassium phosphate (KH₂PO₄, pH 4.9).
-
Immediately add a known amount of your chosen internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[10] The IS should be added at the earliest possible stage to account for losses throughout the entire procedure.
-
Add 0.5 mL of an ice-cold organic solvent mixture (e.g., Acetonitrile:2-propanol:Methanol, 3:1:1).[10]
-
Homogenize the sample on ice using a tissue homogenizer.
-
Vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.[10]
-
Collect the supernatant. For exhaustive extraction, the remaining pellet can be re-extracted with the same volume of the organic solvent mixture.
-
The combined supernatants can be purified using solid-phase extraction (SPE) for cleaner samples, which is highly recommended to minimize matrix effects.[9][11][14]
-
Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase UPLC/HPLC column (e.g., C18 or C8, 2.1 x 150 mm).[10][14]
-
Mobile Phase A: 15 mM ammonium hydroxide (NH₄OH) in water.[10]
-
Mobile Phase B: 15 mM NH₄OH in acetonitrile.[10]
-
Gradient: A typical gradient starts at a low percentage of organic solvent (e.g., 20% B), ramps up to elute the long-chain species (e.g., 65% B), and then re-equilibrates.[10]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[10][14]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine moiety.[1][11][14]
-
Example Transition for an IS (C17-CoA): Precursor Ion [M+H]⁺ m/z 1019.6 → Product Ion m/z 513.3[10]
-
3. Quantification:
-
Prepare a calibration curve using a series of standards containing known concentrations of the LCHA-CoAs of interest and a constant concentration of the internal standard.
-
Process the calibration standards through the same extraction procedure as the samples.
-
Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for the standards.
-
Calculate the concentration of the LCHA-CoAs in the biological samples by interpolating their measured peak area ratios from the linear regression of the calibration curve.[10]
Caption: How IS choice impacts accuracy during ion suppression.
Conclusion and Recommendations
For the highest degree of confidence in the quantification of long-chain hydroxy acyl-CoAs, a stable isotope-labeled internal standard that is an exact match for the analyte is unequivocally the best choice. When this is not feasible, a long-chain odd-carbon acyl-CoA (e.g., C17:0-CoA) serves as a robust and reliable alternative for most research applications. The use of other structural analogs should be avoided unless a rigorous validation demonstrates that it does not compromise data accuracy.
Ultimately, the integrity of your data is a direct reflection of the quality of your method. By understanding the principles behind the function and selection of an internal standard, you can produce quantitative results that are not only precise but also accurate and trustworthy, advancing our understanding of metabolic health and disease.
References
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Magnes, C., Suppan, M., Pieber, T. R., Moustafa, T., & Sinner, F. M. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. [Link]
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Wolfe, B., & Sidossis, L. S. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Rapid communications in mass spectrometry, 25(15), 2153–2160. [Link]
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Kao, F. J., & Chuang, C. C. (2018). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. [Link]
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Sun, J., & Al-Kaysi, R. O. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical Biochemistry, 490, 42-48. [Link]
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Johnson, D. W., & Trinh, M. U. (2003). Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. Rapid Communications in Mass Spectrometry, 17(2), 171-175. [Link]
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Abe, H., & Uchida, M. (2018). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 59(4), 743-753. [Link]
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Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894. [Link]
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Drexel University. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. [Link]
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Harmonizome. (2024). Synthesis of very long-chain fatty acyl-CoAs Gene Set. Ma'ayan Laboratory of Computational Systems Biology. [Link]
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Gillingham, M. B., & van Calcar, S. C. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. GeneReviews®. [Link]
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Reid, M. A., & MacKay, G. M. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200205. [Link]
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Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]
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Basisty, N., & Quarles, E. (2012). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 84(13), 5625–5632. [Link]
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Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. [Link]
-
Rivai, H., & Nita, L. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2241-2253. [Link]
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Mülleder, M., & Ralser, M. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Journal of Inherited Metabolic Disease. [Link]
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ResearchGate. (2025). VALIDATION OF ANALYTICAL METHODS. [Link]
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ResearchGate. (2016). Odd chain fatty acid as internal standard?. [Link]
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Daksh, S., Goyal, A., & Pandiya, C. K. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]
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Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL). [Link]
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Liu, X., & Yu, H. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied Microbiology and Biotechnology, 97(14), 6149-6157. [Link]
-
Year of the Zebra. (2023, December 10). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. YouTube. [Link]
-
Al-Dirbashi, O. Y., & Al-Amoudi, M. S. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Metabolites, 13(9), 969. [Link]
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HRSA. (n.d.). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - Newborn Screening. [Link]
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A Guide to Ensuring Analytical Harmony: An Inter-laboratory Comparison for the Quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
In the landscape of modern biomedical research and drug development, the precise and accurate quantification of bioactive lipids is paramount. Among these, very-long-chain 3-hydroxy fatty acyl-CoAs are emerging as critical intermediates and potential biomarkers in various metabolic pathways and disease states. This guide focuses on a specific, yet illustrative, member of this class: (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. The journey to establishing a new biomarker or understanding the intricate roles of such molecules is paved with analytical challenges. Reproducibility of quantitative data across different laboratories is a cornerstone of scientific validity and is essential for collaborative research and clinical translation.
This document presents a framework for an inter-laboratory comparison of two prominent analytical methodologies for the quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA: the widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental data herein is synthesized from established performance characteristics of these methods for analogous long-chain acyl-CoA compounds, providing a realistic benchmark for laboratories aiming to establish and validate robust quantification methods.[1][2]
The imperative for such comparative studies is underscored by the broader movement towards standardization in the field of lipidomics.[3][4][5] Initiatives like the Lipidomics Standards Initiative are actively working to establish best practices to ensure data quality and comparability across studies.[5] This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to foster a deeper understanding of analytical performance.
The Biological Significance of Very-Long-Chain 3-Hydroxy Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are integral to cellular structure and function.[6] Their metabolic pathways, involving elongation, desaturation, and degradation, are tightly regulated. The 3-hydroxyacyl-CoA intermediates are central to both the synthesis and β-oxidation of these fatty acids.[6] Dysregulation in the metabolism of VLCFAs and their hydroxylated counterparts is linked to severe inherited metabolic disorders, such as X-linked adrenoleukodystrophy and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[6][7][8] In conditions like LCHAD deficiency, the accumulation of long-chain 3-hydroxy fatty acids can lead to severe clinical manifestations, including cardiomyopathy and liver dysfunction.[8][9][10][11] Therefore, the ability to accurately measure specific species like (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is crucial for diagnostics, disease monitoring, and the development of novel therapeutic interventions.
Designing the Inter-laboratory Comparison Study
A robust inter-laboratory comparison, also known as a proficiency testing program, is a cornerstone of external quality assessment.[12][13] It allows participating laboratories to assess their performance against their peers and a reference value, thereby identifying potential areas for improvement.[13] The fundamental workflow of such a study is depicted below.
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- 11. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Comparative Analysis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA in Diverse Cell Types
This guide provides a comprehensive framework for the quantitative analysis of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a specific intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Given the highly specialized nature of this analyte, this document moves beyond a simple comparison of existing data. Instead, it serves as an in-depth technical guide, equipping researchers, scientists, and drug development professionals with the biochemical context, analytical methodologies, and experimental design principles required to generate novel, high-quality comparative data across various cell types.
Part 1: Biochemical Significance and Rationale for Comparison
The target analyte, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, is a C28:5 acyl-CoA thioester. Its structure provides critical clues to its metabolic origin and function. It is an intermediate in the peroxisomal β-oxidation pathway, a process essential for shortening fatty acids that are too long to be processed by mitochondria (typically those with chains longer than 20-22 carbons).[1][2][3]
The synthesis of the C28 precursor fatty acid is catalyzed by the enzyme Elongation of Very Long chain fatty acids-4 (ELOVL4), which is uniquely responsible for producing fatty acids with chain lengths of 28 carbons or more.[4][5] ELOVL4 expression is highly tissue-specific, with notable abundance in retinal photoreceptors, the brain, and skin.[6][7]
The level of (3R)-3-hydroxyoctacosapentaenoyl-CoA in any given cell is therefore a function of two key factors:
-
Substrate Availability: The rate of synthesis and activation of the C28:5 VLC-PUFA precursor, which is dependent on ELOVL4 activity.
-
Metabolic Flux: The rate of peroxisomal β-oxidation, which consumes the analyte.
Discrepancies in the levels of this intermediate between different cell types can reveal fundamental differences in their lipid metabolism, peroxisomal capacity, or the pathological consequences of enzyme deficiencies.[8][9] For example, cells with high lipid metabolic rates, such as hepatocytes and neurons, are expected to have more numerous and active peroxisomes compared to other cell types.[10]
Caption: Peroxisomal β-oxidation pathway for C28:5 VLC-PUFA.
Part 2: A Validated Framework for Quantitative Analysis by LC-MS/MS
Due to its low endogenous concentration and the presence of numerous structurally similar lipids, the only viable method for accurate quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] This approach offers the required specificity and sensitivity to measure the analyte in complex biological matrices.
The workflow is a self-validating system, incorporating an internal standard from the very first step to account for variability in extraction, derivatization, and instrument response.
Principle of the Assay
The method relies on separating the target acyl-CoA from other cellular components using reversed-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exquisite specificity by monitoring a unique fragmentation pattern: the transition of the parent ion (precursor) to a specific daughter ion (product). For acyl-CoAs, a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate moiety is commonly used for detection.[12][14]
Detailed Experimental Protocol
1. Cell Culture and Harvesting
-
Rationale: The goal is to halt metabolic activity instantaneously to preserve the in vivo state of the acyl-CoA pool. Different harvesting methods can significantly impact metabolite recovery.[15]
-
Protocol:
-
Culture selected cell lines (e.g., HepG2, SH-SY5Y, primary astrocytes) to ~80-90% confluency in 10 cm dishes.
-
Aspirate the culture medium completely.
-
Immediately place the dish on a bed of dry ice to quench metabolism.
-
Add 1 mL of ice-cold extraction solvent (80:20 Methanol:Water or 2:2:1 Acetonitrile:Methanol:Water) directly to the frozen cell monolayer.[16][17] Crucially, this solvent should be pre-spiked with a known concentration of an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA).
-
Use a cell scraper to scrape the frozen cells into the solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
2. Metabolite Extraction
-
Rationale: This step efficiently extracts the relatively polar acyl-CoAs while simultaneously precipitating proteins, which would otherwise interfere with the analysis.
-
Protocol:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.[14]
-
Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% 5-sulfosalicylic acid in water) for LC-MS/MS analysis.[17]
-
3. LC-MS/MS Analysis
-
Rationale: Chromatographic separation prevents ion suppression from other molecules, while tandem mass spectrometry ensures that only the target analyte is quantified.
-
Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Method:
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte: The theoretical monoisotopic mass of the protonated precursor [M+H]+ for C28:5-hydroxy-CoA (C₄₉H₇₇N₇O₁₈P₃S) is 1188.44 Da. The primary product ion would result from the neutral loss of 507 Da. Therefore, the transition to monitor is m/z 1188.4 -> m/z 681.4 .
-
Internal Standard (C17:0-CoA): [M+H]+ = 1022.5 Da. Transition: m/z 1022.5 -> m/z 515.5 .
-
-
Note: These transitions must be empirically optimized on the specific mass spectrometer used.
-
4. Data Analysis and Quantification
-
Rationale: The use of a stable, non-endogenous internal standard is critical for accurate quantification, as it corrects for any sample loss during preparation and for matrix-induced variations in ionization efficiency.[18][19]
-
Procedure:
-
Generate a calibration curve using a synthetic standard of the analyte (if available) or a closely related proxy standard.
-
Integrate the peak area for both the analyte and the internal standard in each sample.
-
Calculate the Peak Area Ratio (Analyte / Internal Standard).
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Normalize the final concentration to the initial cell count or total protein concentration of the cell pellet to allow for valid comparisons between different cell types.
-
Caption: Quantitative LC-MS/MS workflow for acyl-CoA analysis.
Part 3: Designing a Comparative Study
To generate meaningful comparative data, the selection of cell types is paramount. A well-designed study might include cells with known differences in lipid metabolism.
| Cell Type | Lineage | Rationale for Inclusion | Expected Relative Level of Analyte |
| HepG2 | Hepatocellular Carcinoma | High peroxisomal activity; central hub for lipid metabolism.[20] | Moderate to High |
| SH-SY5Y | Neuroblastoma | Neurons have active lipid metabolism; potential for high ELOVL4 expression.[7][10] | Potentially High |
| Primary Astrocytes | Glial Cells | Supportive role in neuronal lipid metabolism; distinct metabolic profile from neurons. | Moderate |
| HaCaT | Keratinocytes | Skin expresses ELOVL4 for barrier lipid synthesis. | Moderate |
| VLCAD-deficient Fibroblasts | Patient-derived | Genetic model where peroxisomal β-oxidation is impaired, potentially leading to substrate/intermediate accumulation.[8][21] | Potentially Very High |
| HEK293 | Embryonic Kidney | Often used as a baseline or control cell line with general metabolic activity. | Low to Moderate |
This table presents a hypothetical experimental design. Actual levels must be determined empirically.
Interpreting Results:
-
High Levels: May indicate high substrate production (ELOVL4 activity) outpacing the subsequent steps of β-oxidation, or a bottleneck in the pathway downstream of the 3-hydroxyacyl-CoA intermediate.
-
Low Levels: Could signify low substrate production, very efficient and rapid flux through the entire β-oxidation pathway, or that this specific VLC-PUFA is not a major metabolic substrate in that cell type.
By employing the rigorous analytical framework detailed in this guide, researchers can confidently generate and compare the levels of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, paving the way for new insights into the cell-specific regulation of very-long-chain fatty acid metabolism in health and disease.
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A Senior Application Scientist's Guide to the Quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA versus other PUFA-CoAs
This guide provides an in-depth technical comparison of methodologies for the quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a critical intermediate in peroxisomal β-oxidation, against other polyunsaturated fatty acyl-CoAs (PUFA-CoAs). Designed for researchers, scientists, and drug development professionals, this document offers a framework for selecting and implementing robust analytical strategies, supported by experimental insights and best practices.
Introduction: The Biological Imperative for Precise Quantification
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a pivotal, yet understudied, metabolite in the catabolism of very-long-chain fatty acids (VLCFAs). Unlike their shorter-chain counterparts, VLCFAs undergo initial chain shortening exclusively in peroxisomes via a distinct β-oxidation pathway.[1][2][3] This process is not only essential for energy homeostasis but is also intricately linked to the biosynthesis of specialized pro-resolving mediators (SPMs), a class of lipid signaling molecules that actively orchestrate the resolution of inflammation.[4][5][6]
Given that dysregulation of VLCFA metabolism is implicated in severe neurological disorders and inflammatory diseases, the ability to accurately quantify key intermediates like (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is of paramount importance. This guide will dissect the nuances of its quantification in comparison to other biologically significant PUFA-CoAs, such as those derived from arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).
Comparative Analysis of Quantification Methodologies
The quantification of acyl-CoAs is notoriously challenging due to their inherent instability, low physiological abundance, and diverse physicochemical properties.[7][8][9] While several techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its unparalleled sensitivity and specificity.[8][9]
| Feature | LC-MS/MS | HPLC-UV | Spectrophotometric/Fluorometric Assays |
| Specificity | Very High | Moderate | Low |
| Sensitivity | High (fmol to pmol) | Moderate (pmol to nmol) | Low to Moderate |
| Multiplexing | High | Moderate | Low |
| Structural Info | Yes (MS/MS fragmentation) | No | No |
| Key Limitation | High initial cost, matrix effects | Lower sensitivity, co-elution issues | Prone to interference |
Table 1: Comparison of Analytical Platforms for Acyl-CoA Quantification.
The Rationale for LC-MS/MS Dominance
The structural complexity of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, with its long acyl chain, multiple double bonds, and hydroxyl group, necessitates a highly specific detection method. LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), allows for the selective detection of the target analyte even in complex biological matrices by monitoring a specific precursor-to-product ion transition.[3][9]
Experimental Workflow: A Step-by-Step Guide
The following workflow is a composite of best practices for the quantification of long-chain acyl-CoAs, adapted for the specific challenges posed by (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
Figure 1: Experimental workflow for PUFA-CoA quantification.
Sample Preparation: The Foundation of Accurate Quantification
To preserve the in vivo acyl-CoA profile, immediate metabolic quenching is non-negotiable. For tissue samples, this is best achieved by freeze-clamping in liquid nitrogen. The frozen tissue should then be homogenized to a fine powder under cryogenic conditions to prevent enzymatic degradation.[2]
The choice of extraction solvent is critical and depends on the chain length of the target acyl-CoAs. For long-chain species like (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a common and effective method involves extraction with a cold mixture of 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid. The addition of fatty acid-free bovine serum albumin (BSA) can help to bind free fatty acids and prevent the non-enzymatic acylation of Coenzyme A.
Protocol 1: Tissue Extraction for Long-Chain Acyl-CoAs
-
Weigh approximately 50 mg of frozen, powdered tissue in a 2 mL microcentrifuge tube.
-
Add 400 µL of freshly prepared, ice-cold extraction buffer (2 mL 2-propanol, 2 mL 50 mM KH2PO4 pH 7.2, 50 µL glacial acetic acid, and 80 µL of 50 mg/mL fatty acid-free BSA).
-
Thoroughly homogenize the tissue with a polypropylene pestle on ice.
-
Wash the extract three times with 400 µL of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water to remove neutral lipids. Centrifuge at low speed (100 x g) for 1 minute to separate the phases and discard the upper (petroleum ether) phase.
-
To the final aqueous phase, add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol:chloroform mixture.
-
Vortex vigorously and incubate at room temperature for 20 minutes.
-
Centrifuge at 21,000 x g for 2 minutes and transfer the supernatant to a new tube.
-
Dry the sample under a stream of nitrogen gas.
For absolute quantification, the use of a stable isotope-labeled internal standard is the gold standard.[10] This standard should be added at the very beginning of the extraction process to account for any sample loss during preparation. Given the likely commercial unavailability of a specific standard for (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a pragmatic alternative is to use a structurally similar, stable isotope-labeled long-chain acyl-CoA or an odd-chain 3-hydroxy acyl-CoA.
LC-MS/MS Analysis
Reversed-phase chromatography is the method of choice for separating acyl-CoAs. A C18 column is typically used with a gradient elution of acetonitrile in an aqueous mobile phase containing an ion-pairing agent or a pH modifier to improve peak shape. For long-chain PUFA-CoAs, a gradient from a lower to a higher concentration of acetonitrile is employed.
Table 2: Representative LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation of hydrophobic long-chain acyl-CoAs. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Provides good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | Elutes the hydrophobic analytes from the column. |
| Flow Rate | 0.2 mL/min | Appropriate for the column dimensions. |
| Gradient | 20% B to 100% B over 15 minutes | Allows for the separation of a wide range of acyl-CoA species. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize well in positive mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification with high sensitivity and specificity. |
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, with a neutral loss of the 507 Da phosphopantetheine moiety.[3] This allows for a "neutral loss scan" to identify potential acyl-CoA species in a sample. For targeted quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, the precursor ion would be its [M+H]+, and the product ion would be the fragment corresponding to the acyl chain after the neutral loss. The presence of the 3-hydroxy group may also lead to a characteristic water loss, which can be used as an additional, qualifying transition in the MRM method.
Figure 2: Predicted fragmentation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
Data Interpretation and Comparative Insights
The quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA relative to other PUFA-CoAs will provide a unique window into the flux through the peroxisomal β-oxidation pathway. For instance, in disease models with impaired peroxisomal function, one would expect an accumulation of this and other VLCFA-CoAs. Conversely, in conditions of enhanced inflammation resolution, an increase in the downstream products of this pathway, the SPMs, might be observed, potentially correlating with the levels of their acyl-CoA precursors.
Table 3: Hypothetical Comparative Data in a Model of Peroxisomal Dysfunction
| Acyl-CoA Species | Control (pmol/mg protein) | Peroxisomal Dysfunction (pmol/mg protein) | Fold Change |
| (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA | 1.5 ± 0.3 | 15.2 ± 2.1 | ↑ 10.1 |
| Arachidonoyl-CoA (20:4) | 5.2 ± 0.8 | 5.5 ± 0.9 | ↔ 1.1 |
| Eicosapentaenoyl-CoA (20:5) | 3.1 ± 0.5 | 3.3 ± 0.6 | ↔ 1.1 |
| Docosahexaenoyl-CoA (22:6) | 4.5 ± 0.7 | 12.1 ± 1.5 | ↑ 2.7 |
This hypothetical data illustrates how the specific quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA can provide more granular insights into metabolic dysregulation compared to the analysis of more general PUFA-CoA pools.
Conclusion: Advancing the Frontier of Lipidomics
The precise quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a challenging yet essential endeavor for advancing our understanding of VLCFA metabolism and its role in health and disease. While LC-MS/MS provides the necessary analytical power, careful attention to sample preparation, the use of appropriate internal standards, and optimized chromatographic and mass spectrometric conditions are paramount. This guide provides a robust framework for researchers to develop and validate their own methods for quantifying this and other challenging PUFA-CoA species, thereby enabling new discoveries in the complex and exciting field of lipidomics.
References
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. MDPI. Available at: [Link]
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. NIH. Available at: [Link]
-
Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. PubMed. Available at: [Link]
-
Beta-oxidation of very long chain fatty acids. Reactome Pathway Database. Available at: [Link]
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. ACS Publications. Available at: [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. PubMed. Available at: [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]
-
High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central. Available at: [Link]
-
Comparison of critical methods developed for fatty acid analysis: A review. ResearchGate. Available at: [Link]
-
Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections. MDPI. Available at: [Link]
-
Biosynthesis of DPAn-3 SPMs. Reactome Pathway Database. Available at: [Link]
-
Biosynthesis of specialized pro-resolving mediators (SPMs) derived from... ResearchGate. Available at: [Link]
-
Specialized pro-resolving mediators: biosynthesis and biological role in bacterial infections. PubMed. Available at: [Link]
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- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
Accuracy and precision of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA quantification methods
An Expert's Guide to the Accurate and Precise Quantification of Long-Chain Polyunsaturated 3-Hydroxyacyl-CoAs: A Comparative Analysis of Modern Analytical Platforms
In the intricate landscape of lipidomics, the precise and accurate quantification of specific lipid species is paramount to unraveling their complex biological roles. This guide focuses on the analytical challenges and solutions for quantifying a unique and complex molecule, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a long-chain polyunsaturated 3-hydroxyacyl-CoA. Given the novelty of this specific analyte, this document provides a comparative overview of established methodologies for analogous molecules, offering a robust framework for researchers, scientists, and drug development professionals to establish and validate reliable quantification methods.
The Biological Significance of Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for β-oxidation, complex lipid synthesis, and protein acylation. Their cellular concentrations are tightly regulated, and dysregulation is implicated in various metabolic disorders. The accurate measurement of specific acyl-CoA species is, therefore, a critical aspect of metabolic research.
Analytical Challenges in Quantifying Long-Chain 3-Hydroxyacyl-CoAs
The quantification of long-chain 3-hydroxyacyl-CoAs like (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA presents several analytical hurdles:
-
Low Abundance: These molecules are often present at very low concentrations in biological matrices, demanding highly sensitive analytical techniques.
-
Structural Complexity: The presence of a long acyl chain, multiple double bonds, and a hydroxyl group necessitates high chromatographic resolution to separate isomers and isobars.
-
Chemical Instability: The thioester linkage in acyl-CoAs is susceptible to hydrolysis, requiring careful sample handling and preparation.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical platform is critical for achieving the desired accuracy and precision. Here, we compare the most relevant techniques for the quantification of long-chain acyl-CoAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the targeted quantification of low-abundance lipids due to its exceptional sensitivity, selectivity, and specificity.
Principle: This technique combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. Molecules are first separated based on their physicochemical properties and then ionized and fragmented. The specific parent-to-daughter ion transitions are monitored for quantification.
Advantages:
-
High Sensitivity and Selectivity: Capable of detecting and quantifying picomolar to femtomolar concentrations of analytes in complex biological samples.
-
Structural Information: Provides valuable structural information, aiding in the confident identification of the analyte.
-
Multiplexing Capabilities: Allows for the simultaneous quantification of multiple acyl-CoA species in a single run.
Limitations:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, potentially leading to inaccurate quantification.
-
Requirement for Stable Isotope-Labeled Internal Standards: Accurate quantification necessitates the use of appropriate internal standards to correct for matrix effects and variations in sample processing.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more traditional approach for the analysis of acyl-CoAs.
Principle: Acyl-CoAs are separated by HPLC and detected based on the strong UV absorbance of the adenine moiety of the CoA molecule at approximately 260 nm.
Advantages:
-
Wide Availability and Lower Cost: HPLC-UV systems are more readily available and less expensive to operate than LC-MS/MS instruments.
-
Robustness: The method is generally robust and less susceptible to certain types of matrix effects compared to MS.
Limitations:
-
Lower Sensitivity: Significantly less sensitive than LC-MS/MS, often in the low micromolar range, which may not be sufficient for endogenous levels of many acyl-CoAs.
-
Lack of Specificity: The detection is not specific to the acyl chain, meaning that all acyl-CoAs will be detected at the same wavelength, requiring excellent chromatographic separation to resolve different species.
Enzymatic Assays
Enzymatic assays offer a functional approach to quantification.
Principle: These assays utilize specific enzymes that catalyze a reaction involving the acyl-CoA of interest. The reaction is coupled to a detectable event, such as the production of a chromophore or a change in fluorescence.
Advantages:
-
High Specificity: Can be highly specific for a particular class of acyl-CoAs if a specific enzyme is available.
-
High Throughput: Can be adapted for high-throughput screening in a microplate format.
Limitations:
-
Enzyme Availability: The availability of a specific enzyme for (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is highly unlikely.
-
Interference: Other components in the sample may interfere with the enzymatic reaction or the detection method.
Performance Comparison of Quantification Methods
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Sensitivity | High (pM-fM) | Low (µM) | Moderate to High |
| Specificity | High | Low | High (if specific enzyme exists) |
| Selectivity | High | Moderate | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | High | Low | Moderate |
| Development Effort | High | Moderate | High (for novel analytes) |
Recommended Methodology: A Validated LC-MS/MS Approach
For the accurate and precise quantification of the novel and complex (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, a targeted LC-MS/MS method is the most appropriate choice. The development and validation of such a method should adhere to established bioanalytical method validation guidelines.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of acyl-CoAs by LC-MS/MS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Internal Standard: Synthesize or procure a stable isotope-labeled internal standard, such as [(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA-d4].
-
Extraction: Homogenize the biological sample in a cold solvent mixture (e.g., acetonitrile/methanol/water) to quench enzymatic activity. Add the internal standard.
-
Cleanup: Perform solid-phase extraction (SPE) to remove interfering substances like phospholipids and salts.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases containing a weak acid (e.g., formic acid or acetic acid) to ensure good peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Optimize the cone voltage and collision energy for the specific parent and daughter ions of the analyte and internal standard.
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions for the analyte and internal standard to ensure high selectivity and sensitivity.
3. Method Validation:
Validate the method according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples to ensure no interferences are present at the retention time of the analyte.
-
Linearity: Prepare a calibration curve over the expected concentration range and assess the linearity using a regression analysis.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery and Matrix Effects: Evaluate the efficiency of the extraction process and the influence of the sample matrix on the analytical signal.
Conclusion
The accurate and precise quantification of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA requires a sophisticated analytical approach. While several methods exist for the analysis of acyl-CoAs, a validated LC-MS/MS method offers the necessary sensitivity, specificity, and selectivity for reliable quantification in complex biological matrices. The development of such a method, including the synthesis of an appropriate internal standard and rigorous validation, is a critical investment for researchers aiming to elucidate the biological function of this novel lipid species. This guide provides a comprehensive framework to achieve this, ensuring data of the highest scientific integrity.
A Researcher's Guide to Benchmarking New Analytical Methods for Polyunsaturated Fatty Acyl-CoAs
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of polyunsaturated fatty acyl-CoAs (PUFA-CoAs) is paramount. These molecules are central players in a multitude of cellular processes, from energy metabolism and membrane biosynthesis to the regulation of gene expression. Consequently, the ability to precisely measure their abundance is critical for unraveling disease mechanisms and developing novel therapeutics.
This guide provides an in-depth comparison of established and emerging analytical methods for PUFA-CoA quantification. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system. This document is designed to empower you with the knowledge to select and implement the most appropriate analytical strategy for your research needs, grounded in scientific integrity and supported by experimental data.
The Analytical Challenge: Why PUFA-CoAs Demand Specialized Methodologies
The unique physicochemical properties of PUFA-CoAs present significant analytical challenges. Their inherent instability in aqueous solutions, low endogenous concentrations, and the vast number of structurally similar species within a biological matrix necessitate highly sensitive and selective analytical techniques.[1] Furthermore, the presence of multiple double bonds in the acyl chain makes them susceptible to oxidation, requiring careful sample handling and preparation.
A Comparative Analysis of Leading Analytical Techniques
The two most prominent techniques for the quantification of PUFA-CoAs are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and fluorescence-based assays. Each offers distinct advantages and is suited to different research applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity and Sensitivity
LC-MS/MS has emerged as the gold standard for the definitive identification and quantification of individual PUFA-CoA species.[2] This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Principle: PUFA-CoAs are first separated from other cellular components based on their physicochemical properties using a chromatographic column. The separated molecules are then ionized and fragmented in the mass spectrometer. Specific fragment ions unique to each PUFA-CoA are detected, allowing for highly specific and sensitive quantification.
Workflow for LC-MS/MS Analysis of PUFA-CoAs:
Caption: Workflow for LC-MS/MS analysis of PUFA-CoAs.
Fluorescence-Based Assays: High-Throughput Screening and Activity Measurement
Fluorescence-based assays offer a valuable alternative to LC-MS/MS, particularly for high-throughput screening (HTS) of enzyme inhibitors or for measuring total acyl-CoA levels. These assays are typically based on enzymatic reactions that produce a fluorescent product in proportion to the amount of acyl-CoA present.
Principle: An enzyme, such as acyl-CoA oxidase, is used to catalyze a reaction involving the PUFA-CoA of interest. This reaction is coupled to a secondary reaction that generates a highly fluorescent molecule. The intensity of the fluorescence is then measured and is directly proportional to the concentration of the acyl-CoA.
Workflow for a Fluorescence-Based Acyl-CoA Assay:
Caption: General workflow for a fluorescence-based acyl-CoA assay.
Performance Benchmarking: A Head-to-Head Comparison
The choice between LC-MS/MS and a fluorescence-based assay depends on the specific requirements of the study. The following table summarizes the key performance characteristics of each method.
| Feature | LC-MS/MS | Fluorescence-Based Assays |
| Specificity | Very High (can distinguish between different acyl-CoA species) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity | Very High (LOD in the fmol to pmol range) | High (LOD in the pmol range) |
| Linearity | Excellent (typically >0.99) | Good (typically >0.98) |
| Precision (CV) | High (Intra-assay: <10%, Inter-assay: <15%) | Good (Intra-assay: <15%, Inter-assay: <20%) |
| Accuracy/Recovery | High (typically 85-115% with internal standards) | Good (typically 80-120%) |
| Throughput | Moderate | High |
| Cost | High (instrumentation and maintenance) | Low to Moderate |
| Expertise Required | High | Moderate |
| Information | Provides absolute quantification of individual PUFA-CoAs | Provides total acyl-CoA levels or enzyme activity |
Experimental Protocols
To provide a practical understanding of these methodologies, we present detailed, step-by-step protocols for both an LC-MS/MS and a fluorescence-based assay for PUFA-CoA analysis.
Protocol 1: Quantitative Analysis of PUFA-CoAs by LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in biological samples.
1. Sample Preparation:
-
Cell or Tissue Homogenization: Homogenize frozen cell pellets or tissues in a cold extraction solvent (e.g., 10% trichloroacetic acid in water).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₁₈]-oleoyl-CoA) to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate the PUFA-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each PUFA-CoA and the internal standard.
3. Data Analysis:
-
Construct a calibration curve using a series of known concentrations of PUFA-CoA standards.
-
Calculate the ratio of the peak area of the endogenous PUFA-CoA to the peak area of the internal standard.
-
Determine the concentration of the PUFA-CoA in the sample by interpolating from the calibration curve.
Protocol 2: Fluorescence-Based Assay for Total Acyl-CoA Quantification
This protocol describes a general method for measuring total acyl-CoA levels using a commercially available kit or by assembling the necessary components.
1. Reagent Preparation:
-
Assay Buffer: A suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Enzyme Mix: Acyl-CoA oxidase and horseradish peroxidase (HRP).
-
Fluorescent Probe: A probe that reacts with the product of the enzymatic reaction to generate a fluorescent signal (e.g., Amplex Red).
-
Standard: A known concentration of a long-chain acyl-CoA (e.g., oleoyl-CoA) to generate a standard curve.
2. Assay Procedure:
-
Prepare samples and standards in a 96-well microplate.
-
Add the reaction mixture (assay buffer, enzyme mix, and fluorescent probe) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
3. Data Analysis:
-
Subtract the fluorescence of the blank (no acyl-CoA) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity versus the concentration of the acyl-CoA standard.
-
Calculate the total acyl-CoA concentration in the samples based on the standard curve.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for PUFA-CoA quantification is a critical decision that will significantly impact the quality and scope of your research. LC-MS/MS stands as the unparalleled choice for studies requiring the precise and accurate quantification of individual PUFA-CoA species, providing a deep dive into the metabolic landscape.[3] Conversely, fluorescence-based assays offer a practical and high-throughput alternative for large-scale screening of enzyme modulators or for assessing global changes in total acyl-CoA pools.
By understanding the principles, performance characteristics, and practical considerations of each method, researchers can confidently select the most appropriate tool to address their specific scientific questions. This guide serves as a starting point, and it is essential to further validate the chosen method within your own laboratory and for your specific biological matrix to ensure the generation of robust and reliable data.
References
-
Haynes, C. A. (2011). Acyl-CoA analysis by mass spectrometry: focus on mammalian samples and long-chain analytes. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 663-668. [Link]
-
Kochan, G., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889-2895. [Link]
-
Magnes, C., et al. (2018). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. Journal of Chromatography A, 1534, 111-122. [Link]
-
Mauriala, T., et al. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 808(2), 245-251. [Link]
-
Demoz, A., et al. (1993). Global determination of the whole acyl-CoA pool in tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 635(2), 251-257. [Link]
-
Smallcombe, A. (2001). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical biochemistry, 297(2), 201-210. [Link]
-
Kasuya, F., et al. (2004). Direct determination of medium-chain acyl-coenzyme A esters in animal tissues by high-performance liquid chromatography with a column-switching system. Analytical biochemistry, 325(1), 196-203. [Link]
-
Larson, T. R., & Graham, I. A. (2001). A novel method for the sensitive and selective quantification of acyl‐CoA esters from plant tissues. The Plant Journal, 25(1), 115-125. [Link]
-
Prasad, M. R., & Joshi, V. C. (1987). A sensitive method for the analysis of long-chain fatty acyl-coenzyme A in animal tissues. Analytical biochemistry, 162(1), 202-209. [Link]
-
Haynes, C. A., et al. (2008). A highly sensitive method for the quantitation of long-and very-long-chain fatty acyl-CoAs using liquid chromatography/tandem mass spectrometry. Journal of lipid research, 49(5), 1113-1121. [Link]
-
Glickman, M. H., & Klinman, J. P. (1995). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical biochemistry, 231(2), 227-233. [Link]
-
Kunau, W. H., et al. (1990). Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1042(1), 1-6. [Link]
-
Schaffer, J. E., & Lodish, H. F. (1994). Expression cloning and characterization of a novel adipocyte long chain fatty acid transport protein. Cell, 79(3), 427-436. [Link]
-
Stahl, A., et al. (2002). A current review of fatty acid transport proteins (SLC27). Pflügers Archiv-European Journal of Physiology, 447(5), 722-727. [Link]
-
Zhang, Y., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of lipid research, 46(10), 2275-2281. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
This document provides essential procedural guidance for the safe and compliant disposal of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. As a complex, ultra-long-chain unsaturated fatty acyl-CoA, this molecule requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental integrity. The following protocols are designed for researchers, scientists, and drug development professionals, grounded in established principles of chemical hygiene and hazardous waste management.
Foundational Principles: Understanding the Compound and Associated Risks
(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA is a biologically significant intermediate in fatty acid metabolism.[1][2][3] While specific toxicity data for this compound is not extensively documented, its chemical nature as a long-chain acyl-CoA necessitates a cautious approach. The Coenzyme A moiety and the long hydrocarbon chain confer properties that require its classification as chemical waste.
Core Rationale for Specialized Disposal:
-
Biological Activity: As a substrate in metabolic pathways, accidental release could have unintended biological effects.[4][5]
-
Chemical Reactivity: The thioester linkage is susceptible to hydrolysis, particularly at non-neutral pH, releasing the free fatty acid and Coenzyme A.
-
Regulatory Compliance: Both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have stringent guidelines for the disposal of laboratory chemicals to prevent workplace hazards and environmental contamination.[6][7][8]
Pre-Disposal: Risk Mitigation and Waste Segregation
Proper disposal begins with proactive measures during the experimental phase. Minimizing waste generation and correctly segregating it from the outset are critical first steps.
Step-by-Step Pre-Disposal Protocol:
-
Personal Protective Equipment (PPE): Always handle the compound and its waste with appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Designated Waste Container:
-
Select a dedicated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA".[9]
-
List all solvents and their approximate concentrations present in the waste stream.
-
-
Waste Segregation:
-
Aqueous Waste: Collect all aqueous solutions containing the compound in the designated liquid waste container.
-
Solid Waste: Contaminated consumables such as pipette tips, microfuge tubes, and gloves should be collected in a separate, clearly labeled solid hazardous waste container. Do not mix with regular laboratory trash.
-
Sharps: Any needles or blades used must be disposed of immediately in a designated sharps container to prevent physical injury and chemical exposure.[6][10]
-
| Waste Stream | Container Type | Labeling Requirements |
| Aqueous Solutions | Leak-proof, compatible (e.g., HDPE) bottle | "Hazardous Waste", "(3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA", List of solvents and concentrations, Accumulation Start Date |
| Contaminated Solid Waste (Gloves, tubes, etc.) | Lined, rigid container with a secure lid | "Hazardous Waste", "Solid Waste Contaminated with (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA" |
| Contaminated Sharps | Puncture-resistant, leak-proof sharps container | "Sharps Waste", "Biohazard" symbol (if applicable), "Hazardous Chemical Waste" |
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the decision-making process and actions required for proper disposal. This process should be integrated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA.[7]
Caption: Disposal workflow from waste generation to final EHS handoff.
Detailed Disposal Protocol:
-
Waste Collection:
-
Carefully transfer all waste containing (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA into the appropriate, pre-labeled hazardous waste container.
-
Crucially, do not mix incompatible waste streams. For instance, avoid mixing acidic or basic solutions with this compound, as it could accelerate its degradation into different chemical species.
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.
-
The SAA should be a secondary containment tray to mitigate potential leaks.
-
-
Decontamination of "Empty" Containers:
-
Any primary container that held the pure or concentrated compound (e.g., a vial) is not truly empty and must be treated as hazardous waste.
-
Triple Rinse Procedure: Rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or a solvent in which the compound is soluble).
-
Collect all rinsate in the designated liquid hazardous waste container.
-
After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., glass recycling), but only after defacing the original label. Confirm this final step with your institution's EHS guidelines.
-
-
Final Disposal Coordination:
-
Once the waste container is full or has been stored for the maximum allowable time per institutional and EPA guidelines, contact your facility's Environmental Health & Safety (EHS) office.
-
Provide the EHS team with a complete inventory of the waste container's contents.
-
EHS professionals will then manage the pickup, consolidation, and ultimate disposal through a licensed hazardous waste facility, likely via incineration or other approved chemical treatment methods.[11]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key. All personnel working with this compound must be familiar with the following emergency protocols.
-
Minor Spill (Contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Use a chemical spill kit with an absorbent appropriate for the solvent.
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Wipe the area with a suitable solvent and decontaminate.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.
-
Prevent others from entering the area.
-
Allow only trained emergency responders to handle the cleanup.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
In all cases of exposure, seek immediate medical attention and be prepared to provide information about the compound, if available.
-
Adherence to these detailed procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.
References
-
Naquet, P., Kerr, E.W., Vickers, S.D., Leonardi, R. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research. Available from: [Link]
-
U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Available from: [Link]
-
Harwood, C.S., et al. (2007). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Journal of Bacteriology. Available from: [Link]
-
PubChem. (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA. National Center for Biotechnology Information. Available from: [Link]
-
Leonardi, R., et al. (2014). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. U.S. Department of Labor. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Medical Waste. Available from: [Link]
-
Environmental Marketing Services. (2019). Tips for Proper Bio-Medical Waste Disposal. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (3R,13Z,16Z,19Z,22Z,25Z)-3-Hydroxyoctacosapentaenoyl-CoA - Nordic Biosite [nordicbiosite.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. osha.gov [osha.gov]
- 8. epa.gov [epa.gov]
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- 11. Tips for Proper Bio-Medical Waste Disposal [emsllcusa.com]
Comprehensive Safety and Handling Guide for (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA
A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. As a complex long-chain polyunsaturated fatty acyl-CoA, this molecule requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, operational procedures, and disposal methods.
Hazard Assessment: A Precautionary Approach
-
Long-Chain Polyunsaturated Fatty Acid Moiety : The C28 pentenoic acid component is characterized by multiple double bonds, making it susceptible to oxidation.[1][2] Lipid peroxidation can lead to the formation of reactive aldehydes and other potentially cytotoxic and mutagenic byproducts.[1][3][4] While the specific toxicity of this hydroxy-fatty acid is uncharacterized, it is prudent to treat it as a potential skin and eye irritant and to minimize inhalation of any aerosols.
-
Coenzyme A (CoA) Moiety : The safety profile of Coenzyme A is varied across different suppliers. Some sources indicate that it may cause skin, eye, and respiratory irritation, while others state it does not meet the criteria for classification as a hazardous substance.[5][6] Given this conflicting information, a cautious approach is warranted, and CoA should be handled as a potential irritant.
-
Thioester Linkage : The thioester bond linking the fatty acid and CoA is a high-energy bond.[7] While not inherently toxic, its reactivity should be considered, particularly during disposal, where chemical deactivation is recommended.
Based on this assessment, (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA should be handled as a potentially hazardous substance with the potential for skin, eye, and respiratory irritation, and with a propensity for oxidative degradation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against accidental splashes of solutions containing the compound, which could cause eye irritation. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended for extended handling periods. | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals. Inspect gloves for any signs of degradation before and during use.[8][9][10] |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron worn over the lab coat is advisable when handling larger quantities. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating aerosols or handling the compound as a powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling aerosols, which could cause respiratory irritation.[8] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing exposure and maintaining the stability of the compound.
Engineering Controls
-
Ventilation : All handling of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA, especially weighing of the solid form and preparation of solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash and Safety Shower : Ensure that a functional and recently tested eyewash station and safety shower are readily accessible in the laboratory.
Step-by-Step Handling Protocol
-
Preparation : Before beginning any work, ensure all necessary PPE is donned correctly. Gather all required materials, including the compound, solvents, and waste containers, and place them within the chemical fume hood.
-
Weighing : If handling the solid form, carefully weigh the required amount in a tared, sealed container within the fume hood to prevent the generation of dust.
-
Solubilization : When preparing solutions, slowly add the solvent to the solid compound to avoid splashing and aerosol formation. This compound is expected to be soluble in organic solvents.
-
Handling Solutions : When working with solutions, avoid direct contact with skin, eyes, and clothing. Use appropriate pipetting aids; never pipette by mouth.
-
Storage : Store the compound in a tightly sealed, light-resistant container at -20°C or below to minimize degradation. To prevent oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Spill Management
In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly.
Disposal Plan: Chemical Deactivation and Waste Management
Proper disposal is a critical final step in the safe handling of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA. The primary goal is to deactivate the reactive thioester bond before final disposal.
Chemical Deactivation of the Thioester Bond
The following procedure is based on the principle of alkaline hydrolysis of the thioester linkage.
-
Preparation : In a designated chemical fume hood, prepare a labeled beaker for the deactivation procedure.
-
Alkaline Hydrolysis : Carefully transfer the waste solution containing the compound into the beaker. While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise to raise the pH of the solution to >12. Monitor the pH using pH strips or a calibrated pH meter.
-
Incubation : Continue stirring the solution at room temperature for a minimum of two hours to ensure complete hydrolysis of the thioester bond.
-
Neutralization : After the incubation period, slowly add a 1 M solution of hydrochloric acid (HCl) dropwise while continuously stirring to neutralize the solution to a pH between 6 and 8.
Waste Collection and Disposal
-
Collection : Once neutralized, carefully transfer the deactivated solution into a designated and properly labeled hazardous waste container.
-
Labeling : The label should clearly state: "Hazardous Waste: Deactivated (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA solution." Include the date of accumulation.
-
Final Disposal : Store the sealed hazardous waste container in a designated secondary containment area, segregated from incompatible chemicals. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.
Visualized Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
Caption: Workflow for the safe handling and disposal of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA.
References
- Chemos GmbH & Co. KG.
- Cayman Chemical. (2025, July 8).
- Carl ROTH.
- BioVision Incorporated. (2015, January 28). Acetyl Coenzyme A (sodium salt)
- ChemicalBook.
- Benchchem.
- Grootveld, M., et al. (2021). Commentary: Iconoclastic Reflections on the 'Safety' of Polyunsaturated Fatty Acid-Rich Culinary Frying Oils: Some Cautions regarding the Laboratory Analysis and Dietary Ingestion of Lipid Oxidation Product Toxins. Foods, 10(5), 1099.
- Brenner, R. R. (2000). Safety considerations of polyunsaturated fatty acids. The American journal of clinical nutrition, 71(1 Suppl), 367S–370S.
- University of Nevada, Reno. Environmental Health and Safety.
- ResearchGate. (2025, October 15).
- Loughborough University. (2021, May 13).
- Biorisk Management. Personal Protective Equipment (PPE).
- Innis, S. M. (1996). Biological effects and safety issues related to long-chain polyunsaturated fatty acids in infants. Lipids, 31(2), 191–194.
- University of Nevada, Reno. Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards.
- Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC advances, 11(52), 32982–32988.
- ResearchGate. PPE administration mitigated HFD-induced overweight and hyperlipidemia.
- Wikipedia.
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- 4. Item - Commentary: Iconoclastic reflections on the âsafetyâ of polyunsaturated fatty acid-rich culinary frying oils: some cautions regarding the laboratory analysis and dietary ingestion of lipid oxidation product toxins - Loughborough University - Figshare [repository.lboro.ac.uk]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
